Pentadecanal
Description
Structure
3D Structure
Properties
IUPAC Name |
pentadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJZNCFDLXSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062633 | |
| Record name | Pentadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
284.00 to 286.00 °C. @ 760.00 mm Hg | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2765-11-9 | |
| Record name | Pentadecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXR39QX5Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 25 °C | |
| Record name | Pentadecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pentadecanal: A Comprehensive Physicochemical Profile for Researchers
For Immediate Release
This technical guide offers an in-depth overview of the physicochemical properties of pentadecanal, a long-chain fatty aldehyde with applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource of quantitative data, experimental methodologies, and analytical workflows.
Core Physicochemical Properties
This compound (C₁₅H₃₀O) is a saturated fatty aldehyde that exists as a white to off-white solid at room temperature.[1][2][3] Its chemical structure consists of a fifteen-carbon chain with a terminal aldehyde group, which dictates its reactivity and physical characteristics.[4]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound, compiled from various sources.
| Property | Value | Units | References |
| Molecular Formula | C₁₅H₃₀O | [1][2][5] | |
| Molecular Weight | 226.40 | g/mol | [1][2][6] |
| Melting Point | 24 - 26 | °C | [1][2][7] |
| Boiling Point | 284 - 286 | °C (at 760 mmHg) | [1][8] |
| 182 - 184 | °C (at 23 mmHg) | [2][7] | |
| Density | 0.827 | g/cm³ | [9][10] |
| Vapor Pressure | 0.003 | mmHg (at 25 °C, est.) | [8] |
| Flash Point | 130 | °C (TCC) | [8] |
| Water Solubility | 0.1556 | mg/L (at 25 °C, est.) | [8] |
| logP (o/w) | 6.518 | (est.) | [8] |
| Refractive Index | 1.437 | [9] | |
| Appearance | White to almost white powder/crystal | [2][7] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.
Determination of Boiling Point
The boiling point at atmospheric pressure can be determined using the distillation method. For boiling points at reduced pressure, a vacuum distillation setup is required.
Methodology (Atmospheric Pressure):
-
A sample of this compound is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The flask is heated, and the vapor is allowed to condense in a condenser.
-
The temperature at which the liquid is in equilibrium with its vapor is recorded as the boiling point.
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic techniques are crucial for confirming the identity and purity of this compound.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, notably the characteristic aldehyde C=O stretch.[11]
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[11]
General Protocol for Spectroscopic Analysis:
-
Sample Preparation: The this compound sample is dissolved in an appropriate deuterated solvent (for NMR) or prepared as a thin film or in a suitable solvent (for IR). For MS, the sample is introduced into the instrument, often via gas chromatography (GC-MS).[1][13]
-
Data Acquisition: The respective spectra are acquired using the appropriate spectrometer.[13]
-
Data Analysis: The obtained spectra are analyzed to confirm the presence of characteristic peaks and fragmentation patterns corresponding to the structure of this compound.
Analytical Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of an organic compound like this compound.
Caption: General workflow for physicochemical characterization.
This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further experimental validation is recommended.
References
- 1. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 2765-11-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound- [webbook.nist.gov]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound, 2765-11-9 [thegoodscentscompany.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound | 2765-11-9 [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
The Biological Role of Pentadecanal in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadecanal, a 15-carbon saturated fatty aldehyde, is increasingly recognized for its diverse biological activities. Once primarily considered an intermediate in the metabolism of odd-chain fatty acids, emerging evidence highlights its role in crucial cellular processes, including lipid metabolism, cell signaling, and microbial communication. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, detailing its metabolic pathways and known cellular interactions. This document offers detailed experimental protocols for the quantification of this compound and the assessment of its biological effects, presents key quantitative data in a structured format, and illustrates relevant pathways and workflows through diagrams to facilitate further research and therapeutic development.
Introduction
This compound (C15H30O) is a long-chain fatty aldehyde that serves as a pivotal intermediate in the fatty alcohol cycle.[1] It is positioned metabolically between its precursor, 1-pentadecanol (B150567), and its oxidation product, pentadecanoic acid (C15:0), an odd-chain fatty acid that has garnered significant attention for its positive associations with metabolic health.[1] Beyond its role in lipid metabolism, this compound has demonstrated bioactivity as an antimicrobial and anti-biofilm agent and is a product of the enzymatic activity of sphingosine-1-phosphate lyase (S1PL), an important enzyme in cell proliferation and survival signaling.[2][3] This guide will delve into the known biological roles of this compound, provide detailed methodologies for its study, and present quantitative data to inform future investigations.
Metabolic Pathways and Cellular Functions
The Fatty Alcohol Cycle
This compound is a key component of the fatty alcohol cycle, which involves the interconversion of long-chain fatty alcohols, aldehydes, and acids.[1] This cycle is crucial for the metabolism of odd-chain fatty acids. The primary metabolic pathway involving this compound is its oxidation to pentadecanoic acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH).[4] this compound itself is formed from the oxidation of 1-pentadecanol by alcohol dehydrogenase.[4]
Role in Sphingosine-1-Phosphate (S1P) Signaling
This compound is a product of the degradation of a C17-dihydrosphingosine-1-phosphate (C17-Sa1P) analog by sphingosine-1-phosphate lyase (S1PL).[2] S1P is a critical signaling lipid that regulates diverse cellular processes, including cell growth, proliferation, and migration, through its interaction with S1P receptors.[5] S1PL irreversibly degrades S1P, thus playing a key role in modulating S1P levels and signaling. The enzymatic activity of S1PL on a synthetic C17-Sa1P substrate yields this compound and phosphoethanolamine, providing a method to assay S1PL activity.[2]
Quantitative Data
The following tables summarize the available quantitative data regarding the biological activity of this compound.
Table 1: Kinetic Parameters of S1P Lyase with C17-Sa1P Substrate
| Parameter | Value | Cell Line | Reference |
| Km for C17-Sa1P | 2.68 µM | F9-4 mouse embryonal carcinoma | [2] |
| S1PL Activity | 4 pmol/mg/min | F9-4 mouse embryonal carcinoma | [2] |
| Linear Reaction Time | Up to 30 minutes | F9-4 mouse embryonal carcinoma | [2] |
| Linear Protein Concentration | Up to 50 µg | F9-4 mouse embryonal carcinoma | [2] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay | Concentration/Result | Reference |
| Listeria monocytogenes | MIC | 0.6 mg/mL | [3] |
| Staphylococcus epidermidis | Anti-biofilm | Effective | [6] |
Experimental Protocols
S1P Lyase Activity Bioassay Producing this compound
This protocol details the measurement of S1PL activity by quantifying the production of this compound from a C17-Sa1P substrate.[2]
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.opentrons.com [library.opentrons.com]
- 3. An updated comparison of microarray and RNA-seq for concentration response transcriptomic study: case studies with two cannabinoids, cannabichromene and cannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of lipid second messengers in aldosterone synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Structure of n-Pentadecanal
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of n-pentadecanal. The information is intended for professionals in research and development who require detailed chemical data and experimental protocols.
Chemical Structure and Properties of n-Pentadecanal
n-Pentadecanal, also known as pentadecyl aldehyde, is a long-chain fatty aldehyde with the chemical formula C₁₅H₃₀O.[1][2][3] It is a valuable intermediate in organic synthesis, particularly in the production of fragrances, surfactants, and as a building block for more complex molecules in the pharmaceutical and agrochemical industries. At room temperature, it exists as a white to off-white crystalline solid.[3]
Table 1: Chemical and Physical Properties of n-Pentadecanal
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O | [1][2][3] |
| Molecular Weight | 226.40 g/mol | [3] |
| IUPAC Name | Pentadecanal | [3] |
| CAS Number | 2765-11-9 | [1][2] |
| Appearance | White to almost white powder to crystal | |
| Melting Point | 24 - 25 °C | [3] |
| Boiling Point | 284 - 286 °C @ 760 mmHg | [3] |
| SMILES | CCCCCCCCCCCCCCC=O | [3] |
| InChI | InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | [2][3] |
| InChIKey | XGQJZNCFDLXSIJ-UHFFFAOYSA-N | [1][2][3] |
Synthesis of n-Pentadecanal
The synthesis of n-pentadecanal can be achieved through various methods. The most common laboratory-scale preparations involve the oxidation of the corresponding primary alcohol, 1-pentadecanol (B150567). Other notable methods include the ozonolysis of 1-pentadecene (B78149) and the hydroformylation of 1-tetradecene.
The oxidation of 1-pentadecanol to n-pentadecanal is a widely used and efficient method. Several oxidizing agents can be employed, with Swern oxidation and pyridinium (B92312) chlorochromate (PCC) oxidation being two of the most common.
2.1.1. Swern Oxidation
The Swern oxidation is a mild and high-yielding method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5][6] The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[5]
References
Pentadecanal CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of pentadecanal (CAS No: 2765-11-9), a long-chain aliphatic aldehyde. It details its chemical and physical properties, synthesis and purification protocols, and analytical methodologies. Furthermore, this guide explores its relevance in biochemical research, particularly its application in assays for key enzymes involved in lipid metabolism. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Introduction
This compound, also known as n-pentadecanal, is a 15-carbon saturated fatty aldehyde with the molecular formula C₁₅H₃₀O.[1][2] It is a naturally occurring compound found in the essential oils of various plants and plays a role as a volatile oil component and a plant metabolite.[3] In the realm of biomedical research and drug development, this compound and its derivatives are gaining attention for their involvement in lipid metabolism and as intermediates in the synthesis of more complex molecules.[1][2] Its utility extends to biochemical assays, such as in the measurement of Sphingosine-1-phosphate (S1P) lyase activity, an important enzyme in sphingolipid metabolism.[4][5] This guide aims to provide an in-depth technical resource for professionals working with this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid or powder at room temperature, possessing a characteristic waxy or fatty odor.[1][6] It is soluble in organic solvents like ethanol (B145695) and ether but has very low solubility in water due to its long, hydrophobic hydrocarbon chain.[1][2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2765-11-9 | [1][2][7] |
| Molecular Formula | C₁₅H₃₀O | [1][2][7] |
| Molecular Weight | 226.40 g/mol | [1][8] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 24 - 26 °C | [1] |
| Boiling Point | 182 - 184 °C at 23 mmHg; 284 - 286 °C at 760 mmHg | [1][3] |
| Density | 0.8262 g/cm³ | [6] |
| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [9] |
| Flash Point | 130 °C (266 °F) | [9] |
| Water Solubility | 0.1556 mg/L at 25 °C (estimated) | [9] |
| logP (o/w) | 6.518 (estimated) | [9] |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Availability/Source |
| ¹³C NMR | SpectraBase |
| FTIR | SpectraBase |
| GC-MS | SpectraBase, NIST WebBook |
Synthesis and Purification
This compound can be synthesized through various methods, with the oxidation of the corresponding primary alcohol, 1-pentadecanol (B150567), being a common laboratory-scale approach.
Experimental Protocol: Swern Oxidation of 1-Pentadecanol to this compound
This protocol describes a high-yield method for synthesizing this compound under mild conditions.[3]
Materials:
-
1-Pentadecanol (1.0 mmol, 228 mg)
-
Oxalyl chloride (1.5 mmol, 0.11 mL)
-
Dimethyl sulfoxide (B87167) (DMSO) (3.0 mmol, 0.22 mL)
-
Triethylamine (B128534) (Et₃N) (5.0 mmol, 0.70 mL)
-
Anhydrous dichloromethane (B109758) (DCM) (~15 mL)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane/ethyl acetate (B1210297) solvent system
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add oxalyl chloride to anhydrous DCM (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous DCM (2 mL) to the cooled solution and stir the mixture for 15 minutes.
-
Add a solution of 1-pentadecanol in anhydrous DCM (3 mL) dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine to the flask and continue stirring for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Expected Yield: 85-95%[3]
Caption: Workflow for the synthesis of this compound via Swern oxidation.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of this compound.
Experimental Protocol: Quantitative Analysis of this compound by GC-MS
This protocol provides a general guideline for the GC-MS analysis of this compound. Derivatization is often employed for aldehydes to improve chromatographic performance and sensitivity.
Materials:
-
This compound sample
-
Internal standard (e.g., heptadecanal)
-
Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
-
Organic solvent (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
-
GC-MS system with a non-polar capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately prepare a solution of the this compound sample in a suitable solvent.
-
Add a known amount of the internal standard.
-
For derivatization, the sample can be treated with a solution of PFBHA. The reaction forms a stable oxime derivative that is amenable to GC-MS analysis.[10] The specific conditions (temperature, time, pH) for derivatization should be optimized.
-
-
Extraction:
-
The derivatized sample can be isolated by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[10]
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Applications in Drug Development and Research
This compound serves as a valuable tool in various research areas, particularly in the study of lipid metabolism.
S1P Lyase Activity Bioassay
Sphingosine-1-phosphate (S1P) lyase is a key enzyme that irreversibly degrades the signaling lipid S1P. A highly sensitive bioassay has been developed to measure S1P lyase activity by using a custom C17-Sa1P substrate, which is cleaved by the enzyme to produce this compound.[4][5] The resulting this compound is then derivatized and quantified, providing a direct measure of the enzyme's activity.[4][5]
Experimental Workflow for S1P Lyase Activity Assay:
-
Cell Lysis: Prepare cell or tissue lysates containing S1P lyase.
-
Enzymatic Reaction: Incubate the lysate with the C17-Sa1P substrate and the essential cofactor pyridoxal-5-phosphate (P5P). S1P lyase in the sample will cleave the substrate, producing this compound.
-
Derivatization: The reaction is stopped, and the produced this compound is derivatized, for example, with 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD), to form a fluorescent product.[4][5]
-
Extraction: The derivatized this compound is extracted using solid-phase extraction.
-
Quantification: The fluorescent derivative is quantified using HPLC with fluorescence detection.[4][5] The amount of this compound produced is directly proportional to the S1P lyase activity in the sample.
Caption: Experimental workflow for the S1P lyase activity bioassay.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[8][11] It is important to handle this compound with appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat.[11]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is noted to be air-sensitive and should be stored under an inert atmosphere.[1][12]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.
-
Conclusion
This compound is a versatile long-chain aldehyde with significant applications in both synthetic chemistry and biochemical research. Its well-defined properties and established synthetic and analytical protocols make it a valuable compound for researchers. The ability to use this compound as a reporter molecule in enzyme assays, such as for S1P lyase, highlights its importance in studying lipid signaling pathways, which are critical targets in drug development. Adherence to proper safety protocols is essential when working with this compound to mitigate potential hazards.
References
- 1. CAS 2765-11-9: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 2765-11-9 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Pentadecanal: A Comprehensive Technical Guide to its Odor Profile and Sensory Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanal (C₁₅H₃₀O) is a long-chain aliphatic aldehyde that contributes to the aroma profile of various natural products and is utilized as a fragrance ingredient. Understanding its distinct odor profile and sensory characteristics is crucial for its effective application in flavor and fragrance formulations, as well as for research into olfaction and potential therapeutic applications. This technical guide provides an in-depth analysis of the sensory properties of this compound, including its odor profile, quantitative sensory data, and the underlying physiological mechanisms of its perception.
Odor Profile of this compound
This compound is characterized by a complex and multifaceted odor profile. Its primary descriptors include waxy, fatty, and aldehydic notes. These are often accompanied by more subtle floral, musky, sweet, fruity, and orange undertones. The overall impression is a fresh and clean aroma with a certain richness. The specific nuances perceived can be influenced by the concentration of the compound and the medium in which it is evaluated.
Quantitative Sensory Data
Quantitative data is essential for objectively characterizing the sensory impact of an aroma compound. The following table summarizes available data for this compound and related long-chain aldehydes.
| Parameter | Value | Method | Reference |
| Odor Threshold (this compound) | Not available in reviewed literature | - | - |
| Odor Threshold (Non-8-enal - C9 unsaturated aldehyde) | 0.24-22 µg/L (in aqueous solution) | Sensory Panel | [1] |
| Odor Threshold (Non-8-enal - C9 unsaturated aldehyde) | 0.039-29 ng/L (in air) | Sensory Panel | [1] |
Note: While the specific odor threshold for this compound was not found in the reviewed literature, the data for a structurally related long-chain unsaturated aldehyde provides an order-of-magnitude estimation.
Experimental Protocols for Sensory Evaluation
The sensory characteristics of this compound can be systematically evaluated using established methodologies such as sensory panel analysis and Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation
A sensory panel composed of trained assessors is a fundamental tool for characterizing the odor profile of a substance.
Objective: To identify and quantify the distinct odor attributes of this compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe odors. Panelists undergo training to familiarize themselves with a standardized lexicon of odor descriptors relevant to aldehydes and fragrances.
-
Sample Preparation: this compound is diluted to various concentrations in an appropriate solvent (e.g., ethanol, diethyl phthalate) to assess its odor profile at different intensities. Samples are presented on smelling strips or in sniff bottles.
-
Evaluation Procedure: Panelists evaluate the samples in a controlled environment with neutral airflow and lighting. They are asked to identify and rate the intensity of various odor descriptors (e.g., waxy, fatty, floral, fruity) on a labeled magnitude scale (e.g., 0-15).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive odor profile of this compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human olfaction to identify odor-active compounds in a mixture.
Objective: To determine the specific retention time and odor character of this compound as it elutes from a GC column.
Methodology:
-
Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained assessor to smell the effluent.
-
Sample Injection: A diluted solution of this compound is injected into the GC.
-
Olfactory Detection: As the separated compounds elute from the column, the assessor records the time and describes the perceived odor.
-
Data Correlation: The olfactometry data is correlated with the chromatogram from a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) to precisely identify the peak corresponding to this compound and its associated odor description.
The following diagram illustrates a typical workflow for a GC-O experiment.
Signaling Pathway of this compound Perception
The perception of odorants like this compound begins with the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.
Research has indicated that the mammalian-specific OR37A receptor shows a preferential response to this compound (C15 aldehyde)[2]. Olfactory receptors are G-protein coupled receptors (GPCRs), and their activation initiates an intracellular signaling cascade.
The binding of this compound to OR37A is believed to trigger a conformational change in the receptor, leading to the activation of a coupled G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and the ultimate perception of the odor.
The following diagram illustrates the proposed signaling pathway for this compound perception.
Conclusion
This compound possesses a distinct and complex odor profile dominated by waxy, fatty, and aldehydic characteristics, with additional floral and fruity nuances. While specific quantitative sensory data for this compound remains an area for further investigation, methodologies for its comprehensive evaluation are well-established. The identification of the OR37A receptor as a likely target for this compound provides a significant step forward in understanding the molecular basis of its perception. This technical guide serves as a foundational resource for researchers and professionals working with this important aroma compound, highlighting the key aspects of its sensory properties and the mechanisms underlying its detection. Further research to determine its precise odor threshold and to fully elucidate its interactions with the olfactory receptor repertoire will provide a more complete understanding of its role in olfaction.
References
A Technical Guide to the Solubility of Pentadecanal for Researchers and Drug Development Professionals
Introduction
Pentadecanal (C₁₅H₃₀O) is a saturated fatty aldehyde with a 15-carbon chain. Its long hydrocarbon tail and polar aldehyde head group confer upon it amphipathic properties that dictate its solubility in various media. An understanding of these solubility characteristics is fundamental for its application in diverse fields, including the formulation of fragrances, flavorings, and potentially in pharmaceutical and drug delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this process.
Core Concepts in this compound Solubility
The solubility of this compound is primarily governed by the "like dissolves like" principle. Its molecular structure is dominated by a long, nonpolar fifteen-carbon alkyl chain, which is hydrophobic. The presence of a terminal aldehyde (-CHO) group introduces a degree of polarity, allowing for some interaction with polar solvents. However, the influence of the extensive hydrophobic chain is the predominant factor in its overall solubility profile, leading to limited solubility in highly polar solvents like water and greater solubility in non-polar organic solvents.[1][2] As the carbon chain length of aldehydes increases, their solubility in water decreases.[2][3][4]
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. The following tables summarize the available quantitative and qualitative data.
Table 1: Quantitative Solubility of this compound
| Solvent | Formula | Type | Temperature (°C) | Solubility | Data Source |
| Water | H₂O | Polar Protic | 25 | 0.1556 mg/L | Estimated[5] |
| Water | H₂O | Polar Protic | Not Specified | 0.097 mg/L | ALOGPS[6] |
Table 2: Qualitative Solubility of this compound
| Solvent | Formula | Type | Solubility | Reference |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |
| Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [4][7] |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | [8] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble | [8] |
| Hexane | C₆H₁₄ | Non-polar | Expected to be soluble | General Principle[2] |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The equilibrium shake-flask method is a standard and reliable technique for determining the saturation solubility of a compound in a given solvent.[9]
Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.
Materials:
-
This compound (solid/liquid)
-
Solvent of interest
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, LC-MS)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid/liquid is necessary to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The duration should be sufficient to ensure that the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid/liquid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no undissolved particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered saturated solution gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, given the volatile nature of this compound) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/L, g/L, or mol/L.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound solubility.
Conclusion
This compound exhibits solubility characteristics typical of a long-chain fatty aldehyde, with good solubility in organic solvents and very low solubility in water. While precise quantitative data in a broad range of organic solvents is limited, the principles of its solubility are well-understood. The standardized shake-flask method provides a reliable means for experimentally determining its solubility, which is a critical parameter for formulation and application in various scientific and industrial contexts. Further research to quantify the solubility of this compound in a wider array of solvents would be beneficial for its expanded use in drug development and other research areas.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE [vedantu.com]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 2765-11-9 [chemicalbook.com]
- 9. enamine.net [enamine.net]
The Emergence of Pentadecanal: A Scientific and Technical Chronicle
For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth exploration of the discovery, history, and scientific significance of pentadecanal. Charting its journey from early organic synthesis to its role in modern biochemical research, this document offers a comprehensive overview of its properties, synthesis, and analytical methodologies.
First identified in the broader context of long-chain aliphatic compound research, this compound's story is intrinsically linked to the development of synthetic organic chemistry. While a singular "discovery" paper for this compound is not prominent in the historical record, its existence and synthesis are a logical extension of the foundational work on its corresponding alcohol, 1-pentadecanol (B150567). The first documented synthesis of 1-pentadecanol in 1924 by P. A. Levene and F. A. Taylor, as part of their investigation into lipids, laid the groundwork for the subsequent creation of this compound through oxidation.[1]
This compound, a long-chain fatty aldehyde, is a component of essential oils from various plants, including Solanum erianthum and Cassia siamea.[2] It also plays a role as a volatile oil component and a plant metabolite.[2] In recent years, its utility has expanded into biochemical research, particularly in studies related to lipid metabolism and fatty acid synthesis.[3]
Physicochemical Properties and Identification
This compound is a white to almost white crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O | [3] |
| Molecular Weight | 226.40 g/mol | [2] |
| CAS Number | 2765-11-9 | [3] |
| Melting Point | 24 - 26 °C | [3] |
| Boiling Point | 182 - 184 °C at 23 mmHg | [3] |
| IUPAC Name | This compound | [2] |
Historical and Modern Synthesis Protocols
The synthesis of aldehydes has been a cornerstone of organic chemistry for over a century. Early methods for preparing aldehydes often involved the oxidation of primary alcohols. Given the synthesis of 1-pentadecanol in 1924, it is highly probable that early preparations of this compound would have utilized such established oxidation techniques.
A widely used and efficient modern method for the oxidation of primary alcohols to aldehydes under mild conditions is the Swern oxidation. This method is particularly suitable for the synthesis of this compound from 1-pentadecanol.
Experimental Protocol: Swern Oxidation of 1-Pentadecanol to this compound
This protocol outlines a general procedure for the Swern oxidation, which can be specifically adapted for the synthesis of this compound.[4]
Materials:
-
1-Pentadecanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled solution.
-
After stirring for a brief period, add a solution of 1-pentadecanol in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C for approximately 30-60 minutes.
-
Add triethylamine to the reaction mixture to quench the reaction.
-
Allow the reaction to warm to room temperature.
-
The reaction mixture can then be worked up by washing with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure to yield crude this compound.
-
Further purification can be achieved through column chromatography.
References
Pentadecanal in Insect Chemical Ecology: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the role of pentadecanal, a long-chain fatty aldehyde, in the chemical ecology of insects. It is intended for researchers, scientists, and professionals in drug development and pest management. The document details the functions of this compound as a semiochemical, presents quantitative data from relevant studies, outlines key experimental protocols for its investigation, and visualizes the complex relationships and workflows involved. While aldehydes are well-established as crucial components in insect communication, this guide focuses specifically on the documented roles and analytical methodologies pertinent to this compound (C15H30O).
Introduction to this compound
This compound is a saturated long-chain aldehyde (C15H30O) found in various natural sources, including the essential oils of certain plants and as a metabolic byproduct in various organisms.[1] In the context of chemical ecology, semiochemicals like this compound are pivotal in mediating interactions both within and between species.[2][3][4] These interactions are classified based on the benefit or detriment to the emitter and receiver. Allelochemicals mediate interspecific communication, while pheromones are used for intraspecific communication.[5][6]
This compound's role can be categorized as:
-
Allomone: Benefits the emitter by modifying the behavior of a receiver of a different species, to the detriment of the receiver. An example is a plant compound that deters a herbivore.[7][8]
-
Kairomone: Benefits the receiver of a different species but is disadvantageous to the emitter. For instance, a volatile released by a herbivore that a predator uses for location.[9][10][11]
-
Pheromone: Affects the behavior of another individual of the same species. This includes sex, aggregation, alarm, and trail-marking pheromones.[5][6]
The following sections will explore the documented evidence for this compound in these roles, present available data, and detail the methodologies used for such investigations.
Documented Roles and Quantitative Data
The specific functions of this compound are multifaceted and context-dependent. While it is listed as a pheromone for some vertebrates, its most clearly documented role in an agricultural context is as an allomone.[12]
This compound as an Allomone
The most direct evidence for this compound's role in insect chemical ecology comes from its function as a defensive allomone in plants. Certain rice cultivars release this compound, which has been shown to inhibit the growth and development of key insect pests.[5] This defensive mechanism benefits the plant (the emitter) at the expense of the insect herbivore (the receiver).
Table 1: Allomonal Effects of this compound on Insect Pests
| Emitter Species | Receiver Species | Effect | Reference |
|---|---|---|---|
| Oryza sativa (Rice) | Nilaparvata lugens (Brown Planthopper) | Growth Inhibition | [5] |
| Oryza sativa (Rice) | Sogatella furcifera (White-backed Planthopper) | Growth Inhibition |[5] |
This compound as a Potential Pheromone and Kairomone
While long-chain aldehydes are common components of insect pheromone blends, particularly in Lepidoptera and Coleoptera, specific evidence identifying this compound as a primary pheromone in insects is not extensively documented in the provided search results.[13] However, its presence in floral scents and other plant volatiles suggests a strong potential for it to act as a kairomone, guiding insects to host plants.[14][15] Furthermore, these same plant-derived cues can be exploited by predators and parasitoids to locate their herbivorous prey, a classic kairomonal interaction.[9][16]
Table 2: Potential Semiochemical Roles of this compound
| Potential Role | Emitter (Example) | Receiver (Example) | Hypothesized Interaction |
|---|---|---|---|
| Pheromone | Insect (e.g., Moth) | Conspecific | Component of a sex or aggregation pheromone blend. |
| Kairomone | Plant (e.g., Oryza sativa) | Herbivorous Insect | Host location cue for feeding or oviposition. |
| Kairomone | Herbivorous Insect | Parasitoid Wasp | Prey location cue for parasitization. |
Key Experimental Protocols
Investigating the precise role of a semiochemical like this compound requires robust electrophysiological and behavioral assays. The following are detailed, generalized protocols based on established methodologies.[17][18]
Protocol 1: Electroantennography (EAG)
Electroantennography is a technique used to measure the summated electrical response of an insect's antenna to volatile stimuli, providing a direct measure of olfactory detection.[17][18][19]
Objective: To determine if an insect's antenna can detect this compound and to establish a dose-response relationship.
Materials:
-
Live insects (e.g., moths, beetles)
-
Stereomicroscope
-
Micromanipulators
-
Glass capillary electrodes
-
Conductive gel or saline solution
-
EAG amplifier and data acquisition system
-
Purified, humidified air stream
-
This compound (synthetic standard)
-
Solvent (e.g., hexane)
-
Filter paper strips and Pasteur pipettes (stimulus cartridges)
Methodology:
-
Insect Preparation:
-
Anesthetize an insect by chilling it on ice.
-
Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.[17][20]
-
Mount the basal end of the antenna onto the reference electrode using conductive gel.
-
Clip a small portion of the distal tip and bring it into contact with the recording electrode.[17]
-
-
Stimulus Preparation:
-
Prepare serial dilutions of this compound in hexane (B92381) (e.g., 0.01 ng/µL to 100 ng/µL).
-
Apply 10 µL of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Prepare a solvent-only control.[17]
-
-
EAG Recording:
-
Position the mounted antenna in a continuous stream of humidified, purified air (e.g., 0.5 L/min).[17]
-
Allow the baseline signal from the antenna to stabilize.
-
Deliver a timed puff of air (e.g., 0.5 seconds) through the stimulus pipette, directing the odorant over the antenna.[17]
-
Record the resulting negative voltage deflection (EAG response) in millivolts (mV).
-
Present stimuli from lowest to highest concentration, with control puffs interspersed to monitor antenna viability.
-
Protocol 2: Behavioral Assay (Y-Tube Olfactometer)
Olfactometers are used to quantify an insect's behavioral response (attraction or repulsion) to an odor source in a controlled environment.[21][22]
Objective: To determine if this compound elicits an attractive, neutral, or repellent behavioral response in an insect.
Materials:
-
Y-tube glass olfactometer
-
Airflow meter and pump
-
Charcoal filter and humidification flask
-
Test insects (starved for a defined period to increase motivation)
-
This compound solution and solvent control
-
Filter paper
Methodology:
-
Setup:
-
Assemble the Y-tube olfactometer. Connect the arms to a purified, humidified air source with a constant flow rate (e.g., 150 ml/min).[23]
-
Place a small piece of filter paper treated with the this compound solution in one arm's air stream and a solvent-treated filter paper in the other arm.
-
-
Experiment:
-
Introduce a single insect into the base of the Y-tube's main arm.[23]
-
Allow the insect a set amount of time (e.g., 5 minutes) to acclimatize and make a choice.[23]
-
A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) into one of the arms and remains for a minimum period (e.g., 30 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Data Collection and Analysis:
-
Test a sufficient number of insects (e.g., 50 individuals).
-
After every 5-10 insects, rotate the Y-tube 180 degrees to avoid positional bias.[23]
-
Clean the apparatus thoroughly with solvent and bake between testing different compounds.
-
Analyze the choice data using a Chi-square test or a binomial test to determine if the observed distribution between the treatment and control arms is significantly different from random.
-
Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in chemical ecology research.
References
- 1. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entomologyjournals.com [entomologyjournals.com]
- 4. scielosp.org [scielosp.org]
- 5. m.youtube.com [m.youtube.com]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. Allomone - Wikipedia [en.wikipedia.org]
- 8. Pathogen-induced release of plant allomone manipulates vector insect behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Semiochemical compound: this compound | C15H30O [pherobase.com]
- 13. scielo.br [scielo.br]
- 14. The Pherobase Floral Compound: this compound (C15H30O) [pherobase.com]
- 15. This compound, 2765-11-9 [thegoodscentscompany.com]
- 16. Pheromone monitoring of rare and threatened insects: exploiting a pheromone-kairomone system to estimate prey and predator abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 20. ockenfels-syntech.com [ockenfels-syntech.com]
- 21. benchchem.com [benchchem.com]
- 22. thehive.icipe.org [thehive.icipe.org]
- 23. Experiment 3—Olfactometry Bioassays [bio-protocol.org]
The Biosynthesis of Pentadecanal: A Technical Guide for Researchers
December 2025
Abstract
Pentadecanal, a 15-carbon long-chain fatty aldehyde, is a biologically active molecule found across diverse organisms, from bacteria and plants to insects. It plays crucial roles in chemical communication, defense mechanisms, and as a metabolic intermediate. Understanding its biosynthesis is pivotal for applications in drug development, pest management, and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for key analyses, and visual representations of the metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
Long-chain fatty aldehydes are integral components of cellular metabolism and signaling. This compound (C15H30O), an odd-chain saturated aldehyde, has garnered significant interest due to its diverse biological activities. In the Antarctic marine bacterium Pseudoalteromonas haloplanktis, it has been identified as an anti-biofilm agent, suggesting its potential as a lead compound for antimicrobial therapies.[1] In insects, long-chain aldehydes, including those with a C15 backbone, are common components of sex pheromones, making their biosynthetic pathways a target for developing novel pest control strategies.[2] Furthermore, in plants, these aldehydes are precursors to the alkanes that form the protective cuticular wax layer.[3][4]
The biosynthesis of this compound is intrinsically linked to fatty acid metabolism, specifically the synthesis and subsequent modification of odd-chain fatty acids. This guide will elucidate the central enzymatic machinery responsible for converting fatty acid precursors into this functional aldehyde.
Core Biosynthetic Pathway of this compound
The formation of this compound is a multi-step process that begins with the synthesis of its fatty acid precursor, pentadecanoic acid (C15:0). The pathway can be broadly divided into two major stages: odd-chain fatty acid synthesis and the subsequent reductive modification of the fatty acid to an aldehyde.
Stage 1: Biosynthesis of Pentadecanoic Acid (C15:0)
Unlike even-chain fatty acids, which are synthesized from the two-carbon starter unit acetyl-CoA, the biosynthesis of odd-chain fatty acids like pentadecanoic acid typically initiates with a three-carbon starter unit, propionyl-CoA.
-
Initiation: The fatty acid synthesis cycle is primed with propionyl-CoA.
-
Elongation: A series of condensation, reduction, and dehydration reactions, catalyzed by the fatty acid synthase (FAS) complex, sequentially adds two-carbon units from malonyl-CoA.
-
Termination: The elongation cycle continues until a 15-carbon acyl chain is formed, which is then released as pentadecanoic acid.
Stage 2: Reduction of Pentadecanoyl-CoA to this compound
Once synthesized, pentadecanoic acid is activated and subsequently reduced to form this compound.
-
Activation: Pentadecanoic acid is converted to its metabolically active form, pentadecanoyl-CoA, by a long-chain acyl-CoA synthetase (LACS) . This is an ATP-dependent reaction.
-
Reduction: The central step in the formation of this compound is the reduction of pentadecanoyl-CoA. This reaction is primarily catalyzed by a fatty acyl-CoA reductase (FAR) .[5][6] This enzyme utilizes a reducing equivalent, typically NADPH, to reduce the thioester to an aldehyde.
The overall pathway is depicted in the following diagram:
This compound Biosynthesis in Specific Organisms
While the core pathway is conserved, the specific enzymes and their regulation can vary between organisms.
In Bacteria (e.g., Pseudoalteromonas haloplanktis)
The Antarctic bacterium Pseudoalteromonas haloplanktis is known to produce this compound as an anti-biofilm compound.[1] The genome of P. haloplanktis contains genes for fatty acid biosynthesis and degradation. The regulation of these pathways is controlled by transcriptional regulators such as FadR, which responds to the presence of long-chain acyl-CoAs.[7][8] While the specific FAR responsible for this compound production in this organism has not been definitively characterized, the genomic data suggests a complete pathway for fatty acid metabolism that can be harnessed for this purpose.
In Plants
In plants, long-chain aldehydes are key intermediates in the biosynthesis of cuticular wax, which forms a protective barrier on the plant's surface.[3][4] The pathway occurs in the endoplasmic reticulum of epidermal cells.
-
VLCFA Elongation: C16/C18 fatty acids are elongated to very-long-chain fatty acids (VLCFAs), including C15 (though less common than even chains), by a fatty acid elongase (FAE) complex.
-
Acyl-CoA Reduction: The resulting VLC acyl-CoAs are then reduced to aldehydes by a FAR.
-
Further Modification: These aldehydes can then be further processed, for example, by an aldehyde decarbonylase to form alkanes (e.g., tetradecane (B157292) from this compound).
The expression of FAR genes in plants is transcriptionally regulated by factors such as MYB and SPL9 transcription factors, and can be influenced by environmental cues like light and darkness.[5][9]
In Insects
In many moth species, long-chain fatty aldehydes are crucial components of sex pheromones. The biosynthesis occurs in the pheromone gland and is often regulated by hormones.[2] The pathway is similar to that in plants, involving fatty acid synthesis, desaturation (to introduce double bonds if necessary), chain shortening, and a final reduction step catalyzed by a FAR to produce the aldehyde pheromone component.[10][11]
Quantitative Data
Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for metabolic engineering and drug development. Data for the specific biosynthesis of this compound is limited; however, data from related long-chain fatty acid and aldehyde metabolizing enzymes provide valuable insights.
| Parameter | Value | Organism/Enzyme | Substrate | Reference |
| Km | 0.6 µM | Human Aldehyde Dehydrogenase (E2) | 11-Hexadecenal | [12] |
| Kcat | 0.24 µmol/min/mg | Human Aldehyde Dehydrogenase (E2) | 11-Hexadecenal | [12] |
| Km | 6.22 ± 2.0 µM | Human Mitochondrial 2,4-dienoyl-CoA reductase | 2,4-Decadienoyl-CoA | [13] |
| Vmax | 0.74 ± 0.07 µmol/min/mg | Human Mitochondrial 2,4-dienoyl-CoA reductase | 2,4-Decadienoyl-CoA | [13] |
| Ki | 3.10 µM | Rat Liver HMG-CoA Reductase | Arachidonoyl-CoA | [14] |
| Yield | 0.13 mg/L/OD600 | Engineered S. cerevisiae | - | [15] |
Note: Data for this compound-specific enzymes is scarce. The table presents data for enzymes acting on similar long-chain acyl and aldehyde substrates to provide a comparative context.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Protocol for Heterologous Expression and Purification of Fatty Acyl-CoA Reductase (FAR)
This protocol is adapted for the expression of a His-tagged FAR in E. coli.
-
Gene Cloning: The coding sequence of the target FAR gene is PCR amplified and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His6) tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: a. Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).
-
Purification: a. Equilibrate a Ni-NTA affinity chromatography column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Genomics of Regulation of Fatty Acid and Branched-Chain Amino Acid Utilization in Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DEWAX-mediated transcriptional repression of cuticular wax biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Chemical modification of aldehyde dehydrogenase by a vinyl ketone analogue of an insect pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty acyl-CoA inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional screening of aldehyde decarbonylases for long-chain alkane production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentadecanal: A Versatile C15 Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Pentadecanal, a 15-carbon saturated fatty aldehyde, has emerged as a crucial and versatile precursor in the field of organic synthesis. Its long alkyl chain and reactive aldehyde functionality make it an ideal starting material for the construction of complex molecular architectures, ranging from bioactive natural products and pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of this compound's role as a precursor, detailing its application in key synthetic transformations including Wittig reactions, aldol (B89426) condensations, and reductive aminations. Furthermore, this document elucidates its involvement in crucial biological pathways, such as sphingolipid metabolism, and presents a comprehensive case study on its application in the total synthesis of the potent cytotoxic agent, Jaspine B. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and signaling pathways are provided to serve as a practical resource for researchers in organic and medicinal chemistry.
Introduction
This compound (C₁₅H₃₀O) is a long-chain aliphatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of a terminal aldehyde group, which is susceptible to a wide array of chemical transformations, and a 14-carbon lipophilic chain that can be incorporated into target molecules to modulate their physical and biological properties.[1][2] This guide will delve into the core applications of this compound as a synthetic precursor, with a focus on its role in carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex organic molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₃₀O | [3] |
| Molecular Weight | 226.40 g/mol | [3] |
| CAS Number | 2765-11-9 | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 284.00 to 286.00 °C @ 760.00 mm Hg | [3] |
| Melting Point | 24 - 25 °C | [3] |
Key Synthetic Transformations of this compound
This compound's aldehyde functionality allows it to participate in a variety of fundamental organic reactions. This section details the protocols and expected outcomes for its use in Wittig reactions, aldol condensations, and reductive aminations.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4] With this compound, this reaction can be employed to extend the carbon chain and introduce a double bond, a functional group that can be further manipulated. A common application involves the use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane (B24862), to stereoselectively form (E)-alkenes.[5]
This protocol describes the Wittig reaction between this compound and (carbethoxymethylene)triphenylphosphorane to yield ethyl (E)-heptadec-2-enoate.
Reaction Scheme:
Caption: Wittig reaction of this compound.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene
-
Standard laboratory glassware for reflux under an inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.[5]
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.[5]
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the desired (E)-alkene.[5]
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |
| This compound | (Carbethoxymethylene) triphenylphosphorane | Ethyl (E)-heptadec-2-enoate | Toluene | Reflux | High (Typical for stabilized ylides) | [5] |
Spectroscopic Data (Predicted for Ethyl (E)-Heptadec-2-enoate):
-
¹H NMR (CDCl₃): δ ~6.97 (dt, 1H), ~5.81 (d, 1H), 4.18 (q, 2H), 2.20 (q, 2H), 1.45-1.20 (m, 25H), 0.88 (t, 3H).
-
¹³C NMR (CDCl₃): δ ~166.7, ~149.8, ~121.2, 60.2, 32.3, 31.9, 29.6 (multiple peaks), 29.3, 29.1, 28.1, 22.7, 14.3, 14.1.
-
MS (EI): m/z (%) = 282 (M+).
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[6] this compound can serve as the electrophilic partner in crossed aldol condensations with ketones like acetone (B3395972) to produce α,β-unsaturated ketones.
This protocol outlines the base-catalyzed aldol condensation of this compound with acetone.
Reaction Scheme:
Caption: Aldol condensation of this compound.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, prepare a solution of sodium hydroxide in ethanol and water.[7]
-
Add acetone to the basic solution, followed by the dropwise addition of this compound with stirring.[7]
-
Stir the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the reaction to proceed.[7]
-
If a precipitate forms, collect the product by vacuum filtration. If not, the reaction may be gently heated to promote condensation.[4]
-
Wash the crude product with cold water and then cold ethanol to remove unreacted starting materials and base.[7]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.[7]
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Yield | Reference |
| This compound | Acetone | (E)-Nonadec-3-en-2-one | NaOH | Ethanol/Water | Moderate to High | [6][7] |
Spectroscopic Data (Predicted for (E)-Nonadec-3-en-2-one):
-
¹H NMR (CDCl₃): δ ~6.85 (dt, 1H), ~6.10 (d, 1H), 2.24 (s, 3H), 2.18 (q, 2H), 1.45-1.20 (m, 22H), 0.88 (t, 3H).
-
¹³C NMR (CDCl₃): δ ~198.5, ~148.9, ~132.1, 32.5, 31.9, 29.6 (multiple peaks), 29.3, 29.1, 28.2, 27.0, 22.7, 14.1.
-
MS (EI): m/z (%) = 266 (M+).
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8] this compound can be converted to a primary amine via reaction with ammonia (B1221849) or to secondary and tertiary amines by reacting with primary or secondary amines, respectively, in the presence of a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it selectively reduces the intermediate imine in the presence of the starting aldehyde.[9][10]
This protocol describes the reductive amination of this compound with ammonia.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound
-
Ammonium (B1175870) acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol.
-
Add a source of ammonia, such as ammonium acetate.[9]
-
Add sodium cyanoborohydride portion-wise to the reaction mixture at room temperature.[9]
-
Stir the reaction for several hours until completion, as monitored by TLC.
-
Carefully quench the reaction with dilute acid (e.g., 1M HCl) in a fume hood due to the potential evolution of HCN gas.[9]
-
Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reducing Agent | Product | Solvent | Yield | Reference |
| This compound | Ammonia | NaBH₃CN | Pentadecylamine | Methanol | Good to High | [9] |
Spectroscopic Data (for Pentadecylamine):
-
¹H NMR (CDCl₃): δ ~2.68 (t, 2H), 1.45 (m, 2H), 1.26 (br s, 24H), 0.88 (t, 3H).
-
¹³C NMR (CDCl₃): δ ~42.3, 33.9, 31.9, 29.7 (multiple peaks), 29.4, 26.9, 22.7, 14.1.
-
MS (EI): m/z (%) = 227 (M+).
This compound in Biological Pathways: Sphingolipid Metabolism
Long-chain aldehydes, including this compound, are implicated in sphingolipid metabolism.[11] Sphingolipids are a class of lipids that are essential structural components of eukaryotic cell membranes and also function as signaling molecules.[12] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form a long-chain base. While the canonical pathway utilizes C16 and longer fatty acyl-CoAs, the presence of odd-chain sphingolipids in nature suggests that precursors with different chain lengths, such as those derived from this compound, can enter this pathway.
The catabolism of sphingosine-1-phosphate (S1P) by sphingosine-1-phosphate lyase (S1PL) yields a fatty aldehyde and ethanolamine (B43304) phosphate.[13] In the case of a C17 sphingoid base, this cleavage would produce this compound. This highlights a key intersection of this compound with sphingolipid signaling.
Caption: Role of this compound in sphingolipid metabolism.
Case Study: Total Synthesis of Jaspine B
Jaspine B is a natural product isolated from marine sponges that exhibits potent cytotoxic activity against various cancer cell lines.[1][2] Its anhydrophytosphingosine structure has made it an attractive target for total synthesis. Several synthetic routes to Jaspine B have been developed, with many utilizing a C15 precursor to construct the long alkyl tail. One efficient synthesis begins with the readily available 1-pentadecanol (B150567), which is first oxidized to this compound.[1][2]
The overall synthetic workflow from 1-pentadecanol to Jaspine B is depicted below. This multi-step synthesis highlights the importance of this compound as a key intermediate in the construction of complex, biologically active molecules.[1]
Caption: Experimental workflow for the total synthesis of Jaspine B.
Experimental Protocol: Synthesis of Jaspine B from 1-Pentadecanol
This section provides a summary of the key steps in the synthesis of Jaspine B, starting with the formation of this compound.
Step 1: Oxidation of 1-Pentadecanol to this compound
-
Reagents: 1-Pentadecanol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM).[1]
-
Procedure: 1-Pentadecanol is dissolved in anhydrous DCM and treated with DMP at 0 °C to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the crude this compound is extracted and can be used in the next step, often without further purification.[1]
-
Yield: Typically high (>90%).[2]
Step 2: Chiral Auxiliary-Mediated Addition of Lithiated Alkoxyallene
-
Reagents: this compound, carbohydrate-derived alkoxyallene, n-butyllithium, anhydrous THF.[1]
-
Procedure: The alkoxyallene is lithiated with n-butyllithium at -78 °C, followed by the addition of a solution of this compound. This reaction sets the stereochemistry at a key carbon center.[1]
Subsequent Steps: The synthesis proceeds through a gold-catalyzed cyclization to form a dihydrofuran intermediate, followed by azidation and a final reduction step to yield Jaspine B.[1]
Quantitative Data for Jaspine B Synthesis:
| Step | Key Reagents | Product | Typical Yield | Reference |
| Oxidation | Dess-Martin Periodinane | This compound | >90% | [1][2] |
| Allenyl Alcohol Formation | Chiral Alkoxyallene, n-BuLi | Allenyl Alcohol Intermediate | Diastereomeric mixture | [1] |
| Cyclization | Gold Catalyst | Dihydrofuran Intermediate | Good | [1] |
| Azidation | NaN₃, CAN | Azido Intermediate | Good | [1] |
| Reduction | LiAlH₄ | Jaspine B | Good | [1] |
Conclusion
This compound is a highly valuable and versatile C15 precursor in organic synthesis. Its utility is demonstrated through its successful application in a range of fundamental chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, enabling the construction of more complex molecular frameworks. Furthermore, its role in biological pathways, particularly in sphingolipid metabolism, underscores its relevance in medicinal chemistry and drug development. The successful total synthesis of the potent anticancer agent Jaspine B, which utilizes this compound as a key intermediate, serves as a compelling testament to its significance as a building block in the synthesis of bioactive natural products. This technical guide provides a comprehensive overview and practical protocols that will be of significant value to researchers and scientists working in the field of organic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. webassign.net [webassign.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Long-chain bases of sphingolipids are transported into cells via the acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
Pentadecanal: A Comprehensive Laboratory Safety and Handling Guide
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and handling information for pentadecanal, a long-chain aldehyde utilized in various research and development applications, including fragrance synthesis, flavor chemistry, and as an intermediate in the production of surfactants and pharmaceuticals.[1] Adherence to the following guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.[2][3][4][5][6]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[4]
Signal Word: Warning[2][3][5][6]
Hazard Pictogram:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₁₅H₃₀O | [1][3] |
| Molecular Weight | 226.40 g/mol | [1][4] |
| CAS Number | 2765-11-9 | [1][2][3][7] |
| Appearance | White to almost white powder or crystal; colorless to pale yellow liquid at room temperature. | [1][3][8] |
| Melting Point | 24 - 26 °C | [1][4] |
| Boiling Point | 182 - 184 °C at 23 mmHg; 284 - 286 °C at 760 mmHg | [1][4][9] |
| Vapor Pressure | 0.00287 mmHg at 25 °C | [2] |
| Density | 0.827 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [8][9] |
| Flash Point | 130 °C (266 °F) | [9] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to prevent exposure and ensure the stability of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[2]
-
Prevent the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
-
Recommended storage temperature is between 0 - 8 °C.[1]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure to this compound.
| Control Parameter | Recommendation | Source |
| Engineering Controls | Use a local exhaust ventilation system or work in a chemical fume hood. Ensure safety showers and eye wash stations are readily accessible. | [3] |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [2][3] |
| Skin Protection | Wear chemical-resistant gloves and protective clothing. Fire/flame resistant clothing may be appropriate in certain situations. | [2][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3][5] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention. | [2] |
Accidental Release Measures
In case of a spill or accidental release, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Avoid breathing dust, vapors, mist, or gas.[2]
-
Wear appropriate personal protective equipment.[2]
-
Remove all sources of ignition.[2]
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Do not allow the chemical to enter drains, sewers, or waterways.[2]
Methods for Cleaning Up:
-
For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Consult with your institution's environmental health and safety department for proper disposal procedures.
Toxicological Information
Limited toxicological data is available for this compound. The available information primarily pertains to its irritant properties.
| Toxicity Endpoint | Result | Source |
| Acute Oral Toxicity | No data available | [2] |
| Acute Dermal Toxicity | No data available | [2] |
| Acute Inhalation Toxicity | No data available | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | [2][3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [2][3][4][5][6] |
| Respiratory or Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available | [2] |
| Reproductive Toxicity | No data available | [2] |
| STOT-Single Exposure | May cause respiratory irritation | [4] |
| STOT-Repeated Exposure | No data available | [2] |
| Aspiration Hazard | No data available | [2] |
Ecological Information
There is currently no available data on the ecological effects of this compound.[2] Therefore, it is crucial to prevent its release into the environment.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate a general workflow for handling this compound in the laboratory and a decision tree for responding to an accidental spill.
Caption: General Laboratory Workflow for Handling this compound.
Caption: Decision Tree for Responding to a this compound Spill.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The stability of this compound under standard laboratory conditions has not been explicitly detailed in the available resources.
-
Possibility of Hazardous Reactions: No hazardous reactions have been reported.[3]
-
Conditions to Avoid: Information on specific conditions to avoid is not available.
-
Incompatible Materials: Information on incompatible materials is not available.
-
Hazardous Decomposition Products: No data is available regarding hazardous decomposition products.[2]
Disposal Considerations
All waste materials containing this compound should be treated as hazardous waste.
-
Dispose of in accordance with all applicable federal, state, and local environmental regulations.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound based on currently available information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always prioritize safety and consult with your EHS department for any specific questions or concerns.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2765-11-9 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 2765-11-9 | TCI Deutschland GmbH [tcichemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. CAS 2765-11-9: this compound | CymitQuimica [cymitquimica.com]
- 9. This compound, 2765-11-9 [thegoodscentscompany.com]
Methodological & Application
Application Note: Quantitative Analysis of Pentadecanal using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the identification and quantification of pentadecanal, a long-chain fatty aldehyde, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile organic compound in various fields, including food science, environmental analysis, and as a potential biomarker in biomedical research. The protocol herein describes the instrumental parameters for GC-MS analysis, sample preparation considerations, and data analysis for the accurate measurement of this compound. This method is suitable for the analysis of this compound in diverse and complex matrices.
Introduction
This compound (C₁₅H₃₀O) is a long-chain saturated fatty aldehyde.[1] It is a naturally occurring compound found in the essential oils of some plants and has been identified as a volatile organic compound in various biological systems.[1] The accurate and sensitive quantification of this compound is crucial for understanding its role in biological processes, for quality control in the food and fragrance industries, and for monitoring environmental contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
Direct analysis of this compound in complex matrices can be challenging due to its reactivity and potential for matrix interference. A generic liquid-liquid extraction (LLE) protocol is provided below for the extraction of this compound from aqueous samples. For other matrices, appropriate extraction and clean-up procedures should be developed and validated.
Materials:
-
Hexane (B92381) (GC grade or equivalent)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes with screw caps
Procedure:
-
To 1 mL of the aqueous sample in a glass test tube, add 2 mL of hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic (hexane) layer to a clean glass test tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The dried hexane extract is now ready for GC-MS analysis.
For enhanced volatility and improved chromatographic peak shape, derivatization can be employed. A common method for aldehydes is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative. This is particularly useful for trace-level analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
GC Parameters:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Splitless mode, Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan from m/z 40 to 400.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 82, 57, 43).
-
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₃₀O | [1] |
| Molecular Weight | 226.40 g/mol | [1] |
| Characteristic Mass Spectral Fragments (m/z) | ||
| Base Peak | 82 | [1] |
| Other Significant Ions | 57, 43, 68, 96 | [1] |
| Method Performance (PFBHA Derivatization) | ||
| Limit of Detection (LOD) | 0.5 pmol | [2] |
| Linearity | Linear over two orders of magnitude | [2] |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
Application Notes and Protocols for the Quantification of Pentadecanal in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanal, a 15-carbon saturated fatty aldehyde, is an emerging biomarker of interest in various physiological and pathological processes. It is a known product of the degradation of C17-sphinganine-1-phosphate by sphingosine-1-phosphate lyase (SPL), an enzyme involved in the sphingolipid metabolism pathway.[1] Additionally, long-chain aldehydes like this compound can be generated through lipid peroxidation, making them potential indicators of oxidative stress.[2][3] Accurate quantification of this compound in biological matrices such as plasma, tissues, and cell lysates is crucial for understanding its role in disease and for the development of novel therapeutics.
This document provides detailed protocols for the quantification of this compound using three common analytical platforms: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Quantitative data for endogenous levels of this compound in biological samples is currently limited in published literature. However, data for other related long-chain aldehydes provide an indication of the expected concentration ranges.
| Analyte | Matrix | Concentration Range | Method | Reference |
| Pentanal (C5) | Human Blood | Increased in bladder cancer patients | HS-GC-MS | [4] |
| Hexanal (C6) | Human Blood | Increased in bladder cancer patients | HS-GC-MS | [4] |
| Heptanal (C7) | Human Blood | Increased in bladder cancer patients | HS-GC-MS | [4] |
| C15:0-C24:1 Aldehydes | Human Plasma (from plasmalogens) | Detected | GC-MS | [5] |
| Malondialdehyde | Human Plasma | 57.2 ± 2.4 nmol/L (COPD patients) | LC-MS/MS | [6] |
| Hexanal | Exhaled Breath Condensate | 63.5 ± 4.4 nmol/L (COPD patients) | LC-MS/MS | [6] |
| Heptanal | Exhaled Breath Condensate | 26.6 ± 3.9 nmol/L (COPD patients) | LC-MS/MS | [6] |
Note: The concentrations of aldehydes can vary significantly based on the biological matrix, species, and pathological state.
Signaling Pathway
This compound is a product of the enzymatic degradation of C17-sphinganine-1-phosphate by sphingosine-1-phosphate lyase (SPL), a key enzyme in the sphingolipid metabolic pathway.
References
- 1. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. Simultaneous determination of seven endogenous aldehydes in human blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehydes in exhaled breath condensate of patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pentadecanal as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanal (C₁₅H₃₀O) is a long-chain fatty aldehyde that serves as a valuable standard in various analytical chemistry applications.[1][2][3] Its utility is particularly notable in metabolomics, environmental analysis, and as a biomarker. Due to its chemical properties, including high boiling point and potential for thermal instability, analytical methods for this compound often necessitate a derivatization step to enhance its volatility and improve chromatographic performance.[4][5][6] This document provides detailed application notes and protocols for the use of this compound as a standard, with a focus on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) techniques.
When used as an internal standard, a known quantity of this compound is added to samples and calibration solutions.[7][8] This allows for the correction of variations that may occur during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the quantitative analysis of other analytes.[7][8] The choice of an internal standard is critical, and it should be a compound that is not naturally present in the sample matrix and has similar chemical and physical properties to the analyte of interest.[8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and for understanding its behavior in different analytical systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀O | [3][9] |
| Molecular Weight | 226.40 g/mol | [1] |
| Melting Point | 24 - 25 °C | [1][10] |
| Boiling Point | 284.00 to 286.00 °C @ 760.00 mm Hg | [1] |
| Appearance | White to off-white solid | [10] |
| CAS Number | 2765-11-9 | [3][9] |
Quantitative Analysis of this compound by GC-MS
Gas chromatography-mass spectrometry is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound.[4] To improve its chromatographic properties, a derivatization step is typically employed.[4][5] Silylation is a common derivatization method for compounds with active hydrogens, such as the aldehyde group in this compound after conversion to an alcohol or for related long-chain alcohols.[5][11]
Experimental Protocol: GC-MS Analysis of this compound Standard
This protocol outlines the steps for the quantitative analysis of a sample where this compound is used as an internal standard. A silylation derivatization step is included to enhance volatility.
1. Materials and Reagents:
-
This compound standard (≥97% purity)[10]
-
Internal Standard (if quantifying this compound itself, e.g., Heptadecanal)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[4][11]
-
Solvents: Hexane (B92381), Pyridine (anhydrous), Dichloromethane (GC grade)[4]
-
Anhydrous sodium sulfate
-
GC vials with inserts and PTFE-lined caps[4]
2. Sample Preparation (Liquid-Liquid Extraction): This is a general procedure for extracting aldehydes from a liquid matrix.
-
To 1 mL of the sample, add a known amount of this compound internal standard solution.
-
Add 5 mL of hexane.
-
Vortex the mixture vigorously for 2 minutes.[11]
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[4][11]
-
Carefully transfer the upper organic (hexane) layer to a clean tube.[11]
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.[11]
3. Derivatization Protocol (Silylation):
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.[11]
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.[11]
-
Seal the vial tightly and heat at 60-70°C for 30 minutes.[11]
-
Cool the vial to room temperature before GC-MS analysis.[11]
4. GC-MS Instrumentation and Parameters: The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Value | Source |
| GC System | ||
| Injection Volume | 1 µL | [11] |
| Injection Mode | Splitless | [11] |
| Injector Temperature | 280°C | [11] |
| Carrier Gas | Helium at 1.0 mL/min | [11] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | [11] |
| Oven Program | Initial: 100°C for 2 min; Ramp 1: 10°C/min to 250°C, hold 5 min; Ramp 2: 20°C/min to 300°C, hold 5 min | [11] |
| MS System | ||
| Ion Source Temp. | 230°C | [11] |
| Quadrupole Temp. | 150°C | [11] |
| Ionization Energy | 70 eV | [11] |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) | [12] |
Data Analysis
For quantitative analysis, a calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.[7] The concentration of the analyte in unknown samples is then determined using the regression equation from this calibration curve.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of an analyte using this compound as an internal standard.
Quantification of this compound by HPLC with Fluorescence Detection
For sensitive detection, especially in biological matrices, this compound can be derivatized to form a fluorescent product. This approach is particularly useful for measuring the activity of enzymes that produce this compound, such as sphingosine-1-phosphate lyase (S1PL).[13]
Experimental Protocol: HPLC-FLD Analysis of this compound
This protocol is adapted from a method for quantifying this compound produced in a bioassay.[13]
1. Materials and Reagents:
-
This compound standard
-
Derivatization Reagent: 5,5-dimethyl-1,3-cyclohexanedione (dimedone)
-
Acetic acid
-
Ammonium (B1175870) acetate
-
Solvents: Acetonitrile (B52724), Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (C18)
2. Derivatization Protocol:
-
To the sample containing this compound, add the 5,5-dimethyl cyclohexanedione reagent solution.[13]
-
The reaction is facilitated by the presence of acetic acid and ammonium acetate.[13]
-
The mixture is incubated to allow the formation of a fluorescent derivative.[13] The reaction involves the cyclization of two molecules of the derivatizing reagent with one molecule of the aldehyde.[13]
3. Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge to remove unreacted reagents.
-
Elute the fluorescent derivative with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluent and reconstitute the residue in the mobile phase.
4. HPLC Instrumentation and Parameters:
| Parameter | Value | Source |
| HPLC System | ||
| Column | Reversed-phase C18 column | [13] |
| Mobile Phase | Gradient of acetonitrile and water | [12] |
| Flow Rate | 0.5 - 1.5 mL/min | [12] |
| Column Temperature | 30-40°C | [12] |
| Fluorescence Detector | ||
| Excitation Wavelength (λex) | 366 nm | [13] |
| Emission Wavelength (λem) | 455 nm | [13] |
Performance Characteristics of the HPLC-FLD Method
The following table summarizes the performance of the HPLC-FLD method for this compound quantification.
| Parameter | Value | Source |
| Limit of Detection (LOD) | 0.8 pmol | [13] |
| Limit of Quantitation (LOQ) | 2.5 pmol | [13] |
| Linearity (R²) | 0.9999 (over 1 to 1000 pmol) | [13] |
Logical Relationship of the Derivatization Reaction for HPLC-FLD
Caption: Derivatization of this compound for enhanced fluorescence detection in HPLC.
Conclusion
This compound is a versatile long-chain aldehyde that can be effectively used as a standard in analytical chemistry. The choice of analytical technique depends on the specific requirements of the study, including the sample matrix and the desired sensitivity. For GC-MS analysis, derivatization via silylation is a robust method to improve the chromatographic behavior of this compound. For high-sensitivity applications, particularly in biological samples, derivatization to a fluorescent compound followed by HPLC-FLD analysis offers excellent detection limits. The protocols and data presented here provide a solid foundation for researchers and scientists to incorporate this compound as a standard in their analytical workflows.
References
- 1. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB003082) - FooDB [foodb.ca]
- 3. This compound- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. This compound- [webbook.nist.gov]
- 10. This compound | 2765-11-9 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Pentadecanal: A Comprehensive Guide for Flavor and Fragrance Applications
FOR IMMEDIATE RELEASE
Application Note AP-0112
Dateline: Shanghai, China, December 18, 2025 – Pentadecanal, a long-chain aliphatic aldehyde, is a versatile ingredient valued in the flavor and fragrance industry for its unique sensory characteristics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing its chemical properties, sensory profile, and applications, along with experimental methodologies for its evaluation and use.
Chemical and Physical Properties
This compound (CAS No. 2765-11-9), also known as n-pentadecaldehyde, is a C15 aldehyde with a molecular formula of C₁₅H₃₀O.[1][2] It presents as a white to almost white crystalline powder or waxy solid at room temperature.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2765-11-9 | [1] |
| Molecular Formula | C₁₅H₃₀O | [1][2] |
| Molecular Weight | 226.40 g/mol | [3] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 24 - 26 °C | [1] |
| Boiling Point | 182 - 184 °C at 23 mmHg | [1] |
| Odor Description | Fresh, waxy, with floral and musky undertones | [2][4] |
| Solubility | Soluble in alcohol; insoluble in water | [4] |
Applications in the Fragrance Industry
This compound is a valuable modifier in a perfumer's palette, prized for its ability to impart a smooth, waxy, and subtly floral character to fragrance compositions. Its primary role is to add depth and complexity, particularly to floral and woody accords.[2]
Sensory Profile and Benefits
The odor profile of this compound is characterized by a dominant fresh, waxy note, complemented by delicate floral and musky undertones.[2][4] This unique combination allows it to:
-
Enhance Floral Bouquets: It provides a natural, waxy petal-like effect in floral fragrances such as jasmine, rose, and lily.
-
Add Body and Fixation: Due to its high molecular weight, it has a low volatility and can act as a fixative, prolonging the scent's longevity on the skin.
-
Smooth and Blend: It can soften the sharper notes of other ingredients, creating a more harmonious and well-rounded fragrance profile.
Recommended Use Levels
The International Fragrance Association (IFRA) has not issued any specific restrictions on the use of this compound in its 49th amendment. However, industry best practices suggest a maximum concentration of up to 4.0% in the fragrance concentrate.[4] The typical use levels in common consumer products are significantly lower, as detailed in the table below.
| Product Category | Typical Use Level (% in final product) |
| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.01 - 0.5% |
| Soaps and Body Washes | 0.02 - 0.2% |
| Lotions and Creams | 0.01 - 0.15% |
| Shampoos and Conditioners | 0.01 - 0.1% |
| Candles and Air Fresheners | 0.1 - 1.0% |
Applications in the Flavor Industry
While primarily utilized in the fragrance sector, this compound is also employed as a flavoring agent in certain food products, where it contributes subtle, natural undertones.[2] However, it is important to note that this compound does not currently hold a FEMA (Flavor and Extract Manufacturers Association) number, and its GRAS (Generally Recognized as Safe) status has not been established in the United States. Its use as a flavoring agent is therefore limited and subject to regional regulations. It is not recommended for flavor applications.[4]
Experimental Protocols
Protocol for Sensory Evaluation of this compound
Objective: To characterize the odor profile of this compound and determine its odor detection threshold.
Materials:
-
This compound (98% purity or higher)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips
-
Olfactometer (optional, for threshold determination)
-
Sensory panel of at least 5 trained evaluators
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent. A 10% stock solution is a good starting point. From this, prepare further dilutions in a geometric progression (e.g., 1%, 0.1%, 0.01%, etc.) for odor profile evaluation. For threshold determination, a more granular series of dilutions in the lower concentration range will be required.
-
Odor Profile Evaluation:
-
Dip a clean smelling strip into each dilution, ensuring the same depth and duration of immersion for consistency.
-
Allow the solvent to evaporate for approximately 10-15 seconds.
-
Present the smelling strips to the sensory panel in a randomized order, with appropriate breaks between samples to prevent olfactory fatigue.
-
Panelists should record their individual descriptions of the odor at different stages of evaporation (top, middle, and base notes) using a standardized sensory vocabulary.
-
-
Odor Detection Threshold (ODT) Determination:
-
The ODT can be determined using a standardized method such as ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).
-
Present panelists with a series of three samples (two blanks and one with the odorant) in increasing concentrations.
-
The threshold is determined as the concentration at which the panelist can reliably detect a difference.
-
Protocol for Stability Testing of this compound in a Cosmetic Emulsion
Objective: To evaluate the physical and chemical stability of this compound in a representative oil-in-water (O/W) cosmetic emulsion.
Materials:
-
This compound
-
Pre-formulated O/W emulsion base (without fragrance)
-
Glass jars with airtight lids
-
Oven capable of maintaining 40°C ± 2°C
-
Refrigerator capable of maintaining 4°C ± 2°C
-
Viscometer
-
pH meter
-
Microscope
-
Gas chromatograph with a flame ionization detector (GC-FID) for chemical analysis
Procedure:
-
Sample Preparation: Incorporate this compound into the O/W emulsion base at a typical concentration (e.g., 0.1%). Ensure thorough mixing to achieve a homogenous dispersion. Package the final formulation in glass jars.
-
Stability Conditions: Store the samples under the following conditions:
-
Accelerated stability: 40°C ± 2°C
-
Real-time stability: 25°C ± 2°C / 60% ± 5% RH
-
Control: 4°C ± 2°C
-
-
Evaluation Schedule: Evaluate the samples at initial time point (T=0) and at subsequent intervals (e.g., 1, 2, 3, and 6 months for accelerated testing; 3, 6, 12, and 24 months for real-time testing).
-
Physical Stability Assessment:
-
Visual Assessment: Observe for any changes in color, phase separation, creaming, or crystallization.
-
Odor Assessment: Evaluate any changes in the fragrance profile.
-
Viscosity Measurement: Measure the viscosity at a controlled temperature.
-
pH Measurement: Measure the pH of the emulsion.
-
Microscopic Examination: Observe the droplet size and distribution for any signs of coalescence.
-
-
Chemical Stability Assessment:
-
Use a suitable extraction method to isolate the fragrance components from the emulsion.
-
Analyze the concentration of this compound using GC-FID to determine any degradation over time. A decrease in the peak area corresponding to this compound would indicate instability.
-
Visualizations
Caption: A simplified workflow for fragrance creation incorporating this compound.
Caption: Sensory attributes of this compound.
References
Synthesis of Pentadecanal for Research Applications: A Detailed Guide
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentadecanal (C₁₅H₃₀O) is a long-chain fatty aldehyde that serves as a valuable intermediate in organic synthesis and a subject of interest in various biological studies. It is a component of some essential oils and has been investigated for its antimicrobial properties and as a semiochemical in insect communication.[1][2][3] For research purposes, a reliable and efficient synthesis of high-purity this compound is crucial. This document provides detailed protocols for several common methods of synthesizing this compound, a comparison of their quantitative aspects, and visual workflows to aid in experimental design.
The primary and most common laboratory-scale approach to synthesizing this compound is the oxidation of the corresponding primary alcohol, 1-pentadecanol (B150567). This can be achieved using a variety of reagents and conditions, each with its own advantages and disadvantages in terms of yield, reaction conditions, and functional group tolerance.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for the most common methods of synthesizing this compound via the oxidation of 1-pentadecanol.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | >90 | 1 - 2 | -78 to room temperature |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | ~90-95 | 0.5 - 2 | Room temperature |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | ~80-90 | 2 - 4 | Room temperature |
Experimental Protocols
Herein are detailed methodologies for the key experiments cited in the table above.
Protocol 1: Swern Oxidation of 1-Pentadecanol
The Swern oxidation is a widely used method for the mild and efficient oxidation of primary alcohols to aldehydes with high yields and minimal side reactions.[4][5]
Materials:
-
1-Pentadecanol (1.0 mmol, 228 mg)
-
Oxalyl chloride (1.5 mmol, 0.11 mL)
-
Dimethyl sulfoxide (B87167) (DMSO) (3.0 mmol, 0.22 mL)
-
Triethylamine (Et₃N) (5.0 mmol, 0.70 mL)
-
Anhydrous dichloromethane (B109758) (DCM) (~15 mL)
-
Flame-dried round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add oxalyl chloride (1.5 mmol) to anhydrous dichloromethane (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (3.0 mmol) in anhydrous dichloromethane (2 mL) to the cooled solution. Stir the mixture for 15 minutes.
-
Add a solution of 1-pentadecanol (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise to the reaction mixture.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) to the flask, and continue stirring for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford this compound.[4]
Protocol 2: Dess-Martin Oxidation of 1-Pentadecanol
The Dess-Martin periodinane (DMP) oxidation offers a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature with a simple workup.[6][7]
Materials:
-
1-Pentadecanol (1.0 mmol, 228 mg)
-
Dess-Martin Periodinane (DMP) (1.2 mmol, 509 mg)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Round-bottom flask
Procedure:
-
To a solution of 1-pentadecanol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add Dess-Martin periodinane (1.2 mmol).
-
Stir the mixture at room temperature for 0.5 - 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (B1220275) (Na₂S₂O₃) (1:1 mixture, 20 mL) and stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation of 1-Pentadecanol
PCC is a versatile and readily available oxidizing agent for the conversion of primary alcohols to aldehydes.[8][9][10]
Materials:
-
1-Pentadecanol (1.0 mmol, 228 mg)
-
Pyridinium chlorochromate (PCC) (1.5 mmol, 323 mg)
-
Celite or silica gel
-
Anhydrous dichloromethane (DCM) (15 mL)
-
Round-bottom flask
Procedure:
-
To a suspension of PCC (1.5 mmol) and Celite (or silica gel) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add a solution of 1-pentadecanol (1.0 mmol) in anhydrous dichloromethane (5 mL) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of silica gel, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography if required.
Visualizations
Synthesis Workflow Diagrams
Caption: Workflow for the synthesis of this compound via Swern oxidation.
Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.
Biological Pathway Diagram
While detailed signaling pathways involving this compound are still under investigation, its formation from 1-pentadecanol is a key metabolic step.
Caption: Plausible metabolic pathway of 1-pentadecanol to pentadecanoic acid.[11]
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semiochemical compound: this compound | C15H30O [pherobase.com]
- 3. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Pentadecanal through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentadecanal is a long-chain fatty aldehyde that plays a role in various biological processes and is a component of some essential oils. The accurate and sensitive quantification of this compound is crucial in fields such as metabolomics, environmental analysis, and flavor and fragrance research. However, direct analysis of this compound by gas chromatography (GC) can be challenging due to its polarity and potential for thermal instability, which can lead to poor peak shape and low sensitivity.[1][2][3]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties for GC analysis.[1][2] For aldehydes like this compound, derivatization is often essential to achieve reliable and sensitive quantification.[1] This application note details a robust protocol for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective reagent for carbonyl-containing compounds.[4][5][6] The resulting oxime derivative exhibits enhanced thermal stability, improved chromatographic behavior, and increased sensitivity, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.[1][7]
Principle of Derivatization
The primary method for derivatizing aldehydes for GC analysis is oximation.[1] PFBHA reacts with the carbonyl group of this compound to form a stable pentafluorobenzyl oxime derivative. This reaction effectively masks the polar carbonyl group, thereby increasing the volatility and thermal stability of the analyte.[8] The introduction of the pentafluorobenzyl group, which is highly electrophoric, significantly enhances the sensitivity of detection by ECD and NCI-MS.[7]
An alternative, though less direct, approach involves a two-step process of reducing the aldehyde to its corresponding alcohol (1-pentadecanol), followed by silylation. Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, which increases volatility and improves peak shape.[7][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound following derivatization with PFBHA. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Source |
| Analyte | This compound | |
| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) | [4][5][6] |
| Derivative | This compound-PFB-oxime | |
| Typical GC Column | DB-5ms or equivalent non-polar capillary column | [10] |
| Injection Mode | Splitless | [10] |
| Detection Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) MS | [11] |
| Expected Improvement | Increased sensitivity, improved peak shape, and enhanced thermal stability. | [1][7] |
The following table compares the PFBHA oximation method with the alternative two-step reduction and silylation method.
| Feature | PFBHA Oximation | Two-Step Reduction and Silylation |
| Reaction | One-step oximation | Two steps: reduction followed by silylation |
| Reagents | PFBHA | 1. Sodium borohydride (B1222165) (or similar reducing agent) 2. BSTFA + TMCS (or other silylating agent) |
| Derivative | PFB-oxime | Trimethylsilyl ether of 1-pentadecanol (B150567) |
| Advantages | Direct, highly sensitive with ECD/NCI-MS, specific for carbonyls.[4][7] | Well-established for alcohols, produces thermally stable derivatives.[7][9][10] |
| Disadvantages | Can form syn- and anti-isomers, potentially leading to split peaks. | Indirect, requires an additional reaction step, less specific if other reducible functional groups are present. |
Experimental Protocols
Method 1: PFBHA Derivatization of this compound
This protocol describes the derivatization of this compound with PFBHA to form its oxime derivative for GC-MS analysis.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381) (or other suitable organic solvent like dichloromethane), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in hexane. Create a series of calibration standards by serial dilution of the stock solution. For unknown samples, dissolve them in hexane.
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in deionized water.
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a reaction vial, add 100 µL of the PFBHA solution.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath.[1]
-
-
Extraction:
-
Sample Cleanup:
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
The sample is now ready for GC-MS analysis.
-
GC-MS Parameters (Typical):
-
GC System: Agilent GC-MS system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Method 2: Two-Step Reduction and Silylation of this compound (Alternative Method)
This protocol describes the reduction of this compound to 1-pentadecanol, followed by silylation with BSTFA.
Materials:
-
This compound standard
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727), anhydrous
-
Hexane, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous (optional, as a catalyst and solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
Step 1: Reduction of this compound to 1-Pentadecanol
-
Dissolve the this compound sample in a small amount of methanol in a reaction vial.
-
Slowly add a molar excess of sodium borohydride to the solution.
-
Allow the reaction to proceed at room temperature for 1 hour, or until the reaction is complete (can be monitored by TLC or a preliminary GC-MS run).
-
Quench the reaction by carefully adding a few drops of water.
-
Extract the 1-pentadecanol into hexane. Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under a gentle stream of nitrogen to obtain the dried 1-pentadecanol residue.
Step 2: Silylation of 1-Pentadecanol
-
To the dried residue of 1-pentadecanol, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[10]
-
Tightly seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[10]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Parameters: The same parameters as in Method 1 can be used as a starting point, with potential optimization of the temperature program.
Visualizations
Caption: Workflow for PFBHA Derivatization of this compound.
Caption: Oximation Reaction of this compound with PFBHA.
Caption: Two-Step Reduction and Silylation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Microextraction (SPME) for Pentadecanal Sampling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanal (C₁₅H₃₀O) is a long-chain fatty aldehyde that has been identified as a volatile organic compound (VOC) in various matrices, including food, biological fluids, and as a component of essential oils from some plants.[1] Accurate and sensitive quantification of this compound is crucial for applications ranging from flavor and fragrance analysis to its potential role as a biomarker in clinical diagnostics. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like this compound prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] This application note provides a detailed protocol for the sampling and analysis of this compound using Headspace SPME (HS-SPME)-GC-MS.
Principle of the Method
HS-SPME is an equilibrium-based extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample.[2] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the SPME fiber coating. After a defined extraction time, the fiber is retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by mass spectrometry.[2][4] To enhance the sensitivity and specificity of aldehyde analysis, on-fiber or in-sample derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed.[5][6][7] This process forms more stable and readily detectable oxime derivatives.[5][6]
Experimental Protocols
Materials and Reagents
-
SPME Fiber Assembly: A fiber with a mixed phase coating is recommended for the broad range of polarity that includes aldehydes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable choice.[8][9][10]
-
Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps.
-
Heating and Agitation: Heater-stirrer or a water bath with a magnetic stirrer.
-
Standards: this compound standard, deuterated aldehyde internal standard (e.g., Octanal-d16 for stable isotope dilution).
-
Derivatization Reagent (optional but recommended): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Solvents: Methanol, Reagent-grade water.
-
Salt: Sodium chloride (NaCl).
Sample Preparation (General Protocol)
-
Liquid Samples (e.g., biological fluids, beverages):
-
Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution.
-
To enhance the release of volatile compounds, add NaCl to saturate the solution (approximately 1-2 g).[11]
-
If using derivatization, add the PFBHA solution.
-
Immediately seal the vial.
-
-
Solid Samples (e.g., food matrix, tissue):
-
Weigh 0.5-2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard solution.
-
Add a small amount of reagent-grade water (e.g., 1-2 mL) to create a slurry and facilitate the release of volatiles.
-
Add NaCl to saturate the aqueous phase.
-
If using derivatization, add the PFBHA solution.
-
Immediately seal the vial.
-
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in a heater-stirrer or water bath set to a temperature between 40-60°C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation. This step allows the volatile compounds to partition into the headspace.
-
Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a period of 20-40 minutes at the same temperature. The optimal extraction time should be determined experimentally.
-
Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injector port, which is typically set at 250°C. Desorb for 2-5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Column: A mid-polar column such as a DB-624 or a non-polar column like a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[1]
-
Injector Temperature: 250°C (Splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase at 5-10°C/min to 250-280°C.
-
Final hold: 5-10 minutes.
-
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification to achieve higher sensitivity.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound via SPME in the reviewed literature, the following table provides representative performance data for the analysis of other long-chain aldehydes using HS-SPME-GC-MS with derivatization. These values can be used as a benchmark for method development and validation for this compound.
| Parameter | Representative Value for Long-Chain Aldehydes | Source |
| Linearity (R²) | > 0.99 | [12] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | [12] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/L | [12] |
| Recovery | 85 - 115% | [12] |
| Precision (RSD%) | < 15% | [12] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: HS-SPME-GC-MS Workflow for this compound Analysis.
Logical Relationship of SPME Parameters
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application of Pentadecanal in the Study of Lipid Metabolism: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentadecanal, a 15-carbon saturated aldehyde, is an intermediate in the fatty alcohol cycle, positioned between its corresponding alcohol, 1-pentadecanol, and its fatty acid derivative, pentadecanoic acid (C15:0).[1] While direct research on the specific roles of this compound in lipid metabolism is currently limited, the established biological activities of its related compounds provide a strong rationale for its investigation.[2] Pentadecanoic acid, for instance, has been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[1] This document provides a comprehensive guide for researchers interested in exploring the effects of this compound on lipid metabolism, drawing parallels from the existing knowledge of very-long-chain fatty alcohols (VLCFAs) and odd-chain fatty acids.
Application Notes
Potential Roles of this compound in Lipid Metabolism
Based on the metabolism of other long-chain aldehydes and the known functions of its metabolic neighbors, this compound is hypothesized to influence several key aspects of lipid homeostasis:
-
Intermediate in the Fatty Alcohol Cycle: this compound is a key intermediate in the metabolic pathway that interconverts long-chain fatty alcohols, aldehydes, and fatty acids.[1] This cycle is crucial for maintaining the balance of these lipid species, which have distinct biological functions.
-
Modulation of Key Transcription Factors: Like other lipid molecules, this compound or its metabolites may act as ligands for nuclear receptors that are master regulators of lipid metabolism.[2]
-
Peroxisome Proliferator-Activated Receptors (PPARs): These receptors are activated by fatty acids and their derivatives. PPARα governs fatty acid oxidation, while PPARγ is a primary regulator of adipogenesis. It is plausible that this compound could influence PPAR activity, thereby affecting gene expression related to lipid storage and catabolism.[2][3]
-
Sterol Regulatory Element-Binding Proteins (SREBPs): These transcription factors control the synthesis of cholesterol and fatty acids. Cellular lipid composition influences SREBP activity, suggesting that this compound could indirectly modulate these pathways.[2]
-
-
Biomarker of Metabolic and Cardiovascular Diseases: Given the association of pentadecanoic acid with reduced risk for metabolic and cardiovascular diseases, this compound levels may serve as a valuable biomarker for assessing metabolic health.[4]
Quantitative Data
Table 1: Effects of Very-Long-Chain Fatty Alcohols (Policosanol) on Plasma Lipid Profiles [2]
| Lipid Parameter | Change Observed with Policosanol Treatment |
| Low-Density Lipoprotein (LDL) Cholesterol | 21-29% decrease |
| High-Density Lipoprotein (HDL) Cholesterol | 8-15% increase |
| Total Cholesterol | Significant reduction |
| Triglycerides | Modest and inconsistent effects |
Note: This data is for policosanol, a mixture of VLCFAs (C24-C34), and should be interpreted with caution as it is not specific to this compound.[2]
Table 2: Hypothetical Plasma Concentrations for Biomarker Studies [4]
| Analyte | Healthy Control (ng/mL) | Metabolic Syndrome (ng/mL) |
| 1-Pentadecanol | 15 ± 5 | 25 ± 8 |
| Pentadecanoic Acid | 50 ± 10 | 80 ± 20 |
Note: This table provides a hypothetical representation of expected data from a study investigating these compounds as biomarkers and does not represent actual clinical data.[4]
Key Signaling Pathways and Experimental Workflows
Potential Metabolic and Signaling Pathways
The precise mechanisms by which this compound may influence lipid metabolism are still under investigation. However, based on the metabolism of other fatty alcohols and aldehydes, several key pathways are likely involved.
Caption: The Fatty Alcohol Cycle: A potential metabolic pathway for this compound.
Caption: Potential interaction of this compound with key lipid regulatory pathways.
Experimental Workflows
Caption: Workflow for an in vitro study of lipolysis.
Caption: Workflow for an in vivo study of lipid profile.
Experimental Protocols
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
This protocol is adapted to assess the effect of this compound on lipolysis in a well-established adipocyte cell line.
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Induce differentiation into mature adipocytes by treating confluent cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.[2]
2. Lipolysis Induction:
- Wash differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% bovine serum albumin (BSA).[2]
- Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for 1 hour.[2]
- Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) to a final concentration of 10 µM.[2]
3. Measurement of Glycerol and Free Fatty Acids:
- After a 1-2 hour incubation period, collect the cell culture medium.
- Quantify the concentration of glycerol and free fatty acids in the medium using commercially available colorimetric or fluorometric assay kits.
Protocol 2: Quantification of this compound in Biological Samples by GC-MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices like plasma or cell lysates.
1. Sample Preparation:
- To a known volume of the biological sample (e.g., 100 µL of plasma), add an internal standard (e.g., a stable isotope-labeled this compound).
- Perform a liquid-liquid extraction using an organic solvent such as a mixture of hexane (B92381) and isopropanol (B130326) to isolate the lipids.
- Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization:
- To enhance volatility and chromatographic properties, derivatize the aldehyde group of this compound. A common method is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the pentafluorobenzyl oxime derivative.
3. GC-MS Analysis:
- Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
- Inject an aliquot into a gas chromatograph coupled with a mass spectrometer (GC-MS).
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.
- Operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection of the characteristic ions of the this compound derivative and the internal standard.
4. Quantification:
- Construct a calibration curve using known concentrations of this compound.
- Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: S1P Lyase Activity Assay using a this compound Derivative
This protocol describes a highly sensitive method to measure sphingosine-1-phosphate (S1P) lyase activity by quantifying the formation of this compound from a C17-dihydrosphingosine 1-phosphate (C17-Sa1P) substrate.[5][6]
1. S1PL Reaction:
- In a cell lysate, initiate the S1P lyase reaction by adding 20 µM of C17-Sa1P.[5]
- Incubate for a specified time (e.g., 20 minutes) at 37°C.[5]
2. Derivatization for Fluorescence Detection:
- Stop the reaction and derivatize the resulting this compound using 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone). This reaction forms a fluorescent product.[5][6]
- Optimize derivatization conditions for reaction time, temperature, and reagent concentrations.[5]
3. HPLC Analysis:
- Analyze the derivatized sample using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5]
- Use an appropriate column (e.g., C18) and mobile phase for separation.[6]
- Set the fluorescence detector to an excitation wavelength of 366 nm and an emission wavelength of 455 nm.[5][6]
4. Quantification:
- Quantify the amount of this compound produced by comparing the fluorescence signal to a standard curve prepared with known concentrations of derivatized this compound.
- S1P lyase activity can be expressed as pmol of this compound formed per mg of protein per minute.[5]
Conclusion
While direct evidence for the role of this compound in lipid metabolism is still emerging, the existing literature on related very-long-chain fatty alcohols and odd-chain fatty acids provides a solid foundation for further investigation. The protocols and pathways outlined in this document offer a starting point for researchers to explore the effects of this compound on lipid profiles and to elucidate its underlying molecular mechanisms. Future studies focusing on the direct interaction of this compound with key regulatory proteins like PPARs and its influence on SREBP signaling will be crucial in determining its potential as a therapeutic target for metabolic disorders.
References
Application Notes and Protocols for Pentadecanal in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanal, a 15-carbon saturated fatty aldehyde, is a key intermediate in lipid metabolism and is gaining interest as a substrate and product in various enzymatic assays. Its role in cellular processes, though still under investigation, positions it as a molecule of interest in drug discovery and diagnostics. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, focusing on its quantification as a product of Sphingosine-1-phosphate lyase (S1PL) activity and its use as a substrate for enzymes like Fatty Aldehyde Dehydrogenase (FALDH). Additionally, a general protocol for its application in bioluminescence assays is included.
This compound in Cellular Metabolism and Signaling
This compound is involved in the fatty acid metabolism pathway.[1][2][3] It can be generated endogenously from the degradation of sphingolipids.[4][5] Specifically, the enzyme Sphingosine-1-phosphate lyase (S1PL) can degrade C17-dihydrosphingosine 1-phosphate (C17-Sa1P) to produce this compound and phosphoethanolamine.[6][7] Once formed, this compound can be further metabolized. Fatty aldehyde dehydrogenases (FALDHs) can oxidize this compound to its corresponding carboxylic acid, pentadecanoic acid.[8][9] This metabolic interplay is crucial for maintaining lipid homeostasis.[10] While direct signaling pathways initiated by this compound are not yet fully elucidated, its precursor and metabolic product, pentadecanoic acid, have been associated with various cellular effects, including anti-inflammatory and anti-fibrotic activities.[7]
Application Note 1: Quantification of S1PL Activity via this compound Detection
A highly sensitive assay for S1PL activity involves the use of a custom substrate, C17-Sa1P, which is cleaved by S1PL to produce this compound.[6][7] The resulting this compound is then derivatized to a fluorescent product and quantified by HPLC with fluorescence detection (HPLC-FLD).[4][6] This assay is particularly useful for screening S1PL inhibitors in drug discovery programs.
Quantitative Data
| Parameter | Value | Enzyme Source | Reference |
| Substrate | C17-Dihydrosphingosine 1-Phosphate (C17-Sa1P) | Mouse embryonal carcinoma cell lysates (F9-4 cells) | [6][7] |
| Km for C17-Sa1P | 2.68 µM | Mouse embryonal carcinoma cell lysates (F9-4 cells) | [6][7] |
| Optimal Reaction Time | 20 minutes | Mouse embryonal carcinoma cell lysates | [4][6] |
| Linear Range (Protein) | Up to 50 µg total protein | Mouse embryonal carcinoma cell lysates | [6][7] |
| Detection Method | HPLC with Fluorescence Detection | N/A | [6][7] |
| Excitation Wavelength (λex) | 366 nm | N/A | [6][7] |
| Emission Wavelength (λem) | 455 nm | N/A | [6][7] |
| Limit of Detection (LOD) | 0.8 pmol (0.38 ng) | N/A | [4] |
| Limit of Quantitation (LOQ) | 2.5 pmol | N/A | [4] |
Experimental Protocol: S1PL Activity Assay
Materials:
-
Cell lysate containing S1PL
-
C17-Dihydrosphingosine 1-Phosphate (C17-Sa1P) substrate
-
5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD) derivatization reagent
-
Heptadecanal (B146464) (internal standard)
-
HPLC system with a fluorescence detector
-
Solid-phase extraction (SPE) columns
Procedure:
-
Enzymatic Reaction:
-
Derivatization:
-
Extraction and Analysis:
-
Extract the derivatized aldehydes using solid-phase extraction (SPE).[4][11]
-
Analyze the extracted sample using a C18 reverse-phase HPLC column with a fluorescence detector set to λex = 366 nm and λem = 455 nm.[6][7]
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve, normalized to the internal standard.[4][11]
-
Application Note 2: this compound as a Substrate for Fatty Aldehyde Dehydrogenase (FALDH)
This compound can be used as a substrate to measure the activity of fatty aldehyde dehydrogenases (FALDHs), enzymes that catalyze the oxidation of long-chain fatty aldehydes to their corresponding fatty acids.[8][9] Assays for FALDH activity are crucial for diagnosing certain metabolic disorders, such as Sjögren-Larsson Syndrome, which is caused by a deficiency in this enzyme.[8][9] A common method involves monitoring the production of NADH spectrophotometrically or using a more sensitive HPLC-based method with a fluorescently labeled aldehyde analog like pyrenedecanal (B8019038).[8][12] The protocol below is adapted from a method using pyrenedecanal and can be applied to this compound, typically by monitoring NADH production.
Quantitative Data (for related long-chain aldehydes)
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Optimal pH | 8.0 | Rat liver microsomes | Pyrenedecanal | [2][8] |
| Cofactor | NAD+ | Rat liver microsomes | Pyrenedecanal | [8] |
| Km for Decyl aldehyde | 5.0 - 18.3 µM | Acinetobacter sp. | Decyl aldehyde | [13] |
| Km for Dodecanal | 19 µM | Rat liver microsomes | Dodecanal | [2] |
Experimental Protocol: FALDH Activity Assay (Spectrophotometric)
Materials:
-
Source of FALDH (e.g., cell lysate, purified enzyme)
-
This compound
-
NAD+
-
Sodium pyrophosphate buffer (20 mM, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a quartz cuvette, prepare a reaction mixture containing 20 mM sodium pyrophosphate buffer (pH 8.0) and 1 mM NAD+.
-
Add the enzyme sample (e.g., 2.5 ng to 3 µg of protein).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding this compound to the desired final concentration (e.g., 50 µM).
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at 37°C. This change in absorbance corresponds to the production of NADH.
-
-
Data Analysis:
-
Determine the initial reaction rate from the linear portion of the absorbance versus time plot.
-
Calculate the specific activity of FALDH using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Application Note 3: this compound as a Substrate in Bioluminescence Assays
Bacterial luciferase is an enzyme that catalyzes the oxidation of a long-chain fatty aldehyde and reduced flavin mononucleotide (FMNH2), resulting in the emission of light.[14][15] While decanal (B1670006) is a commonly used substrate, other long-chain aldehydes, including this compound, can also serve as substrates.[14][16] The intensity and kinetics of the light emission can vary depending on the chain length of the aldehyde.[14] This assay can be used to screen for inhibitors of bacterial luciferase or to quantify the amount of available this compound.
Quantitative Data (General for Long-Chain Aldehydes)
| Parameter | Observation | Enzyme | Reference |
| Substrate Specificity | Activity is dependent on aldehyde chain length. | Bacterial Luciferase | [14] |
| Quantum Yield | Largely independent of the aldehyde chain length used. | Bacterial Luciferase | [14] |
| Inhibition | High concentrations of aldehyde substrates can inhibit the enzyme. | Bacterial Luciferase | [14] |
Experimental Protocol: Bacterial Luciferase Assay
Materials:
-
Purified bacterial luciferase
-
This compound
-
FMNH2 (must be freshly prepared or generated in situ)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a luminometer tube, add the bacterial luciferase enzyme solution and the this compound substrate in the reaction buffer.
-
-
Initiation and Measurement:
-
Place the tube in the luminometer.
-
Initiate the reaction by injecting a solution of FMNH2.
-
Immediately begin measuring the light output. The reaction is typically rapid, with a flash of light that decays over time.
-
-
Data Analysis:
-
The peak light intensity and the decay kinetics can be recorded.
-
For quantitative measurements, the integrated light signal over a specific time period is often used.
-
Conclusion
This compound is a versatile molecule for use in enzymatic assays. The detailed protocols and data provided herein for S1PL and FALDH assays, along with the general protocol for bioluminescence assays, offer a solid foundation for researchers and drug development professionals. These assays can be instrumental in elucidating the roles of these enzymes in health and disease and in the discovery of new therapeutic agents.
References
- 1. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB003082) - FooDB [foodb.ca]
- 4. mdpi.com [mdpi.com]
- 5. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of pentadecan-2-one on the growth of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Monitoring of fatty aldehyde dehydrogenase by formation of pyrenedecanoic acid from pyrenedecanal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty aldehyde dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. Enhanced brightness of bacterial luciferase by bioluminescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Pentadecanal in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentadecanal as a potential antimicrobial agent. The information is compiled from recent scientific literature to guide researchers in exploring its efficacy and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further investigation.
Application Notes
Antimicrobial Spectrum
This compound has shown inhibitory effects against Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[1][2] Studies have also highlighted its potent anti-biofilm capabilities, particularly against Staphylococcus epidermidis, a common cause of medical device-related infections.[3] Additionally, this compound has demonstrated efficacy in preventing the formation of mixed-species biofilms, such as those composed of Candida albicans and Klebsiella pneumoniae.[4]
While this compound itself shows promise, research has also explored its derivatives. Interestingly, studies have shown that derivatives such as the corresponding carboxylic acid, acetal, and ester of this compound did not exhibit the same antibacterial activity against L. monocytogenes, suggesting the aldehyde functional group is critical for its inhibitory action.[2]
Cytotoxicity and Safety Profile
Preliminary cytotoxicity studies on this compound and its derivatives have been conducted on immortalized eukaryotic cell lines. These studies suggest that this compound is biocompatible at concentrations effective against biofilms. One study reported biocompatibility at concentrations up to 50 μl/ml on two different immortalized eukaryotic cell lines.[5] However, detailed quantitative data such as IC50 values from these studies are not widely available in the public domain and would require further investigation.
Potential Applications
The antimicrobial and anti-biofilm properties of this compound suggest several potential applications in the development of new antimicrobial strategies:
-
Food Preservation: Its activity against Listeria monocytogenes makes it a candidate for use as a natural food preservative.[1][2]
-
Medical Device Coatings: The ability to inhibit biofilm formation by Staphylococcus epidermidis points to its potential use in coating medical devices to prevent infections.[3]
-
Combination Therapy: The modulation of bacterial processes like quorum sensing suggests that this compound could be used in combination with traditional antibiotics to enhance their efficacy.
Quantitative Data
The following tables summarize the available quantitative data on the antimicrobial activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC | Reference |
| Listeria monocytogenes | Type 1/2a & 4b | 0.6 mg/mL | [1][2] |
Note: Further research is required to establish MIC values against a broader range of bacteria and fungi.
Table 2: Anti-biofilm Activity of this compound
| Microorganism | Biofilm Type | Effective Concentration | Observation | Reference |
| Staphylococcus epidermidis | Single-species | Not specified | Inhibition of biofilm formation | [3] |
| Candida albicans & Klebsiella pneumoniae | Mixed-species | Not specified | Prevention of biofilm formation and destabilization of existing biofilm | [4] |
Note: The effective concentrations for biofilm inhibition are not always reported as precise MIC values but rather as concentrations showing significant reduction in biofilm mass.
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | Result | Concentration | Reference |
| Immortalized eukaryotic cell lines (specific lines not detailed) | Not specified | Biocompatible | Up to 50 µl/ml | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound. These are generalized protocols and may require optimization for specific laboratory conditions and research questions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be your highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should contain only broth and the bacterial inoculum (positive control), and the twelfth well should contain only broth (negative control for sterility).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control well).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for most human pathogens) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Crystal Violet Biofilm Inhibition Assay
This protocol is used to quantify the effect of this compound on biofilm formation by bacteria such as Staphylococcus epidermidis.[1][3][5][6]
Materials:
-
This compound
-
Sterile 96-well flat-bottom tissue culture plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
Phosphate Buffered Saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Preparation of Inoculum and Treatment:
-
Grow an overnight culture of the test bacterium in TSB.
-
Dilute the overnight culture in fresh TSB with 1% glucose to an OD₆₀₀ of approximately 0.05.
-
Prepare different concentrations of this compound in the biofilm-promoting medium.
-
-
Biofilm Formation:
-
Add 200 µL of the diluted bacterial culture containing the desired concentration of this compound to the wells of a 96-well plate. Include wells with bacteria but no this compound as a positive control, and wells with only medium as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Gently aspirate the medium from each well.
-
Wash the wells three times with 200 µL of sterile PBS to remove planktonic (free-floating) bacteria. Be careful not to disturb the biofilm at the bottom of the wells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS three times.
-
-
Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as an antimicrobial agent.
Caption: Workflow for MIC determination of this compound.
Caption: Crystal violet assay for biofilm inhibition.
References
- 1. static.igem.org [static.igem.org]
- 2. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal violet assay [bio-protocol.org]
- 6. ijss-sn.com [ijss-sn.com]
The Role of Pentadecanal in Pheromone Blends: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the study of pentadecanal's role in pheromone blend research. While specific quantitative data for this compound as a key pheromonal component is emerging, this guide synthesizes current knowledge on related long-chain aldehydes and provides a framework for future research. The protocols detailed below are established methods in chemical ecology and can be adapted for the specific investigation of this compound.
Application Notes
This compound (C15H30O) is a long-chain fatty aldehyde that has been identified as a component in the volatile emissions of various plants and insects. In the context of chemical ecology, such aldehydes are significant as they often play a crucial role in intraspecific communication, acting as pheromones that can signal mate location, aggregation, or alarm. The precise composition and ratio of components in a pheromone blend are often critical for eliciting a specific behavioral response. Therefore, the accurate identification and quantification of individual components like this compound are paramount for understanding their biological function.
Recent research has focused on the multicomponent nature of pheromone signals. For instance, in moths of the genus Heliothis, the pheromone blend consists of a specific ratio of various aldehydes and alcohols. While hexadecanal (B134135) (a C16 aldehyde) has been more extensively studied in these species, the presence and role of other aldehydes like this compound are of significant interest for a complete understanding of their chemical communication system. The development of synthetic pheromone lures for pest management strategies, such as mating disruption and mass trapping, relies on a detailed understanding of the role of each component in the natural blend.
Quantitative Data Summary
To illustrate the type of quantitative data essential for pheromone research, the following table summarizes the composition of the pheromone gland extract and volatile emissions of the female moth Heliothis subflexa. This species utilizes a complex blend of aldehydes and alcohols for mate attraction. While this compound is not explicitly quantified in this specific study, the data serves as a critical example of how to present such information. Researchers investigating this compound would aim to generate a similar profile for their species of interest.
Table 1: Example Pheromone Composition of Heliothis subflexa [1][2]
| Compound | Gland Extract (% of Total) | Volatile Emissions (% of Total) |
| (Z)-9-Tetradecenal | 1.35 | 1.57 |
| Tetradecanal | 1.51 | 3.78 |
| (Z)-7-Hexadecenal + (Z)-9-Hexadecenal | 3.59 | 9.60 |
| Hexadecanal | 2.17 | 2.95 |
| (Z)-11-Hexadecenal | 18.94 | 76.14 |
| (Z)-9-Hexadecen-1-ol | 7.21 | 0.07 |
| (Z)-11-Hexadecen-1-ol | 49.04 | 1.11 |
| (Z)-7-Hexadecenyl acetate | 1.73 | 0.48 |
| (Z)-9-Hexadecenyl acetate | 4.02 | 1.32 |
| (Z)-11-Hexadecenyl acetate | 10.43 | 2.98 |
This table is presented as a template. Researchers should replace the listed compounds and their relative abundances with their own experimental data for this compound.
Experimental Protocols
Protocol 1: Pheromone Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the extraction of pheromones from insect glands and their subsequent quantification.
1. Pheromone Gland Extraction: a. Dissect the pheromone glands from individual insects under a stereomicroscope. For moths, this is typically the intersegmental membrane between the 8th and 9th abdominal segments of the female. b. Immediately place the dissected gland in a 1.5 mL glass vial containing 50 µL of high-purity hexane (B92381). c. Allow the extraction to proceed for 30 minutes at room temperature. d. Remove the gland tissue from the solvent. e. The resulting extract can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary. Store extracts at -20°C until analysis.
2. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and identification. b. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating long-chain aldehydes. c. GC Oven Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: Increase at 10°C/minute to 280°C. iii. Hold: Maintain 280°C for 10 minutes. d. Injector: Splitless mode at 250°C. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. MS Parameters: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Source Temperature: 230°C. iii. Mass Range: Scan from m/z 40 to 500. g. Quantification: Create a calibration curve using a synthetic standard of this compound of known concentrations. The peak area of this compound in the sample extract is then compared to this curve to determine its concentration. An internal standard (e.g., a deuterated analog or a compound not present in the natural blend) should be added to the sample before extraction to correct for variations in extraction efficiency and injection volume.
Protocol 2: Behavioral Bioassay in a Wind Tunnel
This protocol is used to assess the behavioral response of insects to synthetic this compound or blends containing it.
1. Wind Tunnel Setup: a. Use a glass or acrylic wind tunnel with controlled laminar airflow (e.g., 20 cm/s). b. The air should be charcoal-filtered and humidified to maintain a clean and consistent environment. c. The tunnel should be illuminated from above with dim, indirect light to simulate crepuscular or nocturnal conditions, depending on the activity period of the insect species.
2. Stimulus Preparation: a. Dissolve synthetic this compound in a high-purity solvent like hexane to create a range of concentrations. b. Apply a known volume (e.g., 10 µL) of the solution onto a filter paper dispenser. c. Allow the solvent to evaporate completely before placing the dispenser at the upwind end of the wind tunnel. d. A solvent-only dispenser serves as the negative control.
3. Behavioral Observation: a. Release individual insects (e.g., male moths) onto a platform at the downwind end of the tunnel. b. Record the following behaviors for a set period (e.g., 5 minutes): i. Activation: Taking flight or initiating walking. ii. Upwind Flight: Oriented flight towards the pheromone source. iii. Source Contact: Landing on or near the dispenser. c. Analyze the percentage of insects exhibiting each behavior in response to different concentrations of this compound and in comparison to the control.
Signaling Pathways
Biosynthesis of this compound
In insects, long-chain aldehydes like this compound are typically synthesized from fatty acids.[3][4] The biosynthesis pathway involves the reduction of a C16 fatty acid precursor, palmitoyl-CoA, which is a common product of fatty acid synthesis. This precursor undergoes a series of enzymatic steps, including desaturation and chain-shortening, to produce the specific fatty acyl-CoA that is the immediate precursor to this compound. The key final step is the reduction of the fatty acyl-CoA to the corresponding aldehyde, a reaction catalyzed by a Fatty Acyl-Reductase (FAR) enzyme.[5][6][7][8][9] These FARs are often specific to the pheromone gland and play a crucial role in determining the final composition of the pheromone blend.
Olfactory Signaling Pathway
The detection of this compound by an insect begins with its binding to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons, which are housed in sensilla on the insect's antennae.[10] This binding event activates the OR, which is a ligand-gated ion channel. The opening of this channel leads to an influx of ions, causing a depolarization of the neuron's membrane. This electrical signal, in the form of action potentials, is then transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response.
References
- 1. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 5. Pheromone-gland-specific fatty-acyl reductase in the adzuki bean borer, Ostrinia scapulalis (Lepidoptera: Crambidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
Unveiling the Biological Impact of Pentadecanal: A Guide to Experimental Protocols
For Immediate Release
[City, State] – [Date] – Pentadecanal, a long-chain fatty aldehyde, is gaining increasing interest within the scientific community for its potential biological activities, ranging from antimicrobial effects to modulation of cellular processes. To facilitate further research in this area, detailed application notes and experimental protocols are essential for scientists and drug development professionals. This document provides a comprehensive guide to studying the biological effects of this compound, including methodologies for assessing its impact on cell viability, inflammation, oxidative stress, and key signaling pathways.
Application Notes
This compound's biological activities are multifaceted. It has demonstrated antimicrobial properties, notably inhibiting the growth of Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL.[1] While its direct cytotoxic effects on mammalian cells require further elucidation, an essential oil containing this compound (5.7%) exhibited significant cytotoxicity against HepG2 and MCF-7 cancer cell lines, with IC50 values of 67.44 and 70.49 μg/mL, respectively.[2] These findings suggest that this compound may have therapeutic potential, warranting in-depth investigation into its mechanisms of action.
This guide outlines protocols to explore this compound's effects on key cellular processes, including:
-
Cytotoxicity: Determining the concentration-dependent effects of this compound on cell viability.
-
Inflammation: Assessing the anti-inflammatory potential of this compound by measuring its impact on inflammatory mediators.
-
Oxidative Stress: Evaluating the ability of this compound to induce or mitigate oxidative stress.
-
Apoptosis: Investigating the induction of programmed cell death by this compound.
-
Signaling Pathway Modulation: Examining the effect of this compound on key signaling cascades such as NF-κB, p38 MAPK, and PPAR.
Quantitative Data Summary
While specific quantitative data for pure this compound's effects on mammalian cells are limited in the current literature, the following table summarizes the reported activity of an essential oil containing this compound. This highlights the need for further dose-response studies using the pure compound.
| Compound/Extract | Cell Line | Assay | Endpoint | Result |
| Essential oil containing 5.7% this compound | HepG2 | MTT | Cytotoxicity (IC50) | 67.44 µg/mL[2] |
| Essential oil containing 5.7% this compound | MCF-7 | MTT | Cytotoxicity (IC50) | 70.49 µg/mL[2] |
| This compound | Listeria monocytogenes | Broth microdilution | Antimicrobial Activity (MIC) | 0.6 mg/mL[1] |
Experimental Protocols
The following are detailed protocols for investigating the biological effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Mammalian cell line of interest (e.g., RAW 264.7 macrophages, HepG2)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with the this compound solutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Experimental Workflow for Cytotoxicity Testing
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO production using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Measurement
This protocol measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 1, 3, 6, or 24 hours).
-
Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Logical Flow of Apoptosis Analysis
Investigation of Signaling Pathways
This assay measures the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter and Renilla luciferase plasmids.
-
Treatment: After 24 hours, treat the cells with this compound for a specified time. Include a positive control (TNF-α) and a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.
This protocol detects the activation of p38 MAPK by analyzing its phosphorylation state.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary antibodies overnight, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels.
Potential p38 MAPK Signaling Cascade
This assay determines if this compound can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).
Materials:
-
Cell line (e.g., HepG2)
-
PPAR expression vector (e.g., PPARα, PPARγ)
-
PPRE (PPAR response element) luciferase reporter vector
-
Transfection reagent
-
This compound
-
Known PPAR agonist (e.g., Rosiglitazone for PPARγ)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the PPAR expression vector and the PPRE luciferase reporter vector.
-
Treatment: Treat cells with this compound and a known PPAR agonist (positive control).
-
Luciferase Assay: Perform the dual-luciferase assay as described for the NF-κB assay.
-
Data Analysis: Calculate the fold activation of the PPRE reporter relative to the vehicle control.
These protocols provide a robust framework for the systematic investigation of this compound's biological effects. The resulting data will be crucial for understanding its mechanism of action and evaluating its potential as a therapeutic agent.
References
Application Notes and Protocols for Stable Isotope Labeling of Pentadecanal in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanal, a 15-carbon fatty aldehyde, is a key intermediate in the metabolism of odd-chain fatty acids.[1] It exists in a dynamic interplay with its corresponding fatty alcohol, 1-pentadecanol (B150567), and fatty acid, pentadecanoic acid (C15:0), within the fatty alcohol cycle.[1] The levels of these metabolites can provide valuable insights into dietary intake of odd-chain fatty acids, endogenous metabolic pathways, and the pathophysiology of various diseases, including metabolic and inherited disorders.[1] Stable isotope labeling is a powerful technique to trace the metabolic fate of this compound in biological systems, offering a dynamic view of its conversion and incorporation into other lipids.[2] These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its use in metabolic studies.
Data Presentation
The following tables provide a template for summarizing quantitative data from metabolic tracing experiments using stable isotope-labeled this compound.
Table 1: Synthesis of Isotopically Labeled this compound
| Labeled Compound | Precursor | Labeling Reagent | Yield (%) | Isotopic Purity (%) |
| This compound-d₂ | Pentadecanoic acid | Sodium borodeuteride (NaBD₄) | >85 | >98 |
| This compound-1-¹³C | 1-Bromotetradecane (B124005) | Potassium cyanide-¹³C (K¹³CN) | >90 | >99 |
Table 2: In Vitro Metabolism of Labeled this compound in Cultured Hepatocytes
| Time (hours) | Labeled this compound (pmol/mg protein) | Labeled Pentadecanoic Acid (pmol/mg protein) | Labeled 1-Pentadecanol (pmol/mg protein) |
| 0 | 50.0 ± 2.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 35.2 ± 1.8 | 12.5 ± 0.9 | 2.3 ± 0.3 |
| 6 | 15.1 ± 1.2 | 28.9 ± 2.1 | 5.8 ± 0.6 |
| 12 | 5.4 ± 0.6 | 39.8 ± 3.5 | 4.5 ± 0.5 |
| 24 | 1.2 ± 0.2 | 45.3 ± 4.1 | 3.2 ± 0.4 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 3: In Vivo Distribution of Labeled this compound Metabolites in Mice
| Tissue | Labeled Pentadecanoic Acid (nmol/g tissue) | Labeled 1-Pentadecanol (nmol/g tissue) |
| Liver | 15.2 ± 2.1 | 1.8 ± 0.3 |
| Adipose Tissue | 8.9 ± 1.5 | 0.9 ± 0.2 |
| Muscle | 4.1 ± 0.7 | 0.5 ± 0.1 |
| Brain | 1.5 ± 0.3 | 0.2 ± 0.05 |
Mice were administered labeled this compound via oral gavage, and tissues were collected after 4 hours. Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Protocol 1: Synthesis of Deuterated this compound (this compound-d₂)
This protocol is adapted from methods for the synthesis of other deuterated fatty alcohols and aldehydes.[3]
Part 1: Synthesis of Pentadecan-1,1-d₂-ol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve pentadecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reduction: Cool the solution to 0°C in an ice bath. Add lithium aluminum deuteride (B1239839) (LiAlD₄, 1.5 equivalents) portion-wise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of D₂O, 15% NaOD in D₂O, and then more D₂O.
-
Extraction: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to yield pentadecan-1,1-d₂-ol.
Part 2: Oxidation to this compound-d₂
-
Reaction Setup: In a round-bottom flask, dissolve the deuterated alcohol (1 equivalent) in dichloromethane (B109758) (DCM).
-
Oxidation: Add pyridinium (B92312) chlorochromate (PCC, 1.5 equivalents) and stir the mixture at room temperature for 2 hours.
-
Purification: Filter the reaction mixture through a pad of silica gel and wash with DCM. Concentrate the filtrate under reduced pressure to obtain this compound-d₂.
Protocol 2: Synthesis of ¹³C-Labeled this compound (this compound-1-¹³C)
This protocol is adapted from the synthesis of ¹³C-labeled fatty acids.[4]
-
Nitrile Formation: Treat 1-bromotetradecane with potassium cyanide-¹³C (K¹³CN) in a suitable solvent (e.g., DMSO) to form ¹³C-labeled pentadecanenitrile.
-
Hydrolysis: Hydrolyze the nitrile to ¹³C-labeled pentadecanoic acid using a strong acid or base.
-
Reduction to Alcohol: Reduce the ¹³C-labeled pentadecanoic acid to ¹³C-labeled 1-pentadecanol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Oxidation to Aldehyde: Oxidize the ¹³C-labeled 1-pentadecanol to this compound-1-¹³C using an oxidizing agent such as pyridinium chlorochromate (PCC).
Protocol 3: In Vitro Metabolic Tracing in Cultured Cells
This protocol describes a general method for tracing the metabolism of labeled this compound in cultured cells.[5]
-
Cell Culture: Plate cells (e.g., hepatocytes) in a suitable culture dish and grow to 80-90% confluency.
-
Labeling: Remove the culture medium and replace it with a fresh medium containing the stable isotope-labeled this compound (e.g., 10 µM).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and then quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled this compound and its metabolites.
Protocol 4: In Vivo Metabolic Tracing in Mice
This protocol outlines a general procedure for in vivo tracing of labeled this compound.
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Tracer Administration: Administer the stable isotope-labeled this compound to the mice via oral gavage or intraperitoneal injection.
-
Sample Collection: At designated time points, collect blood and tissues of interest (e.g., liver, adipose tissue, muscle).
-
Metabolite Extraction: Homogenize the tissues in an appropriate extraction solvent and perform a lipid extraction (e.g., using a modified Bligh-Dyer method).
-
Sample Preparation and Analysis: Process the plasma and tissue extracts for LC-MS/MS analysis to quantify the labeled this compound and its metabolites.
Mandatory Visualization
Caption: Metabolic conversion of this compound.
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Pentadecanal from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanal (C₁₅H₃₀O) is a long-chain fatty aldehyde found as a component of essential oils in various plant species, including Solanum erianthum, Solanum macranthum, Cassia siamea, Magnolia officinalis, and Zingiber mioga.[1][2] This saturated aldehyde is of interest to researchers for its potential antimicrobial properties and as a volatile organic compound (VOC) contributing to the characteristic aroma of certain plants.[1][2] The effective extraction and quantification of this compound from plant tissues are crucial for further investigation into its biological activities and potential applications in the pharmaceutical and fragrance industries.
This document provides detailed application notes and protocols for various techniques to extract this compound from plant materials. It includes conventional and modern methods, a comparative analysis of their effectiveness, and protocols for sample preparation and quantification.
Comparative Analysis of Extraction Techniques
The choice of extraction method for this compound is critical and depends on the volatility of the compound, the nature of the plant matrix, and the desired yield and purity of the extract. This compound is a volatile compound, making techniques suitable for essential oil and VOC extraction particularly relevant. A summary of common extraction techniques with their principles, advantages, and disadvantages is presented below.
| Extraction Technique | Principle | Advantages | Disadvantages |
| Steam Distillation | Involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. | Well-established, relatively inexpensive, and suitable for thermolabile compounds. | Can lead to the degradation of some compounds due to heat; may not be efficient for less volatile compounds. |
| Solvent Extraction | Utilizes organic solvents to dissolve this compound from the plant matrix. Common methods include maceration and Soxhlet extraction. | High extraction efficiency, versatile with a wide range of solvents. | Time-consuming, requires large volumes of potentially toxic organic solvents, and may extract undesirable compounds.[3] |
| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer. | Reduced extraction time and solvent consumption, increased yield, and suitable for thermolabile compounds.[4] | Equipment costs can be higher than traditional methods; localized heating can occur. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of target compounds. | Very short extraction times, reduced solvent usage, and higher extraction rates. | Requires specialized microwave equipment; potential for thermal degradation if not properly controlled. |
| Headspace Solid-Phase Microextraction (HS-SPME) | A sorbent-coated fiber is exposed to the headspace above the plant sample to adsorb volatile compounds, which are then thermally desorbed into a gas chromatograph.[5][6] | Solvent-free, simple, rapid, and highly sensitive for volatile analysis.[5][6] | Primarily for qualitative and semi-quantitative analysis; quantification can be complex. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO₂, as the solvent. The solvating power is controlled by adjusting temperature and pressure. | Environmentally friendly ("green" method), highly selective, and yields pure extracts without solvent residue.[7] | High initial equipment cost and requires technical expertise. |
Quantitative Data Summary
Quantitative data for this compound extraction is limited in the literature. However, a study on the essential oil of Solanum macranthum leaves provides a key data point for hydrodistillation. The following table summarizes this and provides expected yields for other methods based on their general efficiency for volatile aldehydes.
| Plant Source | Extraction Method | Solvent | This compound Yield | Reference/Note |
| Solanum macranthum (leaves) | Hydrodistillation | Water (steam) | 28.1% of total essential oil | [1][8] |
| Generic Plant Tissue | Solvent Extraction (Soxhlet) | Hexane or Ethanol | Moderate to High | Yield is dependent on solvent polarity and extraction parameters.[3] |
| Generic Plant Tissue | Ultrasound-Assisted Extraction (UAE) | Ethanol | High | Generally provides higher yields in shorter times compared to conventional methods. |
| Generic Plant Tissue | Microwave-Assisted Extraction (MAE) | Ethanol | High to Very High | Known for rapid and efficient extraction of various phytochemicals. |
| Generic Plant Tissue | Headspace Solid-Phase Microextraction (HS-SPME) | N/A (solvent-free) | N/A (primarily for detection and relative quantification) | Yield is presented as peak area or relative abundance.[5] |
| Generic Plant Tissue | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | High | Highly efficient and selective for volatile compounds.[7] |
Experimental Protocols
Sample Preparation
Proper preparation of the plant material is a critical first step for all extraction methods.
-
Collection: Collect fresh plant tissues (leaves, stems, flowers, or roots) from a healthy, disease-free plant.
-
Drying: For solvent-based extractions, air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, freeze-drying can be used. For hydrodistillation and HS-SPME, fresh material can also be used.
-
Grinding: Once dried, grind the plant material into a fine, homogeneous powder using a mechanical grinder or a mortar and pestle. This increases the surface area for efficient extraction.
Protocol for Steam Distillation
This protocol is suitable for extracting essential oils rich in volatile compounds like this compound.
Materials and Equipment:
-
Ground plant material
-
Distilled water
-
Clevenger-type apparatus or other steam distillation setup
-
Heating mantle
-
Condenser with circulating cold water
-
Collection flask
-
Anhydrous sodium sulfate (B86663)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Place a known quantity of the ground plant material into the distillation flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the steam distillation apparatus, ensuring all connections are secure.
-
Begin heating the flask to generate steam. The steam will pass through the plant material, carrying the volatile compounds with it.
-
The steam and volatile compound mixture will then pass into the condenser, where it will cool and liquefy.
-
The condensate (a mixture of water and essential oil) will be collected in the collection flask. As the essential oil is typically less dense than water, it will form a layer on top.
-
Continue the distillation for a predetermined time (e.g., 3-4 hours) or until no more oil is collected.
-
Separate the essential oil layer from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Analyze the essential oil for the presence and quantity of this compound using GC-MS.
Protocol for Solvent Extraction (Maceration)
This is a simple and widely used method for extracting a broad range of phytochemicals.
Materials and Equipment:
-
Powdered, dried plant material
-
Solvent (e.g., hexane, ethanol, or methanol)
-
Erlenmeyer flask or sealed container
-
Orbital shaker
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 50 g) and place it into an Erlenmeyer flask.
-
Add a measured volume of the chosen solvent (e.g., 500 mL, for a 1:10 solid-to-solvent ratio).
-
Seal the flask and place it on an orbital shaker at a moderate speed (e.g., 120 rpm).
-
Macerate for 24-48 hours at room temperature.
-
After maceration, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
The residue can be re-extracted with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of volatile compounds.
-
The resulting crude extract can be further purified by column chromatography if necessary.
-
Analyze the extract for this compound content using GC-MS.
Protocol for Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance extraction efficiency.
Materials and Equipment:
-
Powdered, dried plant material
-
Solvent (e.g., ethanol)
-
Extraction vessel (beaker or flask)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
-
GC-MS for analysis
Procedure:
-
Place a known amount of the powdered plant material (e.g., 10 g) into the extraction vessel.
-
Add the appropriate volume of solvent (e.g., 100 mL of ethanol).
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) for a set duration (e.g., 30 minutes).[4] The temperature of the bath should be controlled to prevent overheating.
-
After sonication, filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator.
-
Analyze the extract for this compound using GC-MS.
Protocol for Headspace Solid-Phase Microextraction (HS-SPME)
This is a rapid and solvent-free method for the analysis of volatile compounds.
Materials and Equipment:
-
Fresh or dried ground plant material
-
Headspace vials with septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
GC-MS with a suitable injection port for SPME
Procedure:
-
Place a small, accurately weighed amount of the plant material (e.g., 1-2 g) into a headspace vial.
-
Seal the vial tightly with a septum cap.
-
Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes).[9]
-
Expose the SPME fiber to the headspace of the vial by piercing the septum. Do not let the fiber touch the sample.
-
Allow the volatile compounds to adsorb onto the fiber for a specific extraction time (e.g., 30-60 minutes).[9]
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column for a few minutes.
-
Start the GC-MS analysis to identify and quantify the volatile compounds, including this compound.
Visualization of Experimental Workflows
General Workflow for this compound Extraction and Analysis
Caption: General workflow for the extraction and analysis of this compound from plant tissues.
Detailed Workflow for HS-SPME Analysis of this compound
References
- 1. Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of HS-SPME-GC/MS Analysis of Volatile Components in Camellia Seed Oil [agris.fao.org]
- 4. scispace.com [scispace.com]
- 5. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Injection Parameters for Pentadecanal
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of pentadecanal. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing analytical methods for this long-chain aldehyde.
Troubleshooting Guide
Peak tailing, low response, and poor reproducibility are common challenges in the GC-MS analysis of active analytes like this compound. This guide provides a systematic approach to identifying and resolving these issues, with a focus on injection parameters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active Sites in the System: The polar aldehyde group can interact with active sites in the injector liner or on the column, causing tailing.[1][2] | 1a. Use a Deactivated Inlet Liner: Employ a liner with deactivation to minimize analyte interaction.[1][2] 1b. Consider Derivatization: A silylation reaction to form a trimethylsilyl (B98337) (TMS) ether can increase volatility and reduce tailing.[1] 1c. Column Maintenance: Trim the first 10-20 cm of the column from the inlet side if contamination is suspected.[2] |
| 2. Injector Temperature Too Low: Incomplete vaporization of the high-boiling-point this compound can lead to broad, tailing peaks.[3] | 2. Optimize Injector Temperature: Systematically increase the injector temperature in 10-20°C increments (e.g., from 250°C to 300°C) to find the optimal balance between efficient vaporization and analyte stability.[3] | |
| 3. Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1] | 3. Reduce Injection Volume or Dilute Sample: Decrease the injection volume (e.g., from 1 µL to 0.5 µL) or dilute the sample.[1] | |
| Low Response / Poor Sensitivity | 1. Analyte Degradation: High injector temperatures can cause thermally labile aldehydes to degrade.[3] | 1. Optimize Injector Temperature: Carefully evaluate the effect of injector temperature on analyte response to avoid thermal decomposition.[3] |
| 2. Mass Discrimination in Injector: In split/splitless inlets, higher molecular weight compounds like this compound may be transferred to the column less efficiently. | 2. Use a Pressure Pulse: For splitless injections, a pressure pulse during the injection can enhance the transfer of high-boiling-point analytes to the column.[2] | |
| 3. Sub-optimal MS Parameters: The mass spectrometer settings can significantly impact signal intensity. | 3. Optimize MS Settings: Ensure the MS source and quadrupole temperatures are optimized (a source temperature of around 230°C is a common starting point).[2] For targeted analysis, consider using Selected Ion Monitoring (SIM) mode.[2] | |
| Irreproducible Peak Areas | 1. Inconsistent Injection Volume: Issues with the autosampler syringe can lead to variable injection volumes. | 1. Check Autosampler: Inspect the syringe for bubbles and ensure it is functioning correctly.[3] |
| 2. Septum Issues: A cored or leaking septum can result in variable sample introduction. | 2. Regularly Replace Septum: Implement a regular replacement schedule for the injector septum to ensure a consistent seal.[3] | |
| 3. Injector Contamination (Carryover): Residue from previous injections can remain in the liner. | 3. Clean Injector and Use Solvent Washes: Regularly clean the injector and use a robust syringe cleaning procedure with a strong solvent.[1] Ensure the liner is replaced regularly. |
Experimental Protocols
Sample Preparation and Derivatization (Optional but Recommended)
Due to the polarity of the aldehyde group, derivatization is often recommended to improve peak shape and thermal stability.[4] Silylation is a common and effective method.
-
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., hexane)
-
GC vials with inserts
-
-
Protocol:
-
If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.[4]
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[5]
-
Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature before GC-MS analysis.[4]
-
Optimized GC-MS Parameters
The following parameters are a robust starting point and may require further optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | For trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 280°C (optimize between 250-300°C) | Balances efficient vaporization of this compound with minimizing thermal degradation.[5] |
| Injection Volume | 1 µL | A standard starting volume; may need to be reduced if peak overload is observed.[5] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | A typical flow rate for good chromatographic resolution.[5] |
| GC Column | DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of analytes, including aldehydes.[5][6] |
| Oven Program | Initial: 60°C, hold 1 min; Ramp 1: 10°C/min to 175°C; Ramp 2: 6°C/min to 225°C; Ramp 3: 4°C/min to 300°C, hold 20 min | This program is suitable for separating long-chain aldehydes.[6] |
| MS System | ||
| Ion Source Temp. | 230°C | A common setting for good ionization.[5] |
| Quadrupole Temp. | 150°C | A typical setting for good mass filtering.[5] |
| Ionization Energy | 70 eV | Standard for generating reproducible mass spectra. |
| Scan Mode | Full Scan (m/z 50-550) or SIM | Full scan for qualitative analysis; SIM for quantitative analysis to increase sensitivity.[5] |
| Solvent Delay | 5-7 minutes | Protects the MS filament from the solvent peak.[7] |
Visual Workflows
Caption: Troubleshooting workflow for this compound peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound peaks tailing even with a new column?
A: Peak tailing for active compounds like this compound is often not a column issue but rather an indication of active sites elsewhere in the system.[8] The most common culprits are the inlet liner and any glass wool used. Ensure you are using a high-quality, deactivated liner. Contamination in the injector can also create active sites, so regular cleaning is crucial.
Q2: I have a low response for this compound. Should I increase the injector temperature?
A: Increasing the injector temperature can improve the vaporization of high-boiling-point compounds like this compound, which can increase response. However, aldehydes can be thermally labile, and too high a temperature can cause degradation, leading to a decreased response.[3] It is essential to perform a temperature optimization study, increasing the temperature in small increments (e.g., 10-20°C) to find the point of maximum response without inducing degradation.
Q3: Is derivatization necessary for this compound analysis?
A: While not strictly mandatory, derivatization is highly recommended for long-chain aldehydes.[1] The process, typically silylation, converts the polar aldehyde group into a less polar and more volatile silyl (B83357) ether.[5][9] This modification significantly improves peak shape, reduces interactions with active sites in the GC system, and can lead to better sensitivity and reproducibility.[10]
Q4: What are the characteristic mass spectral fragments for this compound?
A: For long-chain aldehydes, you can expect to see a molecular ion (M+), although it may be weak. A characteristic fragment is the M-18 peak, resulting from the loss of water.[6] The base peak is often observed at m/z 82.[6][11] Other significant fragments can be seen at m/z 43, 57, and 68.[11]
Q5: Can my choice of solvent affect the analysis?
A: Yes, the solvent can have a significant impact. When using splitless injection, the solvent volume can "backflash" if it expands to a volume greater than the liner capacity, leading to poor reproducibility and carryover.[7] It is important to calculate the solvent expansion volume for your chosen solvent at the set injector temperature and pressure to ensure it is compatible with your liner volume.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Pentadecanal Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of pentadecanal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: In the context of mass spectrometry-based analysis (like LC-MS or GC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unanalyzed components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your this compound quantification.[1][2] In complex biological samples, substances like phospholipids, salts, and proteins are common sources of these interferences.[1][3]
Q2: I'm observing poor reproducibility and inconsistent signal intensity for this compound across my samples. Could this be due to matrix effects?
A2: Yes, inconsistent signal intensity and poor reproducibility are classic indicators of matrix effects.[3] Co-eluting compounds from your sample can erratically suppress or enhance the ionization of this compound, leading to significant variations in the signal.[3] Phospholipids are a particularly common cause of this issue in lipid analysis, especially when using electrospray ionization (ESI).[1][3]
Q3: How can I determine if my this compound analysis is being impacted by matrix effects?
A3: You can assess matrix effects both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method helps identify where in the chromatogram matrix effects are occurring. A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dips or rises in the this compound signal baseline indicate regions of ion suppression or enhancement, respectively.[1][4]
-
Quantitative Assessment (Post-Extraction Spike): This approach quantifies the degree of ion suppression or enhancement. The signal response of a this compound standard spiked into a blank matrix extract is compared to the response of the same standard in a clean solvent.[1][3] A significant difference between the two signals points to the presence of matrix effects.[1] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Q4: What are the primary strategies to overcome matrix effects in this compound quantification?
A4: The three main strategies to mitigate matrix effects are:
-
Effective Sample Preparation: Employing robust sample cleanup techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Solid-Phase Microextraction (SPME) to remove interfering matrix components before analysis.[5][6]
-
Chromatographic Separation: Optimizing your GC or LC method to separate this compound from co-eluting matrix components.[7]
-
Use of an Appropriate Internal Standard: The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called Stable Isotope Dilution Analysis (SIDA).[8][9] This approach corrects for both sample preparation losses and matrix effects.[8][9][10]
Troubleshooting Guides
Issue 1: Low or No Detectable Peak for this compound
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | - Improve sample cleanup using Solid-Phase Extraction (SPE) to remove a broader range of interferences.[3]- Dilute the sample extract to reduce the concentration of matrix components.[11]- Optimize the chromatography to better separate this compound from the suppressive region of the chromatogram.[7] |
| Incomplete Derivatization (for GC-MS) | - Ensure derivatization reagents (e.g., PFBHA, BSTFA) are fresh and protected from moisture.[12]- Optimize the derivatization reaction time and temperature.[7]- Ensure the sample is completely dry before adding the derivatization reagent.[12] |
| Analyte Adsorption | - Use a deactivated GC inlet liner and consider trimming the first few centimeters of the GC column.[12]- For LC-MS, ensure all tubing and fittings are inert. |
Issue 2: Poor Reproducibility and High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | - Implement Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting for variable matrix effects.[8][9][10] Add a known amount of a stable isotope-labeled this compound standard to your samples at the very beginning of your sample preparation.[8][9]- Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[7][13] This helps to ensure that your calibrants and samples experience similar matrix effects.[7] |
| Inconsistent Sample Preparation | - Standardize all sample preparation steps, including extraction times, solvent volumes, and mixing procedures.[5]- Consider automating sample preparation steps where possible to improve consistency.[14] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank biological matrix (e.g., plasma, cell lysate) free of this compound.
-
Pure analytical standard of this compound.
-
Appropriate solvents for extraction and reconstitution.
Procedure:
-
Prepare two sets of samples:
-
Set A (Solvent): Prepare a standard solution of this compound in a clean solvent at a known concentration.
-
Set B (Matrix): Process a blank biological matrix sample through your entire extraction procedure. After the final evaporation step, reconstitute the extract with the same this compound standard solution as in Set A.
-
-
LC-MS/MS or GC-MS Analysis: Analyze both sets of samples using your established method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area of this compound in Set B / Peak Area of this compound in Set A) x 100
-
Protocol 2: Sample Preparation using Solid-Phase Microextraction (SPME) for GC-MS Analysis
Objective: To extract and concentrate volatile this compound from a liquid or headspace sample, minimizing matrix interferences.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for volatile compounds).[15]
-
Airtight glass vials with PTFE septa.
-
Heater-stirrer or water bath.
Procedure:
-
Place your sample into an airtight vial. For liquid samples, do not fill the vial more than two-thirds full to allow for sufficient headspace.[16]
-
For enhanced sensitivity with volatile compounds, you can add salt (e.g., NaCl) to the sample matrix.[17]
-
Seal the vial and place it in a heater-stirrer set to a specific temperature (e.g., 60°C) to facilitate the release of volatile compounds into the headspace.[15]
-
Allow the sample to equilibrate at this temperature for a set period (e.g., 15 minutes).[15]
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[15]
-
Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column.[17]
Protocol 3: Derivatization of this compound for GC-MS Analysis
Objective: To improve the volatility and chromatographic peak shape of this compound for GC-MS analysis.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[18]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[19]
-
Anhydrous solvent (e.g., pyridine, acetonitrile).
-
Heating block or oven.
Procedure (PFBHA Derivatization):
-
After extraction, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in a small volume of a solution containing PFBHA in a suitable buffer.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a specific duration to ensure complete derivatization.
-
After cooling, the derivatized sample can be further processed or directly injected into the GC-MS.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in this compound quantification.
Caption: A simplified workflow for Stable Isotope Dilution Analysis (SIDA).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Chromatography Troubleshooting for Pentadecanal
Welcome to the technical support center for the chromatographic analysis of pentadecanal. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered a "poor" peak shape in chromatography?
A1: An ideal chromatographic peak is symmetrical and follows a Gaussian distribution.[1][2] Poor peak shape typically manifests as asymmetry, where the peak is distorted. The two most common forms of peak asymmetry are:
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail".[2] This can compromise resolution and lead to less accurate integration and quantification.[3]
-
Peak Fronting: The first half of the peak is broader than the latter half. This distortion indicates that some molecules of the analyte are eluting earlier than expected.[4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a long-chain aldehyde like this compound is often due to unwanted interactions between the analyte and active sites within the chromatographic system.[1] These active sites can be exposed silanol (B1196071) groups on the column packing material, contaminants in the inlet liner, or other reactive surfaces.[1][5] If all peaks in your chromatogram are tailing, the issue is more likely a physical problem, such as improper column installation.[3][5] If only polar analytes like this compound are tailing, it points towards chemical interactions.
Q3: What causes my this compound peak to show fronting?
A3: Peak fronting is most commonly caused by column overload, where too much sample is injected.[2][3][4] This can be due to either a high concentration of the analyte in the sample or injecting too large a volume.[4] Other potential causes include a mismatch between the sample solvent and the mobile phase or stationary phase, or column degradation.[2][4]
Q4: Can the injection technique affect the peak shape of this compound?
A4: Yes, the injection technique can significantly impact peak shape. For instance, in splitless GC injections, if the initial oven temperature is too high, it can lead to broad or split peaks because the analytes do not focus efficiently on the column.[3] A mismatch between the polarity of the sample solvent and the stationary phase can also cause peak distortion.[6]
Q5: Is derivatization necessary for the analysis of this compound?
A5: For Gas Chromatography (GC), derivatization is not always necessary but can improve peak shape for polar compounds. For High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization is often required because long-chain aldehydes like this compound lack a strong chromophore for sensitive detection.[7]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing in GC Analysis of this compound
If you are observing peak tailing for this compound in your Gas Chromatography (GC) analysis, follow this systematic troubleshooting guide.
Step 1: Initial Assessment
-
Observe all peaks: If all peaks in the chromatogram are tailing, the problem is likely physical or mechanical.[3] If only this compound and other polar analytes are tailing, the issue is likely chemical in nature.
Step 2: Check the GC Inlet System
-
Inspect the Liner: The inlet liner is a common source of active sites. Replace the liner with a new, deactivated one.[5]
-
Replace the Septum: Particles from a worn septum can fall into the liner, creating active sites.[5]
-
Column Installation: Ensure the column is cut squarely and installed at the correct depth in the inlet as per the manufacturer's instructions.[3]
Step 3: Evaluate the GC Column
-
Column Conditioning: Bake out the column at a temperature recommended by the manufacturer to remove any volatile contaminants.
-
Trim the Column: If the front end of the column is contaminated, carefully trim 10-20 cm from the inlet end.[3][8]
-
Consider a Guard Column: A guard column can protect the analytical column from non-volatile residues in the sample.
Step 4: Review Method Parameters
-
Injection Temperature: Ensure the injector temperature is appropriate for the volatility of this compound.
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to peak broadening and tailing. Verify that the flow rate is optimal for your column dimensions.
-
Initial Oven Temperature: For splitless injections, a lower initial oven temperature (at least 20°C below the solvent's boiling point) can improve peak focusing.[3][6]
// Nodes start [label="Peak Tailing Observed for this compound", fillcolor="#FBBC05", fontcolor="#202124"]; all_peaks [label="Are all peaks tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; physical_issue [label="Likely a physical issue.\nCheck column installation, leaks, or flow path.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polar_peaks [label="Only this compound and/or\nother polar peaks tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; chemical_issue [label="Likely a chemical interaction.\nProceed to check for active sites.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_inlet [label="1. Check Inlet System:\n- Replace liner and septum.\n- Verify column installation.", fillcolor="#F1F3F4", fontcolor="#202124"]; improved1 [label="Peak shape improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; resolved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="2. Evaluate GC Column:\n- Condition (bake) the column.\n- Trim the column inlet.", fillcolor="#F1F3F4", fontcolor="#202124"]; improved2 [label="Peak shape improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; check_method [label="3. Review Method Parameters:\n- Optimize temperatures (inlet, oven).\n- Check carrier gas flow rate.", fillcolor="#F1F3F4", fontcolor="#202124"]; improved3 [label="Peak shape improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; contact_support [label="Contact Technical Support", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> all_peaks; all_peaks -> physical_issue [label="Yes"]; all_peaks -> polar_peaks [label="No"]; polar_peaks -> chemical_issue [label="Yes"]; polar_peaks -> physical_issue [label="No"]; chemical_issue -> check_inlet; check_inlet -> improved1; improved1 -> resolved [label="Yes"]; improved1 -> check_column [label="No"]; check_column -> improved2; improved2 -> resolved [label="Yes"]; improved2 -> check_method [label="No"]; check_method -> improved3; improved3 -> resolved [label="Yes"]; improved3 -> contact_support [label="No"]; } .enddot Caption: Troubleshooting workflow for peak tailing of this compound in GC.
Guide 2: Correcting Peak Fronting in this compound Analysis
If you are observing peak fronting for this compound, this guide will help you identify and resolve the issue.
Step 1: Address Potential Column Overload
-
Dilute the Sample: The most common cause of fronting is column overload.[3][4] Dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, overloading was the issue.
-
Reduce Injection Volume: If dilution is not an option, reduce the volume of sample injected.[4]
-
Use Split Injection (GC): If you are using a splitless injection, switching to a split injection with an appropriate split ratio can reduce the amount of sample reaching the column.[4]
Step 2: Check for Solvent and Phase Mismatch
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the stationary phase.[4] For reversed-phase HPLC, the sample solvent should be weaker than or similar in strength to the initial mobile phase.[4]
-
Stationary Phase: If only some peaks are fronting, it may indicate an incompatibility between the analyte and the stationary phase.[4] Consider a column with a different stationary phase chemistry.
Step 3: Inspect the Column Condition
-
Column Degradation: Peak fronting can be a sign of column degradation or collapse.[2][4] If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Blocked Frit: A partially blocked frit at the column inlet can distort the peak shape.[2]
// Nodes start [label="Peak Fronting Observed for this compound", fillcolor="#FBBC05", fontcolor="#202124"]; check_overload [label="1. Test for Column Overload:\n- Dilute sample and reinject.\n- Reduce injection volume.", fillcolor="#F1F3F4", fontcolor="#202124"]; improved1 [label="Peak shape improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; resolved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_mismatch [label="2. Check for Solvent/Phase Mismatch:\n- Ensure solvent compatibility.\n- Consider a different stationary phase.", fillcolor="#F1F3F4", fontcolor="#202124"]; improved2 [label="Peak shape improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; check_column [label="3. Inspect Column Condition:\n- Check for signs of degradation.\n- Inspect column inlet frit.", fillcolor="#F1F3F4", fontcolor="#202124"]; improved3 [label="Peak shape improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; contact_support [label="Contact Technical Support", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_overload; check_overload -> improved1; improved1 -> resolved [label="Yes"]; improved1 -> check_mismatch [label="No"]; check_mismatch -> improved2; improved2 -> resolved [label="Yes"]; improved2 -> check_column [label="No"]; check_column -> improved3; improved3 -> resolved [label="Yes"]; improved3 -> contact_support [label="No"]; } .enddot Caption: Troubleshooting workflow for peak fronting of this compound.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol is a general guideline for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required for specific instruments and sample matrices. This protocol is adapted from methods for similar long-chain alcohols.[9]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]
GC Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Injector Temperature | 280°C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless | For trace analysis. Switch to split mode if peak fronting occurs. |
| Carrier Gas | Helium | Constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial: 100°C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 10°C/min to 250°C | Elutes this compound. | |
| Hold at 250°C for 5 min | ||
| Ramp 2: 20°C/min to 300°C | Cleans the column of heavier components. |
| | Hold at 300°C for 5 min | |
MS Parameters:
| Parameter | Setting |
|---|---|
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification. |
Protocol 2: HPLC Analysis of this compound with UV Detection (Post-Derivatization)
Since this compound lacks a UV chromophore, derivatization is necessary for sensitive HPLC-UV analysis. This protocol outlines a general approach.
Step 1: Derivatization
-
Objective: To attach a UV-absorbing molecule to the aldehyde functional group of this compound. A common derivatizing agent for aldehydes is 2,4-Dinitrophenylhydrazine (DNPH).
-
Procedure: The reaction conditions (e.g., temperature, time, catalyst) must be optimized to ensure complete derivatization.
Step 2: HPLC Analysis Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column is typically suitable for separating the derivatized aldehyde.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | A: Water, B: Acetonitrile or Methanol (Gradient elution is common) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | Set to the maximum absorbance of the DNPH-derivative (approx. 360 nm) |
| Injection Volume | 10 µL |
Data Summary: Typical GC Parameters for Long-Chain Aldehydes/Alcohols
The following table summarizes typical GC parameters that can be used as a starting point for developing a method for this compound.
| Parameter | Value Range | Reference |
| Column Type | Non-polar (e.g., DB-5ms) | [9] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | [9] |
| Injector Temperature | 250 - 300°C | [7][9] |
| Oven Temperature Program | Initial 80-100°C, ramp to 280-300°C | [9] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (Helium) | [9] |
| Detector | FID or MS | [7] |
| Detector Temperature (FID) | 280 - 300°C | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Improving the stability of pentadecanal during sample storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of pentadecanal during sample storage.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage and handling of this compound.
Issue 1: Sample Degradation
-
Question: I've noticed a decrease in the purity of my this compound sample over time, accompanied by a faint, unpleasant odor. What is the likely cause?
-
Answer: This is a common indication of oxidative degradation.[1] this compound, like other long-chain aldehydes, is susceptible to oxidation, where it is converted to pentadecanoic acid.[1] This degradation is accelerated by exposure to oxygen, elevated temperatures, and light.[1] The development of an off-odor is also a sign of this degradation process.[1]
-
-
Question: My experimental results are inconsistent when using an older stock of this compound compared to a fresh batch. Could this be related to degradation?
-
Answer: Yes, inconsistent results are a frequent consequence of using degraded this compound. The presence of impurities, such as pentadecanoic acid, can alter the physicochemical properties of the compound and interfere with your experiments.[1] It is crucial to assess the purity of your this compound stock if you suspect degradation.
-
-
Question: During the GC-MS analysis of my this compound sample, I'm observing unexpected peaks. What might these be?
-
Answer: These additional peaks are likely degradation products. The primary oxidation product, pentadecanoic acid, will have a different retention time than this compound.[1] You can presumptively identify these by their mass spectra.
-
Issue 2: Prevention of Degradation
-
Question: What are the ideal storage conditions for this compound to ensure its stability?
-
Answer: To maximize stability, this compound should be stored in a cool, dry, and dark place.[1] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[1][2] It is also crucial to minimize exposure to oxygen by storing it in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[1][2]
-
-
Question: Can I use antioxidants to prevent the degradation of this compound?
-
Answer: Yes, adding antioxidants can be an effective strategy to inhibit oxidation. Common choices for long-chain aldehydes include butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E).[1]
-
-
Question: What concentration of antioxidants should I use?
-
Answer: A general starting point for antioxidants like BHT or α-tocopherol is in the range of 0.01% to 0.1% (w/w).[1] It is important to optimize the concentration for your specific application, as higher concentrations do not always provide better protection and can sometimes have pro-oxidant effects.[1]
-
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Storage Conditions Over 6 Months
| Storage Condition | Atmosphere | Antioxidant (0.05% BHT) | Purity of this compound (%) |
| -20°C | Inert (Argon) | Yes | >99% |
| -20°C | Inert (Argon) | No | ~98% |
| -20°C | Air | Yes | ~97% |
| -20°C | Air | No | ~95% |
| 4°C | Inert (Argon) | Yes | ~98% |
| 4°C | Inert (Argon) | No | ~96% |
| 4°C | Air | Yes | ~94% |
| 4°C | Air | No | ~90% |
| 25°C (Room Temp) | Inert (Argon) | Yes | ~90% |
| 25°C (Room Temp) | Inert (Argon) | No | ~85% |
| 25°C (Room Temp) | Air | Yes | ~80% |
| 25°C (Room Temp) | Air | No | <70% |
Note: This table presents illustrative data based on general knowledge of aldehyde stability. Actual degradation rates may vary depending on the specific sample matrix and purity.
Table 2: Recommended Antioxidants for this compound Stabilization
| Antioxidant | Recommended Concentration (w/w) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Free radical scavenger, interrupts the oxidation chain reaction.[1] |
| α-Tocopherol (Vitamin E) | 0.01% - 0.1% | Chain-breaking antioxidant that donates a hydrogen atom to free radicals.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using GC-MS
This protocol outlines a general method for analyzing this compound and its primary oxidative degradation product, pentadecanoic acid.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like hexane (B92381) or dichloromethane.
-
For each storage condition and time point, prepare a sample in a sealed GC vial.
2. Derivatization (for enhanced analysis of pentadecanoic acid):
-
To 100 µL of the sample solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector | Splitless mode, Temperature: 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temp: 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| MS Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) |
4. Data Analysis:
-
Identify the peaks for this compound and pentadecanoic acid-TMS ester based on their retention times and mass spectra.
-
Quantify the purity of this compound by calculating the peak area percentage relative to the total peak area of all components. For more accurate quantification, use a calibration curve with a certified reference standard.
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for a this compound stability study.
References
Addressing challenges in the synthesis of high-purity pentadecanal.
Welcome to the technical support center for the synthesis of high-purity pentadecanal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the oxidation of the corresponding primary alcohol, 1-pentadecanol (B150567). To achieve high purity and prevent over-oxidation to the carboxylic acid, mild oxidizing agents are recommended.
Q2: Which oxidizing agents are best suited for preparing high-purity this compound?
A2: For the synthesis of this compound, mild and selective oxidizing agents are crucial to prevent the formation of pentadecanoic acid. Commonly used reagents include:
-
Pyridinium chlorochromate (PCC): A versatile and reliable reagent for oxidizing primary alcohols to aldehydes.[1][2][3][4] It is typically used in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[3]
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534).[5][6][7][8][9] It is known for its mild conditions and wide functional group tolerance.[5][8]
-
Dess-Martin Periodinane (DMP): Another mild oxidant that provides high yields of aldehydes from primary alcohols under neutral conditions.[2]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities include unreacted 1-pentadecanol, over-oxidized pentadecanoic acid, and byproducts from side reactions such as aldol (B89426) condensation.[10] The presence of water can also lead to the formation of hydrates, which may be further oxidized.[1][4]
Q4: How should high-purity this compound be stored?
A4: this compound is sensitive to air and heat and can oxidize to pentadecanoic acid over time.[11][12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (0-8°C).[13][14][15][16]
Q5: What analytical methods are used to determine the purity of this compound?
A5: The purity of this compound is most commonly assessed using Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID).[14][17] Other techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC) to determine total molar purity.[18][]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield of the desired this compound. What are the possible causes and solutions?
A: Low yields can stem from several factors.[20][21][22][23] A systematic approach to troubleshooting is recommended.
-
Cause 1: Inactive or Degraded Reagents. Oxidizing agents like PCC and the reagents for Swern oxidation can be sensitive to moisture and degradation.
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Cause 3: Suboptimal Reaction Temperature. Many oxidation reactions have strict temperature requirements.
-
Cause 4: Product Loss During Workup. this compound can be lost during extraction and purification steps.
-
Solution: Ensure the pH is controlled during aqueous washes to prevent the aldehyde from reacting or partitioning incorrectly. When performing extractions, use the appropriate solvent and perform multiple extractions to ensure complete recovery of the product.[26]
-
Issue 2: Presence of Pentadecanoic Acid Impurity
Q: My final product is contaminated with pentadecanoic acid. How can I avoid this and remove the impurity?
A: The formation of pentadecanoic acid is a common problem caused by over-oxidation.
-
Prevention:
-
Choice of Oxidant: Avoid strong, chromium (VI)-based oxidants in aqueous acid (like Jones reagent), as they readily oxidize primary alcohols and aldehydes to carboxylic acids.[2][27] Stick to milder, anhydrous methods like PCC or Swern oxidation.[4][8]
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate the formation of an aldehyde hydrate, which can be further oxidized to the carboxylic acid.[1][4]
-
-
Removal:
-
Aqueous Wash: Pentadecanoic acid can be removed by washing the crude product (dissolved in an organic solvent like diethyl ether) with a mild aqueous base, such as 10% sodium bicarbonate (NaHCO₃) solution.[10] The acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Chromatography: If the acidic impurity persists, flash column chromatography can be used for separation.
-
Issue 3: Presence of Unreacted 1-Pentadecanol
Q: My purified product still contains the starting material, 1-pentadecanol. What went wrong?
A: The presence of unreacted starting material indicates an incomplete reaction.
-
Cause 1: Insufficient Oxidant. The stoichiometry of the reactants is critical.
-
Solution: Ensure you are using the correct molar equivalents of the oxidizing agent. A slight excess (e.g., 1.5 equivalents for PCC) is often used to drive the reaction to completion.[9]
-
-
Cause 2: Poor Reagent Quality. The oxidizing agent may have lost its potency.
-
Solution: Use a fresh batch of the oxidizing reagent.
-
-
Cause 3: Inefficient Mixing. In heterogeneous reactions (like with PCC), efficient stirring is necessary to ensure proper contact between the reactants.
-
Solution: Use vigorous mechanical or magnetic stirring throughout the reaction.
-
-
Separation:
-
Column Chromatography: 1-Pentadecanol is more polar than this compound. They can be effectively separated using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).[26]
-
Data Presentation
Table 1: Comparison of Common Oxidation Methods for 1-Pentadecanol
| Feature | Swern Oxidation | PCC Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Pyridinium Chlorochromate (PCC) |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78°C to Room Temperature | Room Temperature |
| Key Advantages | Very mild conditions, high yields, broad functional group tolerance.[5][7] | Simple procedure, readily available reagent.[1][3] |
| Common Challenges | Requires very low temperatures, produces foul-smelling dimethyl sulfide.[5][6][8] | PCC is a chromium-based reagent (toxic), can be acidic. |
| Workup | Aqueous quench and extraction. | Filtration to remove chromium salts, followed by extraction. |
Table 2: Purity Analysis Techniques for this compound
| Technique | Information Provided | Common Conditions/Notes |
| GC-FID | Quantitative purity (area %), detection of volatile impurities.[17] | Capillary column (e.g., DB-5); Temperature programming. |
| ¹H NMR | Structural confirmation, identification of functional groups (aldehyde proton ~9.7 ppm).[28] | Solvent: CDCl₃. |
| ¹³C NMR | Confirms the number of unique carbons (aldehyde carbon ~202 ppm).[28] | Solvent: CDCl₃. |
| FT-IR | Confirms presence of C=O stretch (~1730 cm⁻¹). | --- |
| DSC | Measures total molar purity based on melting point depression.[18] | Effective for high-purity (>98%) crystalline samples. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is a general procedure and may require optimization.[9]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, ~10 mL per 1.0 mmol of alcohol). Cool the flask to -78°C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 mmol) to the stirred DCM.
-
DMSO Addition: In a separate flask, dissolve dimethyl sulfoxide (DMSO, 3.0 mmol) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60°C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 1-pentadecanol (1.0 mmol) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78°C.
-
Base Addition: Add triethylamine (Et₃N, 5.0 mmol) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
Protocol 2: Purification of Crude this compound
-
Acid Removal: Dissolve the crude this compound in diethyl ether. Wash the solution with 10% aqueous NaHCO₃ solution to remove any pentadecanoic acid.[10] Separate the layers and then wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent using a rotary evaporator.
-
Final Purification (if necessary): If impurities like residual 1-pentadecanol remain, purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.[10][12]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemimpex.com [chemimpex.com]
- 15. chemimpex.com [chemimpex.com]
- 16. This compound | 2765-11-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Troubleshooting [chem.rochester.edu]
- 23. reddit.com [reddit.com]
- 24. benchchem.com [benchchem.com]
- 25. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 26. benchchem.com [benchchem.com]
- 27. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Adsorptive Losses of Pentadecanal
Welcome to the technical support center for the analysis of pentadecanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the adsorptive losses of this compound in analytical systems. Given its long alkyl chain and polar aldehyde group, this compound is prone to adsorption onto various surfaces, leading to inaccurate quantification and poor reproducibility. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and experimental protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no recovery of this compound in my analysis?
A1: Low or no recovery of this compound is a common issue primarily caused by its adsorption to active sites on surfaces within your analytical system. The long, non-polar carbon chain gives it hydrophobic properties, while the terminal aldehyde group is polar and can interact with active silanol (B1196071) groups on glass surfaces, as well as metal surfaces in your injector, transfer lines, and column. This leads to the irreversible loss of the analyte.
Q2: What are the most common surfaces where this compound adsorption occurs?
A2: this compound can adsorb to a variety of surfaces, including:
-
Glassware: Vials, flasks, and pipettes can have active silanol (Si-OH) groups that interact with the aldehyde functionality.
-
Sample Vials and Caps (B75204): Both glass and plastic vials can be problematic. Septa in vial caps can also be a source of adsorption or contamination.[1]
-
GC Inlet Liner: The inlet liner is a primary site for analyte loss due to high temperatures and the presence of active glass or metal surfaces.
-
GC Column: Active sites on the stationary phase or the column tubing itself can cause significant peak tailing and loss of signal.
-
Metal Surfaces: Stainless steel components in the flow path can also contribute to analyte loss.
Q3: How can I prevent or minimize the adsorptive losses of this compound?
A3: Several strategies can be employed to minimize the adsorptive losses of this compound:
-
Silanization of Glassware: Deactivating glassware by silanization masks the active silanol groups, creating a more inert and hydrophobic surface.
-
Use of Low-Adsorption Vials: Commercially available vials are treated to have fewer active sites.
-
Derivatization: Converting the polar aldehyde group into a less polar and more volatile derivative is a highly effective method.
-
Proper Solvent Selection: Using a solvent that is compatible with your analyte and the surfaces it contacts can reduce adsorption.
-
System Passivation: Conditioning your analytical system by injecting a high-concentration standard can help to saturate the active sites.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a "tail" extending to the right.
-
Reduced peak height and poor resolution.
Possible Causes:
-
Active Sites in the GC System: The polar aldehyde group of this compound is interacting with active sites in the inlet liner or on the column.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume.
Solutions:
-
Use a Deactivated Inlet Liner: Select a liner that has been treated to be inert.
-
Derivatize the Sample: Convert this compound to a less polar derivative (see Experimental Protocols).
-
Reduce Injection Volume: Dilute your sample or decrease the amount injected.
-
Check Column Installation: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
-
Trim the Column: If the front of the column is contaminated, trimming a small section may restore performance.
Issue 2: Low or No Analyte Response
Symptoms:
-
The peak for this compound is much smaller than expected or completely absent.
-
Poor reproducibility of results.
Possible Causes:
-
Adsorption to Glassware and Vials: Significant loss of analyte before it even reaches the instrument.
-
Injector Contamination: Residual sample from previous injections can create active sites.
-
Leaks in the System: A leak in the carrier gas line can lead to poor sample transfer.
Solutions:
-
Silanize All Glassware: Treat all glassware that comes into contact with the sample.
-
Use Low-Adsorption Vials and Caps: Opt for vials with deactivated surfaces and PTFE-lined caps.[1]
-
Clean the Injector Port: Regularly clean the injector and replace the liner and septum.
-
Perform a Leak Check: Use an electronic leak detector to ensure the integrity of your GC system.
-
Derivatization: This is often the most effective solution for improving analyte response.
Data Presentation
| Analyte Type | Surface Material | Condition | Approximate Recovery (%) | Mitigation Strategy | Improved Recovery (%) |
| Basic Compounds | Glass Vial | Untreated | 42 - 88 | Low-Adsorption Vial | >97 |
| Peptides (Hydrophobic) | Polypropylene Vial | Untreated | Low | Low-Adsorption Vial | Significantly Improved |
| Bacillus Spores | Glass | Untreated | 71.4 - 92.8 | - | - |
| Bacillus Spores | Stainless Steel | Untreated | - | - | - |
| Bacillus Spores | Vinyl Tile | Untreated | 40.2 - 50.8 | - | - |
Data compiled from various sources for illustrative purposes.[2][3]
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol describes a common method for deactivating the active silanol groups on glass surfaces.
Materials:
-
Dichlorodimethylsilane (B41323) (5% solution in heptane)
-
Toluene (dry)
-
Methanol (B129727) (dry)
-
Acetone
-
Glassware to be treated
Procedure:
-
Thoroughly clean and dry the glassware.
-
Fill the vessel to approximately one-third of its volume with a 5% solution of dichlorodimethylsilane in heptane.
-
Agitate the vessel for 15 minutes, ensuring the entire inner surface is wetted.
-
Discard the silanizing solution.
-
Rinse the glassware three times with dry toluene.
-
Fill the vessel to approximately one-third of its volume with methanol and agitate for 15 minutes.
-
Discard the methanol.
-
Rinse the glassware thoroughly with methanol and then with acetone.
-
Dry the glassware in an oven.
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol details the derivatization of this compound to its more volatile and less polar PFBHA-oxime derivative.[4]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Hydrochloric acid (HCl)
-
Sample containing this compound
Procedure:
-
To 1 mL of your aqueous sample, add a suitable internal standard.
-
Add 100 µL of the 10 mg/mL PFBHA solution.
-
Adjust the pH of the mixture to 3 with HCl.
-
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[4]
-
After cooling, extract the derivative with 500 µL of hexane by vortexing for 1 minute.
-
Centrifuge the mixture to separate the layers.
-
Transfer the organic (hexane) layer to a clean vial for GC-MS analysis.
Mandatory Visualizations
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Caption: Troubleshooting workflow for minimizing this compound adsorptive losses.
References
- 1. mastelf.com [mastelf.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. False-negative rate, limit of detection and recovery efficiency performance of a validated macrofoam-swab sampling method for low surface concentrations of Bacillus anthracis Sterne and Bacillus atrophaeus spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimization of Derivatization Reactions for Pentadecanal
Welcome to the technical support center for the optimization of derivatization reactions for pentadecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: Derivatization of this compound is often essential for several reasons:
-
Improved Chromatographic Behavior: this compound, a long-chain aldehyde, can exhibit poor peak shape and tailing in gas chromatography (GC) due to its polarity. Derivatization masks the reactive aldehyde group, leading to sharper, more symmetrical peaks.
-
Increased Volatility: For GC analysis, converting this compound to a less polar and more volatile derivative is crucial for its elution and detection.
-
Enhanced Sensitivity: Certain derivatizing agents introduce moieties that significantly improve the sensitivity of detection, for instance, by electron capture detection (ECD) or mass spectrometry (MS).
-
Improved Stability: Aldehydes can be unstable, and converting them to a more stable derivative can prevent degradation during sample preparation and analysis.[1]
Q2: What are the most common derivatization reagents for this compound?
A2: The most common derivatization reagents for this compound and other long-chain aldehydes target the carbonyl group. These include:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent for aldehydes, forming a stable oxime derivative that is highly sensitive to electron capture and mass spectrometric detection.[2][3]
-
Silylating Agents (e.g., MSTFA, BSTFA): Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the enolizable form of the aldehyde, though this is less common than oximation for aldehydes.[4][5] Methoximation prior to silylation can stabilize the aldehyde.[4]
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): This reagent reacts with aldehydes to form a fluorescent derivative, which is particularly useful for HPLC with fluorescence detection.[6]
Q3: How can I avoid the formation of two isomeric peaks (syn- and anti-) when using PFBHA?
A3: The reaction of PFBHA with aldehydes often produces two geometric isomers (syn- and anti-oximes), which may appear as two separate peaks in your chromatogram.[7] To manage this, you can:
-
Optimize Chromatography: Adjust your GC temperature program to co-elute the two isomers into a single, sharp peak.[3]
-
Sum the Peak Areas: For quantitative analysis, if the isomers are separated, it is common practice to sum the areas of both peaks for a total response.[7]
Troubleshooting Guides
Low or No Derivative Yield
| Potential Cause | Troubleshooting Steps |
| Degraded/Inactive Reagent | Use a fresh vial of the derivatizing reagent. Ensure proper storage conditions (e.g., anhydrous, refrigerated). Silylating agents are particularly moisture-sensitive.[8] |
| Presence of Moisture | Ensure the sample and all solvents are anhydrous. Dry the sample completely under a stream of nitrogen before adding reagents. Use freshly opened, sealed anhydrous solvents.[8] |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. For PFBHA, a common starting point is 70°C for 10-20 minutes. For silylation, 37°C for 30 minutes can be a starting point.[3][4] |
| Incorrect Reagent-to-Analyte Ratio | Use a sufficient molar excess of the derivatizing reagent to drive the reaction to completion.[9] |
| Sample Matrix Interference | Complex biological matrices can interfere with the reaction. Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization. |
Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | Re-optimize the derivatization protocol to ensure the reaction goes to completion (see "Low or No Derivative Yield"). |
| Active Sites in the GC System | Use a deactivated GC inlet liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions. |
| Incorrect Injection Technique | Ensure a rapid and smooth injection. For manual injections, consider using the solvent flush technique. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Suboptimal GC Conditions | Optimize the initial oven temperature, temperature ramp rate, and carrier gas flow rate. |
Derivative Instability
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Derivative | Analyze the sample as soon as possible after derivatization. Avoid exposure to moisture post-derivatization. Silyl derivatives are particularly prone to hydrolysis.[5] |
| Thermal Degradation in Injector | Optimize the injector temperature. A temperature that is too high can cause the derivative to break down. |
| Oxidation of this compound | If derivatization is not immediate, this compound can oxidize. Prepare samples and derivatize them promptly.[6] |
Quantitative Data Summary
Table 1: Optimized Conditions for this compound Derivatization with 5,5-Dimethyl Cyclohexanedione (Dimedone) for HPLC-FLD [6]
| Parameter | Optimal Condition |
| Derivatizing Reagent Concentration | 10 mg/mL 5,5-dimethyl cyclohexanedione in H₂O |
| Acetic Acid Concentration | 10% |
| Ammonium Acetate Concentration | 10% |
| Reaction Temperature | 70 °C |
| Reaction Time | 60 minutes |
Table 2: Analytical Performance for Dimedone Derivative of this compound (HPLC-FLD) [6]
| Parameter | Value |
| Limit of Detection (LOD) | 0.8 pmol |
| Limit of Quantitation (LOQ) | 2.5 pmol |
| Linearity (R²) | 0.9999 (over 1 to 1000 pmol) |
| Extraction Yield (SPE) | >85% |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis
This protocol is adapted from general procedures for long-chain aldehydes.[2][3]
Materials:
-
This compound standard or sample extract
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in water or buffer)
-
Organic solvent (e.g., hexane (B92381) or ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry sample in a small volume of a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).
-
Derivatization: Add 20 µL of the PFBHA solution to the sample vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane (or ethyl acetate) to the vial and vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper organic layer to a clean autosampler vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation of this compound for GC-MS Analysis (Two-Step Methoximation and Silylation)
This protocol is based on a general method for derivatizing metabolites, including aldehydes.[4]
Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reaction vials with PTFE-lined caps
-
Heating block or thermal shaker
Procedure:
-
Sample Drying: Lyophilize or evaporate the sample to complete dryness. It is critical to remove all water.
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dry sample. Cap the vial tightly and incubate at 37°C for 90 minutes with shaking.
-
Silylation: Add 50 µL of MSTFA to the vial. Cap tightly and incubate at 37°C for 30 minutes with shaking.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Visualizations
Caption: Troubleshooting logic for low derivative yield.
Caption: PFBHA derivatization workflow for this compound.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hou.usra.edu [hou.usra.edu]
Strategies to reduce background interference for pentadecanal analysis.
Welcome to the technical support center for pentadecanal analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Our goal is to help you minimize background interference and achieve accurate, reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound analysis.
High Background Noise in Chromatogram
Q1: I am observing high background noise in my gas chromatography-mass spectrometry (GC-MS) chromatogram. What are the potential sources and how can I reduce it?
A1: High background noise in GC-MS analysis of this compound can originate from several sources. A systematic approach is necessary to identify and eliminate the source of interference.
Potential Sources and Solutions:
-
Contaminated Carrier Gas: The carrier gas (e.g., helium) may contain impurities.
-
Solution: Use high-purity carrier gas and install in-line gas purifiers. Ensure purifiers are functioning correctly and replaced as needed.
-
-
System Leaks: Small leaks in the GC-MS system can introduce atmospheric contaminants.
-
Solution: Perform a leak check of the entire system, including fittings, septa, and the column installation. Use an electronic leak detector for accurate identification of leak sources.
-
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to column bleed, which manifests as a rising baseline and discrete peaks.
-
Solution:
-
Ensure the column is not heated above its maximum recommended temperature.
-
Condition the column according to the manufacturer's instructions before use.
-
Use a low-bleed column specifically designed for mass spectrometry.
-
-
-
Contaminated Injection Port: The injection port liner and septum are common sources of contamination.
-
Solution:
-
Regularly replace the injection port liner and septum. Use high-quality, low-bleed septa.
-
Clean the injection port as part of routine maintenance.
-
-
-
Sample Contamination: The sample itself or the solvents and reagents used for sample preparation can be a source of contamination.
-
Solution:
-
Use high-purity solvents and reagents (e.g., HPLC or GC grade).
-
Prepare samples in a clean environment, such as a laminar flow hood, to minimize airborne contamination.[1]
-
Implement a rigorous glassware cleaning protocol.
-
-
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for troubleshooting high background noise in GC-MS analysis.
Poor Peak Shape (Tailing or Fronting)
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I improve the peak shape?
A2: Peak tailing for polar analytes like this compound is a common issue in gas chromatography. It is often caused by active sites within the GC system.
Potential Causes and Solutions:
-
Active Sites in the Injection Port: The metallic surfaces of the injector or a non-deactivated liner can interact with the aldehyde.
-
Solution: Use a deactivated inlet liner.
-
-
Column Issues:
-
Contamination: Non-volatile residues in the column can create active sites.
-
Solution: Bake out the column at a high temperature (within its limit) to remove contaminants.
-
-
Improper Installation: An incorrect column installation can create dead volume.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector according to the manufacturer's instructions.
-
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Analyte Polarity: The inherent polarity of this compound can lead to interactions with the system.
-
Solution: Derivatize the this compound to a less polar compound. Silylation is a common derivatization technique for this purpose.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to reduce background interference in this compound analysis.
Sample Preparation and Handling
Q3: What are the best practices for cleaning glassware to minimize background interference for trace this compound analysis?
A3: A rigorous glassware cleaning protocol is crucial for trace analysis to remove any organic residues that could interfere with your results.
Recommended Glassware Cleaning Protocol:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., acetone, hexane) to remove the bulk of any organic residues.
-
Detergent Wash: Wash with a laboratory-grade, non-ionic, and residue-free detergent in hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water multiple times to remove all detergent.
-
Deionized Water Rinse: Rinse at least 3-5 times with high-purity deionized water.
-
Acid Wash (Optional but Recommended for Trace Analysis): Soak the glassware in a 1% solution of hydrochloric acid or nitric acid for several hours. This helps to remove any remaining organic and inorganic residues.
-
Final Deionized Water Rinse: Rinse thoroughly with deionized water to remove all traces of acid.
-
Drying: Dry the glassware in an oven at a temperature of at least 100°C to ensure all moisture is removed. Cover the openings with aluminum foil to prevent contamination during storage.
Q4: Can the type of autosampler vial I use affect my background levels?
A4: Yes, the material of your autosampler vials can be a source of contamination.
-
Glass Vials: While generally inert, some glass vials can have active sites (silanols) on the surface that may adsorb polar analytes like this compound, leading to poor recovery. Additionally, the manufacturing process of some glass vials can introduce leachable compounds.
-
Polypropylene Vials: These are a good alternative for preventing adsorption of certain analytes. However, they can be a source of leachable plasticizers, especially when using aggressive organic solvents.
Recommendation: It is advisable to test different types of vials (e.g., deactivated glass, polypropylene) with your specific solvent and sample matrix to determine the one that introduces the least background interference.
Derivatization
Q5: Why is derivatization recommended for this compound analysis, and what are the common derivatization reagents?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization is highly recommended for several reasons:
-
Improved Volatility and Peak Shape (for GC-MS): this compound is a relatively polar molecule, which can lead to poor peak shape (tailing) in GC analysis. Derivatization replaces the polar aldehyde group with a less polar functional group, increasing its volatility and improving chromatographic performance.
-
Enhanced Sensitivity and Selectivity (for both GC-MS and LC-MS/MS): Derivatization can introduce a functional group that is more easily ionized in the mass spectrometer, leading to a significant increase in signal intensity. It can also provide a unique fragmentation pattern, which enhances selectivity in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.
Common Derivatization Reagents for Aldehydes:
| Derivatization Reagent | Analytical Technique | Advantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Forms stable oxime derivatives that are highly responsive to electron capture detection (ECD) and provide good fragmentation in MS. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | A silylating agent that replaces the active hydrogen of the enol form of the aldehyde with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving peak shape. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-MS/MS | Reacts with aldehydes to form stable hydrazones that can be readily analyzed by reverse-phase HPLC with UV or MS detection. |
| Dansyl Hydrazine | HPLC-MS/MS | Forms fluorescent derivatives, which can significantly enhance detection sensitivity in fluorescence-based detectors and provide good ionization for MS. |
Q6: How much can derivatization improve the signal-to-noise ratio for this compound?
Data Presentation: Comparison of Analytical Techniques
| Parameter | GC-MS without Derivatization | GC-MS with PFBHA Derivatization | HPLC-MS/MS with DNPH Derivatization |
| Volatility Requirement | High | Moderate (derivative is more volatile) | Low (analyzed in liquid phase) |
| Potential for Peak Tailing | High | Low | Low |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good (with SIM) | Very Good (with SIM) | Excellent (with MRM) |
| Sample Throughput | Moderate | Moderate (derivatization adds time) | High |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
Objective: To convert this compound into its PFBHA-oxime derivative for improved GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
High-purity water (e.g., Milli-Q)
-
Hexane (B92381) (GC grade)
-
Hydrochloric acid (HCl)
-
2 mL autosampler vials with PTFE-lined caps
Procedure:
-
Sample Preparation: In a 2 mL vial, add 1 mL of the aqueous sample or standard containing this compound.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is desired.
-
Reagent Addition: Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.
-
pH Adjustment: Adjust the pH of the solution to approximately 3 with dilute HCl.
-
Reaction: Cap the vial tightly and incubate the mixture in a heating block or water bath at 60°C for 1 hour.
-
Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative.
Workflow for PFBHA Derivatization and GC-MS Analysis
Caption: A step-by-step workflow for the derivatization of this compound with PFBHA followed by GC-MS analysis.
Protocol 2: Derivatization of this compound with DNPH for HPLC-MS/MS Analysis
Objective: To form the DNPH-hydrazone derivative of this compound for enhanced detection by HPLC-MS/MS.
Materials:
-
This compound standard or sample extract
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
High-purity water (e.g., Milli-Q)
-
Formic acid
-
2 mL autosampler vials
Procedure:
-
Sample Preparation: To 1 mL of the sample or standard, add an appropriate internal standard.
-
Reagent Addition: Add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.[1]
-
Reaction: Cap the vial and incubate the mixture at 40°C for 30 minutes.[1]
-
Analysis: After cooling, the sample is ready for direct injection into the HPLC-MS/MS system. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.
HPLC-MS/MS Parameters (Example):
-
LC System: Agilent 1290 Infinity II LC or equivalent[1]
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[1]
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL[1]
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the this compound-DNPH derivative.
Logical Relationship of Troubleshooting Steps
Caption: A diagram illustrating the logical flow of troubleshooting to identify sources of interference.
References
Improving the extraction efficiency of pentadecanal from complex matrices.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of pentadecanal from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from complex matrices?
A1: The primary challenges in extracting this compound, a long-chain aldehyde, stem from its chemical properties and the nature of complex samples. These challenges include:
-
Volatility: this compound is a semi-volatile compound, and losses can occur during sample preparation and solvent evaporation steps if not handled carefully.[1]
-
Reactivity and Instability: As an aldehyde, this compound is susceptible to oxidation, potentially converting to the corresponding carboxylic acid (pentadecanoic acid), which can lead to lower recovery rates. It can also be prone to degradation under certain pH and temperature conditions.[2][3]
-
Matrix Interferences: Complex matrices such as biological tissues, plant materials, or food products contain numerous other compounds (e.g., lipids, pigments, waxes) that can co-extract with this compound, complicating downstream analysis and quantification.
-
Low Concentrations: this compound is often present at trace levels in biological and environmental samples, requiring sensitive and efficient extraction and analytical methods.
Q2: Which extraction method is most suitable for this compound?
A2: The choice of extraction method depends on the sample matrix, the desired purity of the extract, and the available equipment. Here is a brief comparison of common methods:
-
Solvent Extraction (Liquid-Liquid or Solid-Liquid): This is a widely used technique due to its simplicity. For long-chain aldehydes, a common approach involves homogenization of the sample in a solvent mixture like chloroform (B151607):methanol (B129727).[4] A specialized liquid-liquid extraction method involves the formation of a water-soluble bisulfite adduct to selectively separate aldehydes from other organic compounds.[5][6][7][8][9]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and concentration of the analyte compared to simple solvent extraction, resulting in cleaner extracts.[10] For a non-polar compound like this compound from an aqueous matrix, a reversed-phase sorbent (e.g., C18) is typically used.[2][10][11]
-
Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing the extraction efficiency and often reducing extraction time and solvent consumption.[12][13] It has been shown to be effective for extracting bioactive compounds from plant matrices.[13]
-
Supercritical Fluid Extraction (SFE): SFE, typically using supercritical CO2, is a "green" extraction technique that is highly tunable and can provide clean extracts without residual organic solvents. It is particularly suitable for non-polar and volatile compounds.[14][15]
-
Headspace Analysis (e.g., HS-SPME): For volatile and semi-volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a sensitive, solvent-free technique that analyzes the vapor phase in equilibrium with the sample.[1][16]
Q3: Is derivatization necessary for this compound analysis?
A3: Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is highly recommended. This compound, being a long-chain aldehyde, can exhibit poor chromatographic peak shape and thermal instability. Derivatization converts the aldehyde into a more stable and volatile compound, improving its chromatographic behavior and enhancing the detector response. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1]
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Recommended Solution | Citation |
| Incomplete Extraction | Increase extraction time, temperature (with caution), or the number of extraction cycles. For solvent extraction, ensure the solvent polarity is appropriate for this compound. For UAE, optimize sonication parameters (e.g., time, power). | [3] |
| Analyte Degradation | This compound is prone to oxidation. Work at low temperatures, under an inert atmosphere (e.g., nitrogen), and consider adding an antioxidant to the extraction solvent. Avoid strongly acidic or basic conditions if the analyte is sensitive to them. | [2] |
| Loss during Solvent Evaporation | Due to its semi-volatile nature, this compound can be lost during solvent removal. Use a gentle stream of nitrogen for evaporation and avoid high temperatures. | [17] |
| Inefficient SPE Elution | The elution solvent may be too weak to desorb this compound from the SPE sorbent. Increase the strength of the elution solvent (e.g., increase the proportion of organic solvent). | [3] |
| Analyte Adsorption to Labware | This compound may adsorb to glass or plastic surfaces. Silanize glassware and rinse all equipment thoroughly with the extraction solvent. |
Problem 2: Co-extraction of Impurities and Matrix Effects
| Possible Cause | Recommended Solution | Citation |
| Non-selective Extraction Solvent | Use a more selective solvent system or a multi-step extraction with solvents of different polarities. | |
| Presence of Lipids and Pigments | For plant materials, consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove waxes and some pigments. For biological tissues, a lipid removal step may be necessary. | |
| Insufficient SPE Wash Step | The wash solvent may not be strong enough to remove interferences. Optimize the wash solvent composition to remove as many impurities as possible without eluting the this compound. | |
| Matrix Effects in MS Analysis | Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer. Improve sample cleanup (e.g., by using SPE) or use a matrix-matched calibration curve for quantification. |
Problem 3: Emulsion Formation during Liquid-Liquid Extraction
| Possible Cause | Recommended Solution | Citation |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking. | |
| High Concentration of Surfactants | Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. | |
| Similar Densities of the Two Phases | Add a small amount of a different, immiscible solvent to alter the density of one of the phases. | |
| Particulate Matter at the Interface | Centrifuge the mixture to force the separation of the layers. |
Data Presentation
Table 1: Comparison of Extraction Methods for Long-Chain Aldehydes
| Extraction Method | Analyte(s) | Matrix | Solvent/Conditions | Extraction Yield/Efficiency | Reference |
| Soxhlet Extraction | Long-chain aldehydes | Kokuto (cane sugar) | Chloroform/Methanol (2:1 v/v) | Effective for aldehyde extraction | [4] |
| Soxhlet Extraction | Long-chain aldehydes | Kokuto (cane sugar) | Hexane/Methanol (20:1 v/v) | Less effective for aldehydes compared to chloroform/methanol | [4] |
| Ultrasound-Assisted Extraction (UAE) | Bioactive compounds | Purple-fleshed sweet potatoes | Water | 81% increase in total anthocyanin and 93% increase in total phenolic content compared to conventional method | [13] |
| Supercritical Fluid Extraction (SFE) | Volatile compounds | Schinus molle L. | Supercritical CO2 at 9 MPa and 323.15 K | Efficient for volatile compounds | [5] |
| Liquid-Liquid Extraction (LLE) | Butyric and Propionic Acids | Fermentation Broth | Hexadecane | 61.7% for butyric acid, 35.7% for propionic acid | [18] |
Note: Direct quantitative comparisons for this compound across all methods are limited in the literature. The data presented is for similar compounds or general bioactive compounds to illustrate the relative performance of the methods.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Biological Tissue (Adapted from Hexadecanal Protocol)
Objective: To extract this compound from biological tissue for subsequent analysis.
Materials:
-
Biological tissue (e.g., 100 mg)
-
Chloroform:Methanol (2:1, v/v), ice-cold
-
0.9% NaCl solution, ice-cold
-
Glass homogenizer
-
Centrifuge and glass centrifuge tubes
-
Pasteur pipette
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
Weigh a known amount of fresh or frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 20 volumes of cold chloroform:methanol (2:1, v/v) mixture (e.g., 2 mL for 100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.25 volumes of cold 0.9% NaCl solution to the homogenate (e.g., 0.5 mL for 2 mL of homogenate).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.
-
Collect the lower chloroform phase containing the lipids and transfer it to a clean glass tube.
-
Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.[19]
-
The resulting lipid film can be reconstituted in a suitable solvent for derivatization and GC-MS analysis.[19]
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Aldehydes
Objective: To clean up a crude extract containing this compound.
Materials:
-
C18 SPE cartridge
-
SPE manifold
-
Methanol
-
HPLC-grade water
-
Crude extract containing this compound
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.[10]
-
Sample Loading: Load the crude extract (dissolved in a solvent compatible with the SPE phase) onto the conditioned cartridge at a slow, steady flow rate.[10]
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., water or water with a low percentage of methanol) to remove polar impurities.[10]
-
Elution: Elute the retained this compound with a small volume (e.g., 2 x 1 mL) of a stronger organic solvent like acetonitrile or methanol into a clean collection vial.[10]
-
The eluted sample can then be concentrated and prepared for analysis.
Protocol 3: Derivatization of this compound for GC-MS Analysis
Objective: To derivatize this compound with PFBHA for improved GC-MS analysis.
Materials:
-
Dried extract containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Pyridine (B92270) (anhydrous)
-
Hexane (HPLC grade)
-
Heating block or water bath
-
GC vials
Procedure:
-
Reconstitute the dried extract in a small volume of pyridine (e.g., 50 µL).
-
Add an equal volume of the PFBHA solution to the reconstituted extract.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60-70°C for 1 hour.[19]
-
After incubation, cool the mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the reaction tube.
-
Vortex vigorously for 1 minute to extract the PFB-oxime derivatives into the hexane phase.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of hexane) and transfer to a GC vial for analysis.[19]
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welchlab.com [welchlab.com]
- 4. SPE Phase and Solvent Selection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. scite.ai [scite.ai]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Explained [scioninstruments.com]
- 11. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions [mdpi.com]
- 17. Loss of Volatile Metabolites during Concentration of Metabolomic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cetjournal.it [cetjournal.it]
- 19. Comparison of analytical techniques for the determination of aldehydes in test chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with the volatility of pentadecanal during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the volatile long-chain aldehyde, pentadecanal.
Frequently Asked Questions (FAQs)
Q1: My this compound standards and samples are showing poor reproducibility. What is the likely cause?
A1: The most probable cause is the high volatility of this compound, leading to analyte loss during sample preparation and storage. Inconsistent handling procedures will exacerbate this issue. Key areas to investigate are sample storage temperature, vial sealing, and the duration samples are left at room temperature before analysis.
Q2: What is the best way to store samples containing this compound to minimize analyte loss?
A2: Samples should be stored in tightly sealed vials with minimal headspace at low temperatures (-20°C or ideally -80°C) to reduce volatilization. For long-term storage, derivatization to a more stable form prior to freezing is recommended.[1]
Q3: I am not detecting this compound in my samples where I expect it to be. What are some potential reasons?
A3: This could be due to several factors:
-
Complete loss during sample preparation: Due to its volatility, this compound may be lost if samples are heated, subjected to vacuum, or undergo extensive solvent evaporation steps without proper precautions.
-
Inadequate analytical sensitivity: The concentration of this compound in your sample may be below the limit of detection of your method.
-
Matrix effects: Other components in your sample matrix could be interfering with the detection of this compound.
-
Degradation: Aldehydes can be susceptible to oxidation.
Q4: What is derivatization and why is it recommended for this compound analysis?
A4: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For this compound, derivatization is crucial to decrease its volatility and enhance its stability for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2] The most common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative.[3][4]
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step | Recommended Action |
| Analyte Loss During Solvent Evaporation | Avoid complete dryness. | When concentrating samples, do not evaporate the solvent to complete dryness. If necessary, use a gentle stream of nitrogen and stop the evaporation when a small amount of solvent remains. |
| High Volatility in Headspace Analysis | Optimize headspace parameters. | For Headspace Solid-Phase Microextraction (HS-SPME), ensure optimal extraction time and temperature. Consider adding salt (e.g., NaCl) to the sample to increase the partitioning of this compound into the headspace.[5][6][7] |
| Inefficient Extraction | Choose an appropriate extraction method. | For liquid samples, consider liquid-liquid extraction with a suitable solvent. For complex matrices, HS-SPME is often preferred to minimize matrix effects. |
| Improper Storage | Review storage conditions. | Ensure samples are stored at ≤ -20°C in tightly sealed vials. Minimize freeze-thaw cycles.[8][9][10][11][12] |
| Degradation of Analyte | Use fresh samples and standards. | Prepare standards fresh and analyze samples as quickly as possible after collection. If storage is necessary, consider immediate derivatization. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
| Possible Cause | Troubleshooting Step | Recommended Action |
| Active Sites in the GC System | Deactivate the system. | Use an ultra-inert inlet liner and a high-quality, low-bleed GC column. If peak tailing persists, you may need to bake out the column or trim the front end. |
| Column Overload | Dilute the sample. | If the peak is fronting, it may be due to overloading the GC column. Dilute the sample and re-inject. |
| Improper Injection Technique | Optimize injection parameters. | For volatile compounds, a fast injection speed is often preferred. Ensure the injection port temperature is appropriate to volatilize the sample without causing degradation. |
| Co-eluting Matrix Components | Improve sample cleanup or chromatographic separation. | Employ a more selective extraction technique like SPME. Optimize the GC temperature program to better separate this compound from interfering compounds. |
Data Presentation: Stability of Derivatized this compound
The stability of aldehydes is significantly improved upon derivatization. The following table illustrates the expected stability of PFBHA-oxime derivatives of saturated aliphatic aldehydes, such as this compound, under different storage conditions.
| Derivative | Storage Solvent | Storage Temperature | Observed Stability | Reference |
| PFBHA-oxime of saturated aliphatic aldehydes | Dichloromethane | 4°C | ≥ 66 days | [1] |
| PFBHA-oxime of unsaturated aliphatic aldehydes | Dichloromethane | 4°C | Degradation begins after ~38 days | [1] |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA
This protocol describes the derivatization of this compound in an aqueous sample for subsequent GC-MS analysis.
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in water)
-
Internal standard (e.g., deuterated this compound)
-
Hexane (B92381) or Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (anhydrous)
-
GC vials with inserts
Procedure:
-
To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard.
-
Add 1 mL of the PFBHA solution to the sample.
-
Seal the vial and heat at 60-70°C for 60 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature.
-
Extract the PFBHA-oxime derivative by adding 1 mL of hexane or CH₂Cl₂ and vortexing for 1 minute.
-
Allow the phases to separate and carefully transfer the organic (upper) layer to a clean vial.
-
Repeat the extraction with another 1 mL of the organic solvent and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial with an insert for analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
This protocol provides a general procedure for the extraction of volatile this compound from a liquid or solid sample.
Materials:
-
Sample containing this compound
-
HS-SPME vial (e.g., 20 mL) with a PTFE/silicone septum
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated agitator for SPME
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into an HS-SPME vial.
-
For aqueous samples, add a saturated solution of NaCl to enhance the release of volatile compounds.
-
Immediately seal the vial with the septum cap.
-
Place the vial in the heated agitator and allow the sample to equilibrate at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Retract the fiber into the needle and immediately transfer it to the GC inlet for thermal desorption and analysis.
Visualizations
Logical Workflow for this compound Sample Preparation and Analysis
Caption: Workflow for this compound analysis.
Signaling Pathway: Formation of this compound from Lipid Peroxidation
Long-chain aldehydes like this compound are known products of lipid peroxidation, a process implicated in cellular signaling and oxidative stress.
Caption: Formation of this compound via lipid peroxidation.
References
- 1. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage? [morressier.com]
- 9. Effect of short-term sample storage and preparatory conditions on losses of 18 per- and polyfluoroalkyl substances (PFAS) to container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 11. aurea.eu [aurea.eu]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Sensitive Detection of Pentadecanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refined and sensitive detection of pentadecanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the sensitive detection of this compound?
A1: The primary methods for sensitive this compound detection are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-MS is well-suited for volatile compounds like this compound, while HPLC is often used in conjunction with a derivatization step to enhance detection sensitivity, especially when using UV or fluorescence detectors.[2][3][4]
Q2: Why is derivatization necessary for this compound analysis in HPLC?
A2: Derivatization is a process that chemically modifies a compound to make it more suitable for analysis.[5] For HPLC analysis of this compound, derivatization is employed to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the molecule.[2][6] This is crucial because this compound itself has weak or no UV absorption, and derivatization significantly improves the detectability and sensitivity of the analysis.[5][6] Common derivatizing agents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD).[2][4]
Q3: What is Solid-Phase Microextraction (SPME), and how is it used for this compound analysis?
A3: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[7][8] It uses a fiber coated with an extraction phase to isolate analytes from a sample matrix.[7] For this compound, which is a volatile organic compound (VOC), Headspace SPME (HS-SPME) is particularly effective.[3] In HS-SPME, the fiber is exposed to the headspace above the sample, allowing for the extraction of volatile analytes like this compound without direct contact with the sample matrix, which is ideal for complex or "dirty" samples.[3][7] The analytes are then thermally desorbed from the fiber directly into the GC injector for analysis.[7]
Q4: Can this compound be analyzed directly without derivatization?
A4: Yes, direct analysis is possible, particularly with certain detectors. Gas Chromatography-Mass Spectrometry (GC-MS) can directly detect this compound.[3] For HPLC, while less common for sensitive analysis, a universal detector like a Charged Aerosol Detector (CAD) can be used for direct analysis without derivatization, as it provides a near-uniform response for non-volatile analytes.[2]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Cause | Solution |
| No or Low this compound Peak | Inefficient extraction from the sample matrix. | Optimize the SPME parameters, including extraction time, temperature, and fiber type. For liquid samples, consider adding salt ("salting out") to increase the concentration of this compound in the headspace.[9] |
| Incomplete desorption from the SPME fiber. | Ensure the GC inlet temperature is sufficient for thermal desorption (e.g., 250°C) and that the desorption time is adequate (e.g., 5 minutes).[3] | |
| Leak in the GC system. | Check for leaks at the injector, column fittings, and detector using an electronic leak detector. Loose connections can lead to loss of sample. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC liner or column. | Use a deactivated liner. If the column is old, it may need to be conditioned or replaced. |
| Injection solvent incompatible with the column. | If performing a liquid injection (not SPME), ensure the sample is dissolved in a solvent compatible with the non-polar GC column. | |
| Retention Time Shift | Change in carrier gas flow rate. | Verify the carrier gas (Helium) flow rate is constant and accurate. Check for leaks or obstructions in the gas lines.[10] |
| Oven temperature program variation. | Ensure the GC oven is properly calibrated and that the temperature program is consistent between runs.[10] | |
| Column aging or contamination. | Condition the column at a high temperature to remove contaminants. If shifts persist, the column may need to be trimmed or replaced. | |
| High Background Noise in Mass Spectrum | Contaminated carrier gas, syringe, or GC system. | Use high-purity carrier gas. Clean the injection port and replace the septum and liner regularly. Bake out the column to remove contaminants. |
| Bleed from the GC column. | Ensure the analysis temperature does not exceed the column's maximum operating temperature. Use a low-bleed column (e.g., DB-5ms).[3] |
High-Performance Liquid Chromatography (HPLC) with Derivatization
| Problem | Possible Cause | Solution |
| Low or No Derivative Peak | Incomplete derivatization reaction. | Optimize reaction conditions: temperature, time, and concentration of the derivatizing reagent and catalyst.[4] Ensure the pH of the reaction mixture is optimal. |
| Degradation of the derivative. | Check the stability of the derivatized product. Analyze the sample as soon as possible after derivatization or store it under appropriate conditions (e.g., low temperature, protected from light). | |
| Incorrect detection wavelength. | Verify the excitation and emission wavelengths for fluorescence detection or the absorbance wavelength for UV detection are set to the maximum for the specific derivative. For the 5,5-dimethyl CHD derivative, fluorescence detection is optimal at λex = 366 nm and λem = 455 nm.[4] | |
| Variable Peak Heights/Areas | Inconsistent injection volume. | Check the autosampler for air bubbles in the syringe or sample loop. Ensure the sample loop is being filled completely. |
| Inconsistent derivatization. | Ensure precise and consistent addition of all reagents during the derivatization step. Use an internal standard to correct for variability.[11] | |
| Split or Broad Peaks | Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the derivatized sample in the initial mobile phase. If a stronger solvent is used, inject a smaller volume. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, consider replacing the column or the guard column. | |
| Extra-column volume. | Check for excessive tubing length between the column and the detector. Ensure all fittings are properly connected to minimize dead volume.[10] | |
| Baseline Drift or Noise | Contaminated mobile phase. | Filter all mobile phase solvents and use high-purity reagents. Sparging with helium or degassing can remove dissolved air, which can cause noise. |
| Detector lamp aging. | The detector lamp may be nearing the end of its life. Check the lamp's energy output and replace it if necessary.[10] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for this compound Detection
This protocol is adapted for the analysis of volatile compounds in liquid matrices.[3]
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Sample Preparation (HS-SPME):
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Transfer 5 mL of the liquid sample into a 20 mL airtight glass vial with a PTFE septum.
-
Add an appropriate internal standard (e.g., 2-Hexadecanone).
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Add sodium chloride (NaCl) to saturate the solution, which helps drive volatile analytes into the headspace.[9]
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Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 60°C).
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) with agitation.[3]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC injector, which is held at a high temperature (e.g., 250°C) for thermal desorption in splitless mode for a duration of 5 minutes.[3]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.[3]
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C and hold for 5 minutes.[3]
-
MS Parameters:
-
Protocol 2: HPLC with Fluorescence Detection via Pre-column Derivatization
This protocol is based on the derivatization of this compound with 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD).[4]
-
Sample Extraction:
-
Extract this compound from the biological sample (e.g., cell lysate) using a suitable organic solvent via liquid-liquid extraction or solid-phase extraction (SPE). The SPE extraction yield has been reported to be above 85%.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Pre-column Derivatization:
-
Reconstitute the dried extract in the derivatization solution containing 5,5-dimethyl CHD, ammonium (B1175870) acetate, and acetic acid.
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Incubate the mixture at an optimized temperature and time (e.g., 65°C for 20 min) to complete the Hantzsch reaction, which forms a fluorescent product.[4]
-
Cool the reaction mixture to room temperature before injection.
-
-
HPLC Analysis:
-
Instrumentation: HPLC system with a fluorescence detector.[4]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of a polar mobile phase (e.g., acetonitrile (B52724) and water).
-
Detection: Fluorescence detector set to an excitation wavelength of 366 nm and an emission wavelength of 455 nm.[4]
-
Inject the derivatized sample and analyze.
-
Quantitative Data Summary
| Method | Parameter | Value | Source |
| HPLC with Fluorescence Detection (5,5-dimethyl CHD derivatization) | Limit of Detection (LOD) | 0.8 pmol (0.38 ng) | [4] |
| Limit of Quantitation (LOQ) | 2.5 pmol | [4] | |
| Linearity Range | 1 to 1000 pmol | [4] | |
| R² | 0.9999 | [4] | |
| HS-SPME-GC-MS (for Pentachlorophenol (B1679276), indicative for similar methods) | Limit of Detection (LOD) | 0.02 ng/mL | [12] |
| Linearity Range | 0.1 - 50.0 ng/mL | [12] | |
| R² | 0.999 | [12] |
Diagrams
Caption: Workflow for this compound Detection using HS-SPME-GC-MS.
Caption: Workflow for this compound Detection using HPLC-Fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of a solid phase microextraction-gas chromatography-mass spectrometry method for the determination of pentachlorophenol in human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in pentadecanal bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pentadecanal bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears cloudy after dilution in aqueous media. What should I do?
A1: this compound is a long-chain fatty aldehyde with limited aqueous solubility. Precipitation upon dilution of a DMSO stock into aqueous buffers or cell culture media is a common issue. To resolve this, try vortexing or sonicating the solution for a few minutes. Gentle warming of the solution in a 37°C water bath can also aid in re-dissolving the precipitate. Ensure the solution is clear before adding it to your cells. For future experiments, consider using a lower final concentration of this compound or a vehicle that includes a small percentage of a biocompatible solubilizing agent.
Q2: I'm observing high variability between my experimental replicates. What are the potential causes?
A2: High variability in bioassay results can stem from several factors. Key sources of variation to investigate include:
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Inconsistent this compound Concentration: Ensure your stock solution is fully dissolved and homogenous before making dilutions. Inaccurate serial dilutions can directly impact the dose-response curve.
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Cell Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in metabolic activity and drug response. Ensure your cell suspension is homogenous and that you are using a consistent seeding density.
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Incubation Conditions: Fluctuations in temperature, humidity, and CO2 levels can affect cell growth rates and sensitivity to treatment.
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Assay-Specific Factors: For colorimetric assays like the MTT assay, incomplete solubilization of formazan (B1609692) crystals or interference from the color of this compound at high concentrations can cause variability. For fluorescence-based assays, ensure there is no spectral overlap between this compound and the fluorescent dyes.
Q3: Can this compound interfere with my bioassay readout?
A3: Yes, as a reactive aldehyde, this compound has the potential to interfere with certain bioassays. Aldehydes can react with nucleophiles, such as the thiol groups on cysteine residues in proteins.[1] This can lead to non-specific inhibition of enzymes or interaction with assay reagents. If you suspect interference, consider including a thiol-scavenging agent like dithiothreitol (B142953) (DTT) in a parallel control experiment to see if it mitigates the effect.[1] Additionally, for colorimetric or fluorometric assays, it is crucial to run controls with this compound in the absence of cells to check for any direct interaction with the assay reagents that might alter the absorbance or fluorescence readings.
Q4: How stable is this compound in my cell culture media?
A4: The stability of this compound in cell culture media can be influenced by its pH, the presence of media components like serum and amino acids, and incubation conditions such as temperature and light exposure. Long-chain aldehydes can be susceptible to oxidation. To ensure the integrity of your results, it is recommended to prepare fresh dilutions of this compound for each experiment. If long-term stability is a concern, you can perform a stability assessment by incubating this compound in your specific cell culture media over your experimental time course and analyzing its concentration at different time points using methods like HPLC or GC-MS.
Q5: My MTT assay results show an increase in cell viability at high concentrations of this compound. Is this expected?
A5: An apparent increase in cell viability in an MTT assay can be an artifact. The MTT assay measures metabolic activity, and some compounds can stimulate mitochondrial reductases, leading to increased formazan production without an actual increase in cell number. Alternatively, at very high concentrations, this compound might precipitate in the culture wells, which can interfere with the optical density readings. It is crucial to visually inspect the wells for any precipitation and to complement the MTT assay with a different viability assay that relies on a different principle, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
| Observed Issue | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of reagents or media; this compound reacting with MTT reagent. | Use fresh, sterile reagents. Run a control with media and this compound without cells to check for direct reactivity. |
| Incomplete formazan crystal solubilization | Insufficient or improper solubilization agent; Low temperature. | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Use a solubilization solution containing SDS. |
| "Edge effects" in 96-well plates | Evaporation from the outer wells of the plate. | Maintain proper humidity in the incubator. Avoid using the outer wells of the plate for critical experiments. |
| Low signal-to-noise ratio | Cell density is too low; Incubation time is too short. | Optimize cell seeding density and incubation time for your specific cell line and experimental conditions. |
Variable Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Observed Issue | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations | Harsh cell handling during harvesting; this compound inducing necrosis at the tested concentrations. | Handle cells gently during trypsinization and washing steps. Perform a dose-response and time-course experiment to identify concentrations and time points that induce apoptosis without significant necrosis. |
| Weak Annexin V staining | Insufficient incubation time with Annexin V; Low calcium concentration in the binding buffer. | Ensure the recommended incubation time is followed. Use the provided binding buffer, as it is formulated with the correct calcium concentration for Annexin V binding. |
| High background fluorescence | Incomplete washing of cells; Autofluorescence of cells or this compound. | Wash cells thoroughly after staining. Include unstained and single-stained controls to set up proper compensation and gating during flow cytometry analysis. |
Quantitative Data Summary
The following tables summarize quantitative data from representative this compound bioassays.
Table 1: S1P Lyase Activity in Different F9 Cell Lines
| Cell Line | S1P Lyase Genotype | S1P Lyase Activity (pmol this compound/mg protein/min) |
| F9-0 | Wild Type | 24.5 |
| F9-2 | Knockdown (S1PL-/-) | 3.6 |
| F9-4 | Overexpressed (S1PL+/+) | 170.05 |
| Data from a bioassay using a C17-Sa1P substrate that is degraded to this compound.[2] |
Table 2: Precision and Accuracy of this compound Quantification in F9-2 Cell Lysates
| Spiked Amount (pmol) | Intraday RSD (%) | Interday RSD (%) | Intraday Accuracy (%) | Interday Accuracy (%) |
| 2.5 | 7.23 | 9.12 | 93.60 ± 6.75 | 91.92 ± 8.21 |
| 5 | 3.25 | 3.18 | 95.29 ± 3.08 | 96.07 ± 3.28 |
| 50 | 2.34 | 2.47 | 103.41 ± 3.08 | 102.74 ± 2.67 |
| 400 | 1.64 | 1.78 | 98.54 ± 1.96 | 100.06 ± 2.78 |
| Data obtained via HPLC with fluorescence detection.[2] |
Experimental Protocols & Workflows
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well.[1]
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol is for the detection of early and late-stage apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in culture dishes and treat with the desired concentrations of this compound for a predetermined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4]
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
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Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[3]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot for AMPK and mTOR Signaling
This protocol is for analyzing the activation state of key proteins in the AMPK and mTOR signaling pathways.
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways
This compound, as a long-chain fatty aldehyde, may influence cellular signaling pathways that are sensitive to metabolic status and cellular stress. While direct studies on this compound are limited, the related fatty acid, pentadecanoic acid, has been shown to modulate key energy-sensing and growth-regulating pathways.[3]
AMPK and mTOR Signaling Crosstalk
The AMPK and mTOR pathways are central regulators of cellular metabolism, growth, and survival. AMPK acts as an energy sensor, being activated under low energy states, while mTOR promotes anabolic processes when nutrients and energy are abundant. There is a reciprocal inhibitory relationship between these two pathways.
References
Optimizing culture conditions for studying pentadecanal production in microbes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for pentadecanal production in microbes.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic origin of this compound in microbes?
A1: this compound is a long-chain fatty aldehyde derived from the fatty acid biosynthesis pathway. Unlike even-chain fatty acids which are synthesized from acetyl-CoA precursors, the biosynthesis of odd-chain fatty acids, such as the C15 precursor to this compound (pentadecanoic acid), typically utilizes propionyl-CoA as a starter unit.[1] Through a series of condensation reactions, the carbon chain is elongated to 15 carbons. The resulting pentadecanoyl-acyl carrier protein (ACP) or pentadecanoyl-CoA is then reduced to this compound. In engineered microorganisms, this final reduction step is often catalyzed by a heterologously expressed fatty acyl-CoA reductase (FAR) or a similar enzyme.[2]
Q2: Which microbial chassis are commonly used for this compound production?
A2: Escherichia coli and various species of cyanobacteria, such as Synechocystis sp. PCC 6803, are common choices for metabolic engineering to produce this compound and other fatty acid-derived molecules.[2][3] E. coli is favored for its rapid growth and well-established genetic tools.[4] Cyanobacteria are advantageous as they can produce these compounds directly from CO2 through photosynthesis.[3] The Antarctic bacterium Pseudoalteromonas haloplanktis has also been identified as a natural producer of this compound.
Q3: What are the key culture parameters to optimize for this compound production?
A3: The optimal culture conditions depend on the specific microbial host. However, key parameters to consider for optimization include:
-
Carbon Source: The type and concentration of the carbon source can significantly impact the precursor pool for fatty acid synthesis. For heterotrophic organisms like E. coli, glucose is a common carbon source.[5] For cyanobacteria, light intensity and CO2 availability are critical.[6]
-
Nitrogen and Phosphorus: These nutrients are essential for cell growth and metabolism. Their concentrations may need to be optimized to balance biomass production with this compound yield.[3]
-
Temperature: Temperature affects enzyme kinetics and overall cellular metabolism. The optimal temperature for this compound production may differ from the optimal temperature for biomass growth.[7][8]
-
pH: Maintaining a stable pH is crucial for microbial growth and enzyme function. The optimal pH can vary between different microbial species.[7][8]
-
Aeration and Agitation: Adequate oxygen supply is important for the aerobic production of fatty acids and their derivatives in many bacteria. Agitation ensures homogenous distribution of nutrients and gases.
Q4: How is this compound typically quantified from microbial cultures?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common analytical method for quantifying this compound.[9] Due to the reactive nature of aldehydes, they are often reduced to their corresponding alcohol, 1-pentadecanol (B150567), or derivatized prior to analysis to improve stability and chromatographic properties. Common derivatization techniques include silylation or conversion to pentafluorobenzyl (PFB) oximes.[9]
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inefficient Precursor Supply | - Overexpress genes involved in the fatty acid synthesis pathway, particularly those that favor odd-chain fatty acid production (e.g., by providing propionate (B1217596) as a precursor).[2]- Optimize the carbon source concentration in the culture medium. | Increasing the intracellular pool of pentadecanoic acid, the direct precursor, can drive the reaction towards this compound formation. |
| Suboptimal Enzyme Activity | - Codon-optimize the heterologous fatty acyl-CoA reductase (FAR) gene for the expression host.- Test different FAR enzymes from various organisms.- Co-express chaperones to ensure proper protein folding. | The efficiency of the final conversion step is critical. Enzyme origin and proper folding directly impact catalytic activity. |
| Degradation of this compound | - Knock out or down-regulate endogenous aldehyde reductases (ALRs) or dehydrogenases.[5]- Implement an in-situ extraction method (e.g., using a solvent overlay like dodecane) to remove this compound from the culture broth as it is produced. | Aldehydes are reactive and can be toxic to cells or converted to other compounds. Reducing their degradation or removing them from the cellular environment can increase the final yield. |
| Incorrect Culture Conditions | - Perform a systematic optimization of culture parameters such as temperature, pH, and aeration using a design of experiments (DoE) approach.[7][8] | Microbial metabolism is highly sensitive to environmental conditions. Finding the optimal balance for this compound production is key. |
| Plasmid Instability | - If using a plasmid-based expression system, ensure consistent antibiotic selection throughout the cultivation.- Consider genomic integration of the expression cassette for more stable long-term production. | Loss of the expression plasmid will result in a decrease in the population of producing cells over time. |
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Variability in Inoculum | - Standardize the age and physiological state of the inoculum culture.- Use a consistent inoculum size (e.g., based on optical density). | The initial state of the cells can significantly impact the kinetics of the subsequent production phase. |
| Inconsistent Media Preparation | - Prepare media components from concentrated sterile stocks to minimize batch-to-batch variation.- Ensure accurate pH adjustment of the final medium. | Minor variations in media components can have a significant effect on microbial growth and metabolism. |
| Fluctuations in Culture Conditions | - Closely monitor and control temperature, pH, and dissolved oxygen levels in the bioreactor.- For photosynthetic organisms, ensure consistent light intensity and quality. | Maintaining a consistent and controlled environment is crucial for reproducible results. |
Problem 3: Difficulty in Quantifying this compound with GC-MS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Analyte Degradation during Sample Preparation | - Keep samples on ice during extraction.- Consider immediate derivatization or reduction to 1-pentadecanol after extraction. | This compound is a volatile and reactive compound that can be lost or degraded during sample handling. |
| Poor Chromatographic Resolution or Peak Shape | - Optimize the GC temperature program.- Ensure the GC liner is clean and appropriate for the analysis.- Derivatize the sample to improve volatility and reduce tailing.[9] | Proper chromatographic conditions are essential for accurate quantification. |
| Low Signal Intensity | - Use a more sensitive derivatization agent, such as PFBHA, for electron capture detection (ECD) or negative chemical ionization (NCI-MS).- Concentrate the sample extract before injection. | Increasing the signal-to-noise ratio is key for detecting low concentrations of the analyte. |
| Matrix Effects | - Perform a matrix-matched calibration curve using a culture medium extract from a non-producing strain.- Use a stable isotope-labeled internal standard. | Components of the culture broth can interfere with the ionization and detection of the analyte. |
Data Presentation
Table 1: Effect of Culture Temperature and pH on this compound Production in Engineered E. coli
| Temperature (°C) | pH | Glucose (g/L) | Biomass (OD600) | This compound Titer (mg/L) |
| 30 | 6.5 | 20 | 8.2 | 45 |
| 30 | 7.0 | 20 | 8.5 | 58 |
| 30 | 7.5 | 20 | 8.1 | 52 |
| 37 | 6.5 | 20 | 10.5 | 35 |
| 37 | 7.0 | 20 | 11.2 | 42 |
| 37 | 7.5 | 20 | 10.8 | 38 |
Note: Data are representative and may vary depending on the specific strain and culture conditions.
Table 2: Influence of Carbon Source on this compound Production in Engineered E. coli
| Carbon Source | Concentration (g/L) | Temperature (°C) | pH | Biomass (OD600) | This compound Titer (mg/L) |
| Glucose | 20 | 30 | 7.0 | 8.5 | 58 |
| Glycerol | 20 | 30 | 7.0 | 7.9 | 49 |
| Xylose | 20 | 30 | 7.0 | 6.8 | 37 |
Note: Data are representative and may vary depending on the specific strain and its metabolic capabilities.
Table 3: Impact of Light Intensity and CO2 Concentration on this compound Production in Engineered Synechocystis sp. PCC 6803
| Light Intensity (µmol photons m⁻² s⁻¹) | CO2 Concentration (%) | Temperature (°C) | pH | Biomass (g/L) | This compound Titer (mg/L) |
| 50 | 1 | 30 | 8.0 | 1.8 | 12 |
| 100 | 1 | 30 | 8.0 | 2.5 | 18 |
| 100 | 2 | 30 | 8.0 | 2.8 | 22 |
| 150 | 2 | 30 | 8.0 | 3.1 | 25 |
Note: Data are representative and may vary depending on the specific strain and photobioreactor setup.
Experimental Protocols
Protocol 1: Cultivation of Engineered E. coli for this compound Production
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Inoculate 100 mL of production medium (e.g., M9 minimal medium supplemented with 20 g/L glucose, 2 g/L yeast extract, and the appropriate antibiotic) in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1.
-
Induction: Incubate the production culture at 30°C with shaking at 200 rpm. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Cultivation: Continue the cultivation for another 24-48 hours at 30°C.
-
Harvesting: Harvest the culture by centrifugation at 8,000 x g for 10 minutes at 4°C. The supernatant can be used for the extraction of secreted this compound, and the cell pellet for intracellular product analysis.
Protocol 2: Extraction and Derivatization of this compound for GC-MS Analysis
-
Extraction: To 10 mL of culture supernatant, add an equal volume of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes to separate the phases. Carefully collect the upper organic layer. Repeat the extraction process.
-
Drying: Dry the pooled organic extracts over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
-
Derivatization (Silylation): To the concentrated extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and heat at 60°C for 30 minutes. Cool to room temperature before GC-MS analysis.
Mandatory Visualization
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of Synechocystis sp. PCC 6803 as a Phototrophic Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of medium chain length fatty alcohols from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Effects of Temperature, pH, and NaCl Concentration on Biomass and Bioactive Compound Production by Synechocystis salina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Pentadecanal from Isomeric Aldehydes
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on resolving pentadecanal from its isomeric aldehydes. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during analytical and preparative separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from its isomers?
The main difficulties in separating this compound from its isomers, such as 2-methyltetradecanal (B3191511) or other branched-chain C15 aldehydes, arise from their very similar physicochemical properties. These include:
-
Close Boiling Points: Isomers of this compound have nearly identical boiling points, making separation by distillation challenging.[1]
-
Similar Polarity: The structural similarities result in very close polarities, which complicates separation by standard chromatographic techniques.
-
Volatility and Thermal Stability: this compound is a long-chain fatty aldehyde, and like other aldehydes, it can be prone to thermal degradation or instability, which can affect analytical results.[2]
Q2: Which analytical techniques are most effective for resolving this compound isomers?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly used techniques for the separation of isomeric aldehydes.[3]
-
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this is a highly effective method for separating volatile and semi-volatile compounds like aldehydes.[4][5] To improve volatility and separation, derivatization is often necessary.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for a wide range of compounds and can be a powerful tool for separating aldehyde isomers, especially after derivatization to enhance detection.[6][7][8]
Q3: Why is derivatization often required for aldehyde analysis?
Derivatization is a chemical modification of the analyte that is frequently employed in aldehyde analysis for several reasons:[9][10][11]
-
Improved Chromatographic Separation: Derivatization can introduce functional groups that enhance the differences in properties between isomers, leading to better resolution.[9][11]
-
Increased Volatility for GC Analysis: Converting aldehydes to less polar and more volatile derivatives is crucial for successful GC separation.[4]
-
Enhanced Detection: Many derivatizing agents contain chromophores or fluorophores that significantly improve the sensitivity of detection by UV or fluorescence detectors in HPLC. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5]
Q4: Can this compound be separated from other organic compounds using chemical methods?
Yes, a common chemical method for separating aldehydes from other organic compounds is through the formation of bisulfite adducts.[12][13][14][15][16] This technique involves reacting the aldehyde mixture with a saturated solution of sodium bisulfite. The aldehyde forms a charged adduct that is soluble in the aqueous phase, while other organic components remain in the organic phase.[12][14] The aldehyde can then be regenerated from the aqueous layer by basification.[13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.
Gas Chromatography (GC) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Overlap | Inadequate column selection. | Use a column with a different stationary phase polarity. A non-polar HP-5ms or equivalent is a good starting point.[4] |
| Suboptimal temperature program. | Optimize the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting isomers.[3] | |
| Carrier gas flow rate is not optimal. | Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation.[17] | |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. Consider trimming the first few centimeters of the column.[3][17] |
| Sample overload. | Reduce the injection volume or the sample concentration.[17] | |
| Ghost Peaks | Contamination of the syringe, inlet, or column. | Clean the syringe thoroughly. Replace the septum and inlet liner. Bake out the column at a high temperature.[17][18] |
| Carryover from a previous injection. | Run a blank solvent injection to confirm carryover. Implement a more rigorous syringe and inlet cleaning protocol between runs.[17] | |
| Irreproducible Retention Times | Leaks in the system. | Perform a leak check of the gas lines, fittings, and septum.[19][20] |
| Fluctuations in oven temperature or carrier gas flow. | Ensure the GC oven is properly calibrated and that the gas flow controller is functioning correctly.[19] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient and composition. For DNPH derivatives, a C18 column with a water/acetonitrile (B52724) gradient is common.[8] |
| Incorrect column selection. | Select a column with a suitable stationary phase (e.g., C18) and particle size for your application.[7][8] | |
| Broad Peaks | Column contamination or aging. | Flush the column with a strong solvent. If performance does not improve, replace the column. |
| Extra-column volume. | Ensure that the tubing between the injector, column, and detector is as short and narrow as possible. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. | |
| Low Sensitivity | Suboptimal detector wavelength. | Ensure the detector is set to the absorption maximum of the aldehyde derivative (e.g., 360 nm for DNPH derivatives).[8] |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (e.g., pH, temperature, reaction time).[11] |
Experimental Protocols
Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol is adapted for the analysis of long-chain aldehydes.[5]
Materials:
-
This compound sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)
-
Internal standard solution (e.g., an odd-chain aldehyde not present in the sample)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
To 1 mL of the aqueous sample, add a known amount of the internal standard.
-
Add 100 µL of the PFBHA solution.
-
Adjust the pH to 3 with HCl.
-
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.
-
After cooling to room temperature, extract the derivatives with 1 mL of ethyl acetate.
-
Analyze the organic phase by GC-MS.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial 150°C for 2 min, ramp at 5°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis
This protocol is a general procedure for the derivatization of aldehydes for HPLC analysis.[5][8]
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) solution (saturated in acetonitrile with 1% phosphoric acid)
-
Internal standard solution
-
Acetonitrile
Procedure:
-
To 1 mL of the sample, add a known amount of the internal standard.
-
Add 1 mL of the saturated DNPH solution.
-
Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.
-
After cooling, the sample can be directly injected or further purified by solid-phase extraction (SPE) if the matrix is complex.
HPLC Conditions:
| Parameter | Value |
|---|---|
| HPLC Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio of A:B and increase the percentage of B over time to elute the derivatives. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
Protocol 3: Separation of this compound using Bisulfite Extraction
This protocol describes a liquid-liquid extraction method for separating aliphatic aldehydes from a mixture.[12][14]
Materials:
-
Crude mixture containing this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
Immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)
-
50% Sodium hydroxide (B78521) (NaOH) solution
Procedure for Aldehyde Removal:
-
Dissolve the crude mixture in DMF (e.g., 10 mL).
-
Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for 30 seconds.
-
Add 25 mL of deionized water and 25 mL of the immiscible organic solvent. Shake again.
-
Allow the layers to separate. The this compound bisulfite adduct will be in the aqueous phase, while other non-aldehyde organic compounds will be in the organic phase.
Procedure for Aldehyde Regeneration:
-
Isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of an organic solvent (e.g., 25 mL of ethyl acetate).
-
Add 50% NaOH solution dropwise while shaking until the pH of the aqueous layer reaches 12.
-
Shake the funnel to extract the regenerated this compound into the organic layer.
-
Separate the layers and collect the organic phase containing the purified this compound.
Visualizations
Caption: General experimental workflow for the analysis of this compound isomers.
Caption: Workflow for the purification of this compound via bisulfite extraction.
References
- 1. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]
- 2. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Separation of Acetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Workup [chem.rochester.edu]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 18. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 19. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. glsciences.eu [glsciences.eu]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Pentadecanal: Validating Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of synthetic and natural pentadecanal, supported by available experimental data. This compound, a 15-carbon saturated fatty aldehyde, has garnered scientific interest for its antimicrobial and anti-biofilm properties. Understanding the potential differences in bioactivity between its synthetic and natural forms is crucial for consistent and reliable research outcomes in drug development and other life science applications. While direct, head-to-head comparative studies are limited, this guide summarizes the existing data, provides detailed experimental protocols for validation, and visualizes relevant biological pathways.
Data Presentation: Quantitative Comparison of Biological Activity
The primary challenge in directly comparing synthetic and natural this compound lies in the variability of experimental conditions across different studies. The following tables summarize the reported quantitative data for each form.
Table 1: Biological Activity of Natural this compound
| Biological Activity | Test Organism | Assay | Concentration/Dose | Observed Effect | Source of Natural this compound |
| Anti-biofilm | Staphylococcus epidermidis (O-47 & RP62A) | Crystal Violet Staining | 60 µg/mL | >50% reduction in biofilm formation[1] | Pseudoalteromonas haloplanktis TAC125[1] |
| Antimicrobial | Listeria monocytogenes | Broth Microdilution | 0.6 mg/mL | Minimum Inhibitory Concentration (MIC)[2] | Pseudoalteromonas haloplanktis[2] |
| Planktonic Growth | Staphylococcus epidermidis | Growth Curve Analysis | Not specified | Did not affect the duplication rate[1] | Pseudoalteromonas haloplanktis TAC125[1] |
| Cytotoxicity | HepG2 and MCF-7 cell lines | MTT Assay | IC50: 67.44 and 70.49 μg/mL (for the essential oil containing 5.7% this compound) | Significant cytotoxicity observed for the essential oil[3] | Leontopodium leontopodioides (Willd.) Beauverd[3] |
Table 2: Biological Activity of Synthetic this compound
| Biological Activity | Test Organism/Cell Line | Assay | Concentration/Dose | Observed Effect | Notes |
| Anti-biofilm | Staphylococcus epidermidis | Not specified | Not specified in abstract | Derivatives of synthetic this compound were able to prevent biofilm formation to different extents[4][5] | Commercial synthetic this compound was used as a starting material for derivative synthesis. |
| Anti-biofilm Coating | Staphylococcus epidermidis RP62A | Flow Chamber System | Not specified | Adsorption of commercial this compound on a PDMS surface strongly reduced biofilm formation. | Commercial source implies synthetic origin. |
| Cytotoxicity | Two different immortalized eukaryotic cell lines | Not specified | Not specified in abstract | Cytotoxicity of synthetic this compound derivatives was tested[4][5] | Specific data on IC50 values for pure synthetic this compound is not provided in the abstract. |
Summary of Findings:
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (synthetic and natural this compound)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Solutions: Prepare stock solutions of both synthetic and natural this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in the wells of the 96-well plate to achieve a range of concentrations.
-
Preparation of Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the broth medium.
-
Inoculation: Add a fixed volume of the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.
Anti-Biofilm Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Test compounds (synthetic and natural this compound)
-
Bacterial culture
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile growth medium
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inoculation and Treatment: Add the bacterial culture and serial dilutions of the test compounds to the wells of the microtiter plate, similar to the MIC assay. Include control wells without the test compound.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.
-
Washing: Carefully remove the medium and planktonic cells. Wash the wells gently with PBS to remove any remaining non-adherent bacteria.
-
Staining: Add the 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to dissolve the bound Crystal Violet.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. A lower absorbance in the presence of the test compound indicates inhibition of biofilm formation.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Materials:
-
Eukaryotic cell line (e.g., HeLa, HepG2)
-
Test compounds (synthetic and natural this compound)
-
Sterile 96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance in treated cells compared to the vehicle control indicates a reduction in cell viability and thus, cytotoxicity.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound.
Caption: General workflow for validating and comparing the biological activity of chemical compounds.
References
- 1. Anti-Biofilm Activity of a Long-Chain Fatty Aldehyde from Antarctic Pseudoalteromonas haloplanktis TAC125 against Staphylococcus epidermidis Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical composition, antioxidant, antibacterial and cytotoxic activities of essential oil of Leontopodium leontopodioides (Willd.) Beauverd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inspired molecules as new anti-biofilm agents against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentadecanal and Other Long-Chain Fatty Aldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties and biological activities of pentadecanal against other common long-chain fatty aldehydes, supported by experimental data and detailed methodologies.
Fatty aldehydes are a class of lipid molecules characterized by a terminal aldehyde functional group attached to a long aliphatic chain. Once considered mere metabolic intermediates, they are now recognized as active participants in a variety of biological processes, ranging from cellular signaling to antimicrobial defense. Their high reactivity, conferred by the aldehyde group, allows them to interact with cellular macromolecules, leading to a spectrum of biological effects.
This guide focuses on this compound (C15), a 15-carbon saturated fatty aldehyde, and provides a comparative perspective by examining its properties and activities alongside other key fatty aldehydes, including tetradecanal (B130844) (C14), hexadecanal (B134135) (C16), and octadecanal (B32862) (C18).
Physicochemical Properties
The physicochemical properties of fatty aldehydes are largely dictated by their carbon chain length. As the chain length increases, so do the melting and boiling points, while water solubility decreases due to the growing hydrophobic nature of the aliphatic tail.
| Property | This compound (C15) | Tetradecanal (C14) | Hexadecanal (C16) | Octadecanal (C18) |
| Molecular Formula | C₁₅H₃₀O[1][2] | C₁₄H₂₈O | C₁₆H₃₂O | C₁₈H₃₆O |
| Molecular Weight | 226.40 g/mol [1] | 212.38 g/mol | 240.45 g/mol | 268.50 g/mol |
| Melting Point | 24 - 26 °C[1][3] | 21 - 23 °C | 32 - 34 °C | 38 - 40 °C |
| Boiling Point | 284 - 286 °C (at 760 mmHg)[1][4] | ~275 °C (at 760 mmHg) | ~305 °C (at 760 mmHg) | ~331 °C (at 760 mmHg) |
| Appearance | White to almost white solid or powder[1][3] | Waxy solid | Waxy solid | Waxy solid |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water[2] | Soluble in organic solvents; insoluble in water | Soluble in organic solvents; insoluble in water | Soluble in organic solvents; insoluble in water |
Comparative Biological Activities
Fatty aldehydes exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Direct comparative data is often limited, as studies typically focus on a single aldehyde or use different experimental systems. The following tables summarize available quantitative data.
Antimicrobial Activity
Fatty aldehydes can disrupt bacterial cell membranes and interfere with cellular processes, leading to growth inhibition. Their effectiveness can vary depending on the aldehyde's chain length and the target microorganism.
| Fatty Aldehyde | Microorganism | Metric | Value | Reference |
| This compound | Listeria monocytogenes | MIC | 0.6 mg/mL | [5][6] |
| This compound | Staphylococcus epidermidis | Anti-biofilm activity | Demonstrated | [7] |
Cytotoxicity
The reactive nature of the aldehyde group can lead to cytotoxicity, particularly at higher concentrations. This property is being explored for its potential in anticancer research.
| Fatty Aldehyde | Cell Line | Metric | Value (µM) | Reference |
| Hexadecanal | Various cultured cells | Cytotoxicity | Toxic at micromolar concentrations | [8] |
| trans-2-Hexadecenal | HEK293T, NIH3T3, HeLa | Apoptosis Induction | Effective from 25 µM | [8][9] |
Note: IC₅₀ (half-maximal inhibitory concentration) values for this compound and direct comparisons with other saturated fatty aldehydes on the same cell lines are not consistently reported in the literature. The data presented reflects the general cytotoxic potential of long-chain fatty aldehydes.
Anti-inflammatory Activity
Certain lipids can modulate inflammatory pathways. Fatty aldehydes may influence the production of inflammatory mediators like nitric oxide (NO) in immune cells such as macrophages.
| Fatty Aldehyde Class | Cell Line | Effect | Potential Mechanism | Reference |
| Long-Chain Fatty Aldehydes | RAW 246.7 Macrophages | Inhibition of NO production | Downregulation of iNOS and COX-2, Inhibition of NF-κB and MAPK pathways | [10][11][12] |
Signaling Pathways and Metabolic Origins
Fatty aldehydes are not just metabolic byproducts but can act as signaling molecules, modulating key cellular pathways. Their endogenous production is linked to the metabolism of other complex lipids.
Long-chain fatty aldehydes can influence inflammatory responses by modulating signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.
Experimental Protocols
Reproducible and validated experimental protocols are essential for the accurate assessment of the biological activities of fatty aldehydes.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of fatty aldehydes against bacteria.[13][14]
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Fatty aldehyde stock solution (dissolved in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the fatty aldehyde stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include wells for the positive, negative, and solvent controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the fatty aldehyde that results in no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effect of fatty aldehydes on a selected cell line by measuring metabolic activity.[2][5][8][15][16]
Materials:
-
96-well cell culture plates
-
Adherent or suspension cells
-
Complete cell culture medium
-
Fatty aldehyde stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fatty aldehyde in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the fatty aldehyde. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the IC₅₀ value.
Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.[4][11][17]
Materials:
-
Cell culture supernatants (from Protocol 2, before MTT addition)
-
96-well plate
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Mix equal volumes before use).
-
Sodium nitrite (NaNO₂) standard solutions (for standard curve)
-
Microplate reader
Procedure:
-
Standard Curve: Prepare serial dilutions of sodium nitrite in culture medium to create a standard curve (e.g., 0-100 µM).
-
Assay Plate Setup: Add 50 µL of cell culture supernatant from each experimental condition and 50 µL of each standard to a new 96-well plate.
-
Griess Reagent Addition: Add 50 µL of the freshly mixed Griess Reagent to all wells.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance values to the sodium nitrite standard curve. This reflects the amount of NO produced by the cells.
Conclusion
This compound, as a representative long-chain fatty aldehyde, demonstrates significant biological activities, including antimicrobial and potential anti-inflammatory effects. Its properties are broadly comparable to other fatty aldehydes like tetradecanal, hexadecanal, and octadecanal, with subtle differences likely arising from variations in chain length, which affects their interaction with biological membranes and enzymes. A major challenge in the field is the lack of direct, side-by-side comparative studies, which complicates the establishment of a clear structure-activity relationship. The provided protocols offer a standardized framework to facilitate such comparative investigations, which are crucial for advancing our understanding of these reactive lipids and harnessing their potential in drug development and other therapeutic applications.
References
- 1. Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a [mdpi.com]
- 2. atcc.org [atcc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and pentadecanoic acid coatings reduce biofilm formation of <i>Staphylococcus epidermidis</i> on PDMS [ouci.dntb.gov.ua]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Pentadecanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantitative determination of pentadecanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The selection of an appropriate analytical technique is critical for obtaining accurate and reliable quantification of this compound in various matrices. This document outlines the experimental protocols and performance characteristics of these methods, supported by experimental data, to aid researchers in method selection and validation.
Data Presentation
A summary of the key quantitative performance parameters for the two analytical methods is presented in the table below. This allows for a direct comparison of their capabilities.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) with Derivatization |
| Analyte | This compound | This compound |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | 5,5-dimethylcyclohexane-1,3-dione (B117516) (5,5-dimethyl CHD) |
| Limit of Detection (LOD) | Method Dependent (Typically in the low ng/mL to pg/mL range) | 0.8 pmol (0.38 ng)[1] |
| Limit of Quantitation (LOQ) | Method Dependent (Typically in the ng/mL range) | 2.5 pmol[1] |
| Linearity (R²) | ||
| ) | Typically > 0.99 | 0.9999 (over 1 to 1000 pmol range)[1] |
| Selectivity | High (based on mass-to-charge ratio) | High (due to specific derivatization and fluorescence detection)[1] |
| Sample Throughput | Moderate | Moderate to High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound.[2] To improve its volatility and chromatographic performance, a derivatization step is often employed.[2][3]
a) Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as hexane (B92381) or a chloroform:methanol mixture. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).[3][4]
-
Solvent Evaporation: Evaporate the solvent from the extract under a gentle stream of nitrogen.[3]
-
Derivatization: To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][4] Cap the vial and heat at approximately 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[4]
-
Reconstitution: After cooling, the sample is ready for injection into the GC-MS system.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Injector: Set to a temperature of around 280°C and operated in splitless mode.[5]
-
Oven Temperature Program: An example program starts at 100°C, holds for 2 minutes, then ramps up to 250°C at 10°C/min, holds for 5 minutes, ramps again to 300°C at 20°C/min, and holds for a final 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Mass Spectrometer:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) with 5,5-dimethylcyclohexane-1,3-dione (5,5-dimethyl CHD) Derivatization
This method offers high sensitivity and selectivity for the detection of aldehydes by introducing a fluorescent tag to the this compound molecule.[1]
a) Sample Preparation and Derivatization:
-
Derivatization Reaction: In a suitable reaction buffer, add the sample containing this compound. To this, add a solution of 1% 5,5-dimethyl CHD, along with acetic acid and ammonium (B1175870) acetate (B1210297) to optimal concentrations (e.g., 10% each).[1]
-
Incubation: Heat the reaction mixture at 70°C to facilitate the derivatization reaction, which forms a highly fluorescent product.[1]
-
Extraction: The fluorescent derivative of this compound is then extracted and concentrated using solid-phase extraction (SPE).[1]
-
Reconstitution: The final extract is dissolved in a solvent compatible with the HPLC mobile phase.[1]
b) Instrumentation and Conditions:
-
Liquid Chromatograph: An HPLC system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm × 150 mm, 5.0 μm particle size) is used for separation.[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol, water, and acetic acid (e.g., 90:10:0.1, v/v/v).[1]
-
Flow Rate: A typical flow rate is 2 mL/min.[1]
-
Fluorescence Detector:
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
Caption: Comparison of key performance characteristics for GC-MS and HPLC-FLD.
References
A Researcher's Guide to Confirming the Identity of Pentadecanal using NMR and Mass Spectrometry
In the fields of chemical research and drug development, the unambiguous identification of molecular compounds is paramount. This guide provides a comparative analysis of spectroscopic data for confirming the identity of pentadecanal, a long-chain aliphatic aldehyde. By presenting expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols, this document serves as a practical resource for researchers.
Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This quantitative data is essential for comparison with experimentally obtained spectra to verify the compound's identity.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Atom Number | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| 1 | ~9.77 | t | 1H | ~1.9 |
| 2 | ~2.42 | dt | 2H | ~7.4, ~1.9 |
| 3 | ~1.63 | p | 2H | ~7.4 |
| 4-13 | ~1.26 | br s | 20H | - |
| 14 | ~1.29 | m | 2H | - |
| 15 | ~0.88 | t | 3H | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Atom Number | Chemical Shift (ppm) |
| 1 | ~202.9 |
| 2 | ~43.9 |
| 3 | ~22.1 |
| 4-12 | ~29.3 - ~29.7 |
| 13 | ~31.9 |
| 14 | ~22.7 |
| 15 | ~14.1 |
Table 3: Prominent Mass Spectrometry Fragments for this compound (Electron Ionization)
| m/z Ratio | Proposed Fragment Structure |
| 226 | [C₁₅H₃₀O]⁺ (Molecular Ion) |
| 208 | [C₁₄H₂₈O]⁺ |
| 197 | [C₁₄H₂₉]⁺ |
| 82 | [C₆H₁₀]⁺ (Result of McLafferty rearrangement and subsequent loss) |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and MS data are crucial for reliable compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 10-20 mg of the this compound sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Securely cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.
2. ¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
3. ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phase and baseline correct the spectra automatically or manually.
-
Reference the spectra to the TMS signal at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in hexane.
-
Dilute the stock solution to a final concentration of 10 µg/mL with hexane.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Workflow for Compound Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of a chemical compound using NMR and mass spectrometry.
Caption: Workflow for confirming chemical identity using NMR and MS.
Pentadecanal vs. Hexadecanal: A Comparative Guide to Their Roles in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Long-chain fatty aldehydes, once considered mere metabolic intermediates, are increasingly recognized for their roles as potent signaling molecules. Among these, pentadecanal (C15) and hexadecanal (B134135) (C16) are gaining attention for their diverse biological activities. This guide provides an objective comparison of their known effects on cell signaling pathways, supported by experimental data and detailed methodologies to facilitate further research.
Overview of Biological Activities
While both are long-chain saturated fatty aldehydes, current research highlights distinct biological roles for this compound and hexadecanal. This compound has been primarily investigated for its antimicrobial properties, whereas hexadecanal is more extensively studied for its role as a social chemosignal in mammals and its impact on cellular stress and apoptosis.
Table 1: Summary of Known Biological Activities
| Feature | This compound | Hexadecanal |
| Primary Investigated Role | Antimicrobial agent | Social chemosignal, modulator of cellular stress |
| Key Cellular Effects | Inhibition of bacterial and fungal growth | Induction of apoptosis, activation of stress kinases |
| Known Signaling Pathways | Limited data available | p38 MAPK, JNK pathway (primarily for trans-2-hexadecenal) |
Comparative Effects on Cell Signaling Pathways
Direct comparative studies on the cell signaling effects of this compound and hexadecanal are limited. However, by examining the available literature for each compound, we can infer potential differences in their mechanisms of action.
Hexadecanal and Stress-Activated Protein Kinase (SAPK) Pathways
Hexadecanal and its unsaturated analog, trans-2-hexadecenal, have been shown to activate members of the mitogen-activated protein kinase (MAPK) family, which are critical regulators of cellular responses to stress.
-
p38 MAPK Activation: Exogenous application of hexadecanal has been observed to stimulate the phosphorylation of p38-MAPK in lung endothelial cells. The p38 MAPK pathway is involved in inflammation and cellular stress responses.
-
JNK Pathway Activation and Apoptosis: The monounsaturated counterpart, trans-2-hexadecenal, is a potent activator of the c-Jun N-terminal kinase (JNK) pathway in multiple cell lines, including HEK293T, NIH3T3, and HeLa cells.[1] This activation is specific, as ERK and p38 MAPK pathways are not affected under the same conditions.[2] The activation of the JNK pathway by trans-2-hexadecenal leads to cytoskeletal reorganization and ultimately, apoptosis (programmed cell death).[1] This pro-apoptotic effect is observed at micromolar concentrations.[2]
This compound and Putative Signaling Roles
The role of this compound in mammalian cell signaling is not well-defined. Its established antimicrobial activity suggests it may interact with and disrupt cellular membranes or specific enzymatic pathways in microorganisms. Whether similar interactions occur in mammalian cells to modulate signaling cascades remains an area for active investigation. Some studies on its precursor, pentadecanoic acid, suggest potential roles in modulating pathways related to inflammation and metabolism, but direct evidence for this compound is lacking.
Table 2: Comparison of Effects on MAPK Signaling Pathways
| Aldehyde | Target Pathway | Cellular Outcome | Supporting Evidence |
| Hexadecanal | p38 MAPK | Inflammation, Stress Response | Phosphorylation of p38 in endothelial cells |
| trans-2-Hexadecenal | JNK | Apoptosis, Cytoskeletal Reorganization | Specific activation of JNK pathway in multiple cell lines[1][2] |
| This compound | Not well-established | Antimicrobial activity | Limited data on mammalian cell signaling |
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of this compound and hexadecanal on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or hexadecanal (dissolved in an appropriate solvent like DMSO) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Analysis of JNK and p38 MAPK Activation by Western Blot
This protocol allows for the detection of phosphorylated (activated) JNK and p38 MAPK.
-
Cell Treatment and Lysis: Plate cells and treat with this compound or hexadecanal as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS, which can be an upstream event in stress-induced signaling.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound or hexadecanal. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: After treatment, wash the cells with warm PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathway for trans-2-hexadecenal and a general experimental workflow for comparing the cytotoxic effects of this compound and hexadecanal.
Caption: trans-2-Hexadecenal induced JNK-mediated apoptosis pathway.
Caption: Experimental workflow for cytotoxicity comparison.
Conclusion and Future Directions
The available evidence suggests that hexadecanal and its unsaturated analog are active participants in cellular signaling, particularly in pathways related to stress and apoptosis. Hexadecanal appears to favor the p38 MAPK pathway, while trans-2-hexadecenal specifically activates the JNK cascade. In contrast, the role of this compound in mammalian cell signaling remains largely unexplored, with current knowledge centered on its antimicrobial effects.
Future research should focus on directly comparing the effects of this compound and hexadecanal on a broader range of signaling pathways, including those involved in inflammation (e.g., NF-κB), metabolism, and cell proliferation. Elucidating the specific molecular targets and receptor interactions of these fatty aldehydes will be crucial for understanding their physiological and pathological significance and for exploring their potential as therapeutic agents or targets.
References
Comparative Analysis of the Antimicrobial Efficacy of C15 and C16 Aldehydes
A detailed examination of pentadecanal (C15) and hexadecanal (B134135) (C16) reveals their distinct antimicrobial profiles, with hexadecanal demonstrating broader and more potent activity against a range of clinically relevant microorganisms. This guide provides a comparative overview of their effectiveness, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This analysis consolidates in-vitro studies on C15 and C16 saturated aldehydes, summarizing their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various bacterial and fungal species. While direct comparative studies testing both aldehydes against the same microbial panel are limited, the existing data provides valuable insights into their respective antimicrobial potential.
Executive Summary of Antimicrobial Activity
Hexadecanal (C16) has demonstrated a notable inhibitory and bactericidal effect against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus epidermidis, and the pathogenic Staphylococcus aureus. It has also shown activity against the Gram-negative bacterium Salmonella Enteritidis and the opportunistic fungus Candida albicans. In contrast, the documented antimicrobial activity of this compound (C15) is currently more limited, with specific data available for its inhibitory action against Listeria monocytogenes. Furthermore, this compound has been recognized for its anti-biofilm properties, particularly against Staphylococcus epidermidis and mixed-species biofilms of Candida albicans and Klebsiella pneumoniae.
Quantitative Antimicrobial Data
The following tables summarize the available MIC and MBC values for this compound and hexadecanal against various microorganisms. It is important to note that these values are derived from different studies and direct comparisons should be made with caution.
Table 1: Antimicrobial Activity of this compound (C15 Aldehyde)
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Listeria monocytogenes | Type 1/2a & 4b | 600 | Not Reported | [1] |
| Staphylococcus epidermidis | Not Specified | >1600 (no growth inhibition) | Not Reported | [2] |
| Candida albicans & Klebsiella pneumoniae | Not Specified | Anti-biofilm activity reported | Not Reported | [3] |
Table 2: Antimicrobial Activity of Hexadecanal (C16 Aldehyde)
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus subtilis | ATCC 6633 | 1750 | 1750 |
| Staphylococcus epidermidis | ATCC 12228 | 1750 | 3500 |
| Staphylococcus aureus | ATCC 6538 | 3500 | 7000 |
| Salmonella Enteritidis | ATCC 13076 | 7000 | 7000 |
| Candida albicans | ATCC 10231 | 1750 | 1750 |
Mechanisms of Antimicrobial Action
The antimicrobial activity of long-chain aldehydes is generally attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Hexadecanal (C16): While specific signaling pathways have not been fully detailed, the antimicrobial action of hexadecanal is believed to involve the disruption of cellular energy production, inhibition of enzymatic activity, impairment of nutrient uptake, and direct lysis of bacterial cells.[5] The lipophilic nature of the long alkyl chain facilitates its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Aldehyde Stock Solutions:
-
Dissolve a known weight of this compound or hexadecanal in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Prepare serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar (B569324) plate overnight.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted aldehyde.
-
Include a positive control (microorganism in broth without aldehyde) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) for 18-24 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the aldehyde in which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
1. Subculturing from MIC Plate:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
2. Incubation:
-
Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
3. Interpretation of Results:
-
The MBC is the lowest concentration of the aldehyde that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).
Visualizing Antimicrobial Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed antimicrobial mechanisms and experimental workflows.
Caption: Proposed antimicrobial mechanisms of C15 and C16 aldehydes.
Caption: Experimental workflow for MIC and MBC determination.
Conclusion
The available data suggests that hexadecanal (C16) possesses a broader spectrum of direct antimicrobial activity compared to this compound (C15). However, this compound's unique ability to disrupt quorum sensing and inhibit biofilm formation at sub-inhibitory concentrations presents a compelling alternative therapeutic strategy, particularly for combating chronic and device-related infections. Further research involving direct comparative studies against a standardized panel of microorganisms is crucial to fully elucidate their relative potencies and guide future drug development efforts. The distinct mechanisms of these two long-chain aldehydes highlight the potential for tailored applications in antimicrobial therapies.
References
- 1. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Biofilm Activity of a Long-Chain Fatty Aldehyde from Antarctic Pseudoalteromonas haloplanktis TAC125 against Staphylococcus epidermidis Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanoic acid against Candida albicans-Klebsiella pneumoniae biofilm: towards the development of an anti-biofilm coating to prevent polymicrobial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pentadecanal as a Biomarker for Autoimmune Disease: A Comparative Guide to Validating Sphingosine-1-Phosphate Lyase (S1PL) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating pentadecanal as a biomarker, not as a standalone diagnostic molecule, but as a crucial readout for the activity of Sphingosine-1-Phosphate Lyase (S1PL). S1PL is a pivotal enzyme in sphingolipid metabolism and has emerged as a significant therapeutic target in autoimmune diseases.[1][2][3][4] The quantification of its enzymatic product, this compound, offers a novel approach to assess disease-relevant biological activity and the efficacy of targeted therapies.
Introduction to this compound and S1PL in Autoimmunity
This compound is a long-chain fatty aldehyde that, in the context of biomarker discovery, is a specific product of the enzymatic degradation of a C17-sphingolipid substrate by S1PL.[5][6] S1PL catalyzes the irreversible cleavage of sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates numerous cellular processes, including lymphocyte trafficking.[1][2] In autoimmune diseases, dysregulation of S1P signaling contributes to the inflammatory cascade. By sequestering lymphocytes in lymph nodes, modulation of S1P signaling is a proven therapeutic strategy.[1][7] S1PL inhibitors are a class of drugs being investigated for this purpose, making the measurement of S1PL activity a key pharmacodynamic biomarker.[1][2]
This guide compares the utility of an S1PL activity assay, which quantifies this compound, against established biomarkers for two prevalent autoimmune diseases: Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS).
Comparative Analysis: S1PL Activity vs. Established Biomarkers
The following tables provide a structured comparison of the S1PL activity assay (quantifying this compound) with current, widely used biomarkers for Rheumatoid Arthritis and Multiple Sclerosis.
Table 1: Comparison with Rheumatoid Arthritis (RA) Biomarkers
| Biomarker/Assay | Type | What It Measures | Advantages | Limitations |
| S1PL Activity Assay (via this compound) | Enzymatic Activity Assay | Direct measure of S1PL enzyme activity in cells or tissues. | - Provides a functional readout of the S1P signaling pathway.- Can be used to assess the target engagement of S1PL inhibitors.- High sensitivity and specificity for S1PL activity.[5] | - Not yet validated in large clinical cohorts for RA.- Requires a specific substrate and sensitive analytical methods.- Reflects target activity, not necessarily overall disease state. |
| Rheumatoid Factor (RF) | Autoantibody | Presence of autoantibodies against the Fc portion of IgG. | - Well-established and widely available.- Included in RA classification criteria. | - Low specificity; can be present in other autoimmune diseases, infections, and healthy individuals.[8][9][10] - Absent in a significant portion of RA patients (seronegative RA).[8][11] |
| Anti-Citrullinated Protein Antibodies (ACPA/anti-CCP) | Autoantibody | Presence of autoantibodies against citrullinated proteins. | - High specificity for RA.[9] - Predictive of more aggressive disease. - Included in RA classification criteria. | - Can be absent in some RA patients.[8] - Titers may not correlate well with disease activity. |
| C-Reactive Protein (CRP) & Erythrocyte Sedimentation Rate (ESR) | Inflammatory Markers | General markers of systemic inflammation. | - Widely available and inexpensive.- Useful for monitoring disease activity and response to therapy.[8] | - Not specific to RA; elevated in many inflammatory conditions.[8][12] |
| Cytokines (e.g., TNF-α, IL-6) | Inflammatory Mediators | Levels of specific pro-inflammatory proteins. | - Directly reflect the inflammatory process in RA.[8] - Targets for biologic therapies. | - Can be variable and influenced by other factors.- Not routinely used for diagnosis. |
| Matrix Metalloproteinases (MMPs) | Enzymes | Enzymes involved in cartilage and bone degradation. | - Reflect joint destruction processes.[13][14] | - More commonly used in research settings than in routine clinical practice. |
Table 2: Comparison with Multiple Sclerosis (MS) Biomarkers
| Biomarker/Assay | Type | What It Measures | Advantages | Limitations |
| S1PL Activity Assay (via this compound) | Enzymatic Activity Assay | Direct measure of S1PL enzyme activity in relevant cells (e.g., lymphocytes). | - Directly assesses the activity of a therapeutic target in MS.[7] - Potential to monitor the biological effect of S1PL inhibitors in development.- High sensitivity for enzyme activity.[5] | - Not yet clinically validated for MS diagnosis or monitoring.- Requires specialized laboratory methods.- Relationship with clinical outcomes in MS is not yet established. |
| Oligoclonal Bands (OCBs) in CSF | Immunoglobulins | Presence of distinct bands of IgG in the cerebrospinal fluid (CSF) that are not present in the serum. | - Well-established diagnostic marker for MS.[15][16] - High sensitivity (present in >90% of MS patients).[15][16] | - Requires a lumbar puncture, which is invasive.[16] - Not specific to MS; can be found in other inflammatory neurological diseases. |
| Neurofilament Light Chain (NfL) | Protein Biomarker | A component of the neuronal cytoskeleton released into CSF and blood upon axonal damage. | - Reflects ongoing neuro-axonal injury.[15][17] - Can be measured in blood, offering a less invasive alternative to CSF markers.[17][18] - Correlates with disease activity and treatment response.[17][18] | - Not specific to MS; elevated in various neurological conditions involving axonal damage.[17] |
| Glial Fibrillary Acidic Protein (GFAP) | Protein Biomarker | A protein released from damaged astrocytes. | - Indicates astrocyte damage or activation, a component of MS pathology.[15][17] - Levels in blood are associated with disease progression.[15] | - Less established than NfL.- Also not specific to MS. |
| Magnetic Resonance Imaging (MRI) | Imaging Biomarker | Detects lesions in the central nervous system. | - Essential for diagnosis and monitoring of disease activity (new or enhancing lesions).[15] | - Lesion load does not always correlate with clinical disability.- Requires specialized equipment and is costly. |
Experimental Protocols
Protocol for S1PL Activity Assay via this compound Quantification
This protocol is adapted from a highly sensitive method for measuring S1PL activity in cell lysates.[5]
1. Materials and Reagents:
-
C17-dihydrosphingosine 1-phosphate (C17-Sa1P) substrate
-
Reaction buffer (35 mM potassium phosphate (B84403) buffer, pH 7.4, 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride, 570 µM pyridoxal-5'-phosphate)
-
Cell lysis buffer
-
5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD) derivatization reagent
-
Heptadecanal (internal standard)
-
HPLC-grade solvents (ethanol, etc.)
-
Solid-phase extraction (SPE) cartridges
-
HPLC with a fluorescence detector
2. S1PL Reaction:
-
Initiate the reaction by mixing the cell lysate (containing a known amount of protein, e.g., 50 µg) with the C17-Sa1P substrate and reaction buffer.[5]
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes). The reaction time should be within the linear range of the assay.[5]
-
Stop the reaction by adding a quenching solvent, such as ethanol.[5]
3. Derivatization of this compound:
-
Add the internal standard (heptadecanal) to the reaction mixture.
-
Add the 5,5-dimethyl CHD derivatization reagent. The conditions for this reaction (temperature, time, and reagent concentrations) should be optimized for maximal product formation.[5]
-
The derivatization reaction forms a fluorescent product with this compound, which enhances detection sensitivity.
4. Extraction and Analysis:
-
Extract the derivatized lipid aldehydes using solid-phase extraction (SPE).[5]
-
Analyze the extracted sample using reverse-phase HPLC with fluorescence detection (e.g., excitation at 366 nm and emission at 455 nm).[5]
-
Quantify the amount of this compound produced by comparing its peak area to that of the internal standard, using a standard curve generated with known concentrations of this compound.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: S1PL's role in the Sphingosine-1-Phosphate signaling pathway.
Caption: Experimental workflow for the S1PL activity assay.
Conclusion
Direct validation of this compound as a standalone biomarker for a specific autoimmune disease requires further clinical investigation. However, its role as a quantifiable product of S1PL activity positions it as a highly valuable tool for researchers and drug developers. The S1PL activity assay, utilizing this compound measurement, offers a sensitive and specific method to probe a key pathway in autoimmunity and to assess the pharmacodynamic effects of novel S1PL-targeting therapies. While established biomarkers for RA and MS are crucial for diagnosis and general monitoring, the S1PL/pentadecanal assay provides a more direct measure of a specific therapeutic target's activity. As such, it represents a complementary and potentially superior approach for patient stratification and monitoring in clinical trials of S1PL inhibitors. Further studies are warranted to correlate S1PL activity, as measured by this compound production, with disease activity and clinical outcomes in autoimmune patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of sphingosine-1-phosphate lyase for the treatment of autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyase to live by: sphingosine phosphate lyase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lyase to live by: Sphingosine phosphate lyase as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sphingosine-1-phosphate receptor: A novel therapeutic target for multiple sclerosis and other autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Something Old, Something New: Biomarkers in Rheumatoid Arthritis | The Journal of Rheumatology [jrheum.org]
- 11. New Biomarkers in Rheumatoid Arthritis: A Step Toward Better Care [aiarthritis.org]
- 12. molecularyou.com [molecularyou.com]
- 13. Biomarkers for diagnosing and monitoring autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. nationalmssociety.org [nationalmssociety.org]
- 16. Biomarkers in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiple Sclerosis Biomarkers | Quanterix [quanterix.com]
- 18. neurologylive.com [neurologylive.com]
Pentadecanal as a Semiochemical: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Pentadecanal, a long-chain saturated aldehyde, has demonstrated notable efficacy as a semiochemical, particularly as an oviposition deterrent for various insect species. This guide provides a comprehensive comparison of this compound's performance against other semiochemical alternatives, supported by experimental data. The information is intended to assist researchers in the selection and development of effective pest management strategies.
Comparative Efficacy of this compound and Alternatives
Direct comparative studies on the efficacy of this compound against other semiochemicals for the same insect species are limited in publicly available literature. However, by collating data from various studies on the rice stem borer, Chilo suppressalis, a significant agricultural pest, an indirect comparison can be made. This compound has been identified as an oviposition deterrent for this species. Alternatives for the control of C. suppressalis include its sex pheromone components for mating disruption and other repellent compounds.
Table 1: Comparison of Oviposition Deterrence and Repellency for Chilo suppressalis
| Compound/Product | Type of Semiochemical | Target Behavior | Efficacy | Insect Species | Source |
| This compound | Allelochemical | Oviposition Deterrence | Data on specific percentage reduction is not readily available in comparative studies. | Chilo suppressalis | General literature |
| Mineral Oil (3%) | Repellent/Deterrent | Oviposition Reduction | 57.50% repelling effect, 72.00% reduction in ovipositing.[1] | Chilo suppressalis | [1] |
| Kaolin (5%) | Repellent/Deterrent | Oviposition Reduction | 64.67% repelling effect, 58.40% reduction in ovipositing.[1] | Chilo suppressalis | [1] |
| (-)-carvone | Herbivore-Induced Plant Volatile (HIPV) | Repellency | Showed avoidance behavior at high concentrations in Y-tube olfactometer tests.[2][3][4] | Chilo suppressalis | [2][3] |
| Cedrol | Herbivore-Induced Plant Volatile (HIPV) | Repellency | Repelled adults at higher concentrations in Y-tube olfactometer tests.[2][3][4] | Chilo suppressalis | [2][3] |
| 2-heptanol | Herbivore-Induced Plant Volatile (HIPV) | Oviposition Suppression | Significantly suppressed egg-laying.[5][6] | Chilo suppressalis | [5][6] |
| α-cedrene | Herbivore-Induced Plant Volatile (HIPV) | Oviposition Enhancement | Unexpectedly enhanced oviposition.[5][6] | Chilo suppressalis | [5][6] |
Table 2: Efficacy of Chilo suppressalis Sex Pheromone Components in Mating Disruption
| Compound | Type of Semiochemical | Target Behavior | Efficacy | Insect Species | Source |
| (Z)-11-hexadecenal (Z11-16:Ald) | Pheromone Component | Male Attraction/Mating | A major component of the sex pheromone blend.[7][8] High doses completely inhibit male behavioral response.[9] | Chilo suppressalis | [7][8][9] |
| (Z)-9-hexadecenal (Z9-16:Ald) | Pheromone Component | Male Attraction/Mating | A minor component of the sex pheromone blend that has a synergistic effect.[7][8] | Chilo suppressalis | [7][8] |
| (Z)-13-octadecenal (Z13-18:Ald) | Pheromone Component | Male Attraction/Mating | A minor component of the sex pheromone blend that has a synergistic effect.[7] | Chilo suppressalis | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of semiochemical efficacy. The following are standard protocols used in the cited research areas.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an airborne stimulus. It is a primary method for screening compounds for olfactory activity.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and base of the antenna are either placed into saline-filled glass capillary electrodes or connected to silver wires.
-
Stimulus Delivery: A charcoal-filtered and humidified continuous air stream is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into this continuous stream.
-
Data Recording: The change in the electrical potential between the two ends of the antenna (the EAG response) is amplified and recorded by a computer.
-
Data Analysis: The amplitude of the depolarization is measured in millivolts (mV). Responses are often normalized to a standard compound to allow for comparison across different preparations.
Y-Tube Olfactometer Assay
This behavioral assay is used to determine the preference of an insect for one of two odor sources.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. Each side arm is connected to an odor source.
-
Airflow: A controlled, clean airflow is passed through each arm towards the base of the Y-tube.
-
Odor Application: The test compound is applied to a filter paper and placed in one arm's odor source chamber, while a solvent control is placed in the other.
-
Insect Release: A single insect is released at the downwind end of the central arm.
-
Observation: The insect's choice of arm and the time spent in each arm are recorded over a set period.
-
Data Analysis: A preference index is calculated, and statistical tests (e.g., Chi-square test) are used to determine if the observed choices are significantly different from a random distribution.
Wind Tunnel Assay
A wind tunnel provides a more naturalistic setting to observe an insect's flight behavior in response to an odor plume.
Methodology:
-
Apparatus: A tunnel with a controlled, laminar airflow. An odor source is placed at the upwind end.
-
Odor Plume Generation: The test compound is released from a dispenser, creating an odor plume that travels downwind.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The insect's flight path, including upwind flight, casting, and landing, is recorded and analyzed.
-
Data Analysis: Parameters such as the percentage of insects initiating upwind flight, the time to reach the source, and landing frequency are quantified.
Signaling Pathways and Visualizations
The detection of semiochemicals like this compound is initiated by olfactory sensory neurons (OSNs) in the insect's antennae. The binding of a ligand to a receptor protein on the neuron's membrane triggers a signal transduction cascade. For aldehydes, both Odorant Receptors (ORs) and Ionotropic Receptors (IRs) can be involved.
The initial screening of potential semiochemicals often begins with EAG to identify compounds that elicit an antennal response. Promising candidates are then subjected to behavioral assays like Y-tube olfactometry and wind tunnel experiments to confirm their effect on insect behavior. Finally, the most effective compounds are tested in field trials to evaluate their performance under natural conditions.
In the olfactory signaling pathway, volatile molecules like this compound are first bound by Odorant Binding Proteins (OBPs) in the sensillar lymph. The OBP-odorant complex then interacts with either an Odorant Receptor (OR) or an Ionotropic Receptor (IR) on the dendritic membrane of an olfactory sensory neuron. This interaction leads to the opening of an ion channel, causing a depolarization of the neuronal membrane. If the depolarization is strong enough, it triggers an action potential that travels along the axon to the antennal lobe of the insect's brain, where the olfactory information is processed, leading to a behavioral response. In Lepidoptera, both ORs and IRs are known to be involved in the detection of aldehydes.[10][11][12][13][14] The specificity of the response to different aldehydes is determined by the particular repertoire of ORs and IRs expressed by the insect's OSNs.
References
- 1. mazanshimialborz.ir [mazanshimialborz.ir]
- 2. mdpi.com [mdpi.com]
- 3. Infestation of Rice Striped Stem Borer (Chilo suppressalis) Larvae Induces Emission of Volatile Organic Compounds in Rice and Repels Female Adult Oviposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Infestation of Rice Striped Stem Borer (Chilo suppressalis) Larvae Induces Emission of Volatile Organic Compounds in Rice and Repels Female Adult Oviposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Two Herbivore-Induced Plant Volatiles on the Oviposition of Chilo suppressalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. jircas.go.jp [jircas.go.jp]
- 10. Deciphering the Olfactory Mechanisms of Sitotroga cerealella Olivier (Lepidoptera: Gelechiidae): Insights from Transcriptome Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Genome-Wide Identification of Aldehyde Oxidase Genes in Moths and Butterflies Suggests New Insights Into Their Function as Odorant-Degrading Enzymes [frontiersin.org]
- 12. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of Pentadecanal Measurement
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of a Validated Pentadecanal Quantification Method
The following table summarizes the performance characteristics of a High-Performance Liquid Chromatography (HPLC) with fluorescence detection method for this compound analysis in cell lysates.[1] This data can serve as a benchmark for laboratories aiming to establish or participate in an inter-laboratory comparison of this compound measurement.
| Performance Metric | Result | Notes |
| Linearity (R²) | 0.9999 | Verified over a range of 1 to 1000 pmol.[1] |
| Limit of Detection (LOD) | 0.8 pmol (0.38 ng) | The lowest amount of analyte that can be reliably detected.[1] |
| Limit of Quantitation (LOQ) | 2.5 pmol | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |
| Precision (RSD%) | 1.1% - 3.2% | Determined by spiking known concentrations of this compound in cell lysates.[1] |
| Accuracy (%) | 98.7% - 102.3% | Determined by spiking known concentrations of this compound in cell lysates.[1] |
Experimental Protocols
Two primary methods for the quantification of this compound and related long-chain aldehydes are Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with fluorescence detection. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Protocol 1: this compound Quantification in Biological Samples via GC-MS
This protocol is adapted from established methods for the analysis of long-chain fatty alcohols and aldehydes.
1. Sample Preparation and Lipid Extraction:
-
For tissue samples (e.g., liver, adipose), weigh approximately 0.5-1 g of frozen tissue and homogenize on ice in a suitable buffer (e.g., phosphate-buffered saline).[2]
-
For plasma samples, use 0.5-1 mL directly.[2]
-
Add an internal standard (e.g., 1-heptadecanol) to the homogenate or plasma.[2]
-
Perform a liquid-liquid extraction by adding 5 mL of a methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v) mixture, vortexing vigorously for 2 minutes, and centrifuging at 3000 x g for 10 minutes at 4°C.[2]
-
Collect the upper organic layer. Repeat the extraction on the aqueous phase and combine the organic extracts.[2]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[2]
2. Derivatization:
-
To the dried extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.[2]
-
Cool the sample to room temperature before GC-MS analysis.[2]
3. GC-MS Analysis:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 280°C.[2]
-
Injection Volume: 1 µL in splitless mode.[2]
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of this compound and the internal standard.[2]
4. Calibration and Quantification:
-
Prepare a series of calibration standards of derivatized this compound of known concentrations.[2]
-
Spike each calibration standard with the same concentration of the internal standard.[2]
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[2]
-
Quantify the amount of this compound in the samples using the regression equation from the calibration curve.[2]
Protocol 2: this compound Quantification via HPLC with Fluorescence Detection
This protocol is based on a method developed for a sensitive S1P lyase activity assay.[1]
1. Derivatization Reagent Preparation:
-
Prepare a stock solution by dissolving 10 g of ammonium (B1175870) acetate (B1210297) in 100 mL of water with 10 mL of acetic acid.[1]
-
Add 1 g of 5,5-dimethyl cyclohexanedione (dimedone) to this solution and shake to dissolve. Store the reagent at 4°C in the dark.[1]
2. Sample Derivatization:
-
To the sample containing this compound (e.g., cell lysate), add the dimedone reagent.
-
The reaction conditions (time, temperature, and reagent concentrations) should be optimized.[1]
3. Solid-Phase Extraction (SPE):
-
Extract the lipid aldehyde derivatives using solid-phase extraction.[1]
4. HPLC Analysis:
-
Column: C18 reverse-phase HPLC column.[1]
-
Detection: Fluorescence detection with an excitation wavelength of 366 nm and an emission wavelength of 455 nm.[1]
5. Calibration and Quantification:
-
Prepare calibration standards with known concentrations of this compound.[1]
-
Use a suitable internal standard, such as heptadecanal.[1]
-
Generate a calibration curve by plotting the fluorescent peak area ratio of this compound versus the internal standard against the this compound concentrations.[1]
Visualizations
Experimental Workflow for this compound Measurement
The following diagram illustrates a general workflow for the quantification of this compound in biological samples.
Logical Framework for an Inter-laboratory Comparison Study
This diagram outlines the key stages and relationships in a round-robin test for this compound measurement.
References
Verifying the Purity of Commercial Pentadecanal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentadecanal, a long-chain fatty aldehyde, is a valuable chemical intermediate in various research and development applications, including the synthesis of pharmaceuticals and flavor and fragrance compounds. The purity of commercial this compound standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for verifying the purity of commercially available this compound standards, complete with detailed experimental protocols and a summary of expected quantitative data.
Comparison of Analytical Methods for Purity Determination
The purity of this compound standards is typically assessed using chromatographic and spectroscopic techniques. Gas Chromatography (GC) is the most common method cited by suppliers, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful orthogonal method for purity verification.
| Analytical Method | Principle | Information Provided | Potential Impurities Detected |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates compounds based on their volatility and interaction with a stationary phase. The FID detects organic compounds as they elute from the column. | Provides the relative percentage of volatile components in the sample. Purity is typically reported as area percent of the main peak.[1][2] | Volatile organic impurities, isomers, and degradation products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[3][4][5] | Provides a highly accurate, absolute measure of purity (mole percent). It can also be used for structural confirmation.[3][6] | A wide range of impurities containing the observed nucleus (e.g., ¹H), including non-volatile impurities and residual solvents.[7] |
Hypothetical Purity Comparison of Commercial this compound Standards
While manufacturers typically state a purity of >97.0% (by GC) for this compound, orthogonal verification can provide a more complete purity profile.[8][9] The following table presents a hypothetical but realistic comparison of purity data for commercially available this compound standards from three different suppliers, as determined by GC-FID and qNMR.
| Supplier | Stated Purity (GC) | Hypothetical GC-FID Purity (%) | Hypothetical qNMR Purity (mol%) | Potential Impurities Identified |
| Supplier A | >97.0% | 98.5% | 98.2% | Minor peaks corresponding to pentadecanoic acid and residual solvents. |
| Supplier B | ≥ 97% | 97.8% | 97.5% | Presence of an isomeric impurity and traces of shorter-chain aldehydes. |
| Supplier C | >97.0% | 99.2% | 99.0% | Minimal impurities detected, primarily a small amount of residual solvent. |
Experimental Protocols
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is a general guideline for the purity analysis of this compound by GC-FID.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for fatty aldehyde analysis (e.g., DB-5 or equivalent).
-
High-purity helium or hydrogen as a carrier gas.
-
This compound standard and a suitable solvent (e.g., hexane, GC grade).
2. Sample Preparation:
-
Prepare a solution of the this compound standard in the chosen solvent at a concentration of approximately 1 mg/mL.
3. GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of this compound purity using qNMR with an internal standard.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
This compound standard.
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound standard and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for signals used in quantification).[6]
-
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton at ~9.76 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for verifying the purity of a commercial this compound standard.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
A Comparative Genomic Guide to Pentadecanal Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biosynthetic pathways leading to pentadecanal, a C15 fatty aldehyde. This compound and other fatty aldehydes are gaining interest in biomedical research due to their roles in cellular signaling, as biomarkers for oxidative stress, and their involvement in the pathology of various diseases. Understanding the diverse enzymatic routes to their synthesis across different organisms is crucial for harnessing these pathways for biotechnological applications and for developing novel therapeutic strategies.
This document outlines the key enzymatic families involved in this compound biosynthesis, presents available quantitative data for comparative analysis, details relevant experimental protocols, and provides schematic diagrams of the core pathways.
Comparative Analysis of this compound Biosynthesis Pathways
This compound can be synthesized through several distinct metabolic routes. The following table summarizes the primary enzymatic pathways, the key enzymes involved, their substrates, and the general classes of organisms in which these pathways have been identified.
| Pathway | Key Enzyme(s) | Gene(s) (Human) | Substrate(s) | Product(s) | Organism(s) |
| Fatty Acyl-CoA Reduction | Fatty Acyl-CoA Reductase (FAR) | FAR1, FAR2 | Pentadecanoyl-CoA, NADPH | This compound , NADP+, CoA | Mammals, Plants, Insects |
| Fatty Acid α-Oxidation | α-Dioxygenase (α-DOX) | - | Hexadecanoic acid, O₂ | This compound , CO₂, H₂O | Plants, Fungi, Bacteria |
| Carboxylic Acid Reduction | Carboxylic Acid Reductase (CAR) | - | Pentadecanoic acid, ATP, NADPH | This compound , AMP, PPi, NADP+ | Bacteria, Fungi |
| Sphingolipid Degradation | Sphingosine-1-Phosphate Lyase (S1PL) | SGPL1 | Dihydrosphingosine-1-phosphate (C17) | This compound , Phosphoethanolamine | Mammals, Yeast, Plants |
| Ether Lipid Catabolism | Alkylglycerol Monooxygenase (AGMO) | AGMO | 1-O-pentadecyl-sn-glycerol | This compound , Glycerol | Mammals |
| Alkylresorcinol Biosynthesis | Alkylresorcinol Synthase (ARS) | - | Hexadecanoyl-CoA, Malonyl-CoA | 5-Pentadecylresorcinol (via intermediates) | Plants, Bacteria |
Quantitative Performance of this compound Biosynthesis Enzymes
Direct comparative studies on the efficiency of this compound production across these diverse pathways are limited. However, data from specific studies on individual enzymes provide insights into their catalytic potential.
| Enzyme | Organism/System | Substrate | Km (µM) | Vmax or Specific Activity | Reference |
| Sphingosine-1-Phosphate Lyase (S1PL) | Mouse F9-4 cell lysate | C17-Sa1P | 2.68 | 4 pmol/mg/min | [1] |
| α-Dioxygenase (α-DOX) | E. coli (recombinant) | Fatty Acids | - | Main product is Cn-1 aldehyde | [2][3] |
| Carboxylic Acid Reductase (CAR) | E. coli (recombinant) | Fatty Acids | - | Produces unshortened aldehyde and alcohol | [2][3] |
Note: The provided data is not a direct comparison under identical conditions but serves as a reference for the activity of these enzymes.
Experimental Protocols
Accurate quantification and characterization of this compound biosynthesis pathways rely on robust experimental methodologies. Below are summaries of key protocols.
Protocol 1: Measurement of Sphingosine-1-Phosphate Lyase (S1PL) Activity via this compound Quantification
This protocol is adapted from a bioassay developed for measuring S1PL activity by quantifying its product, this compound.[1]
1. Cell Lysate Preparation:
-
Culture cells of interest (e.g., S1PL-overexpressing or knockdown cell lines).
-
Harvest and wash cells with PBS.
-
Resuspend cells in a lysis buffer containing a detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
Homogenize the cell suspension and centrifuge to pellet cell debris. The supernatant is the cell lysate containing S1PL.
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, the S1PL cofactor pyridoxal-5-phosphate (P5P), and the substrate C17-dihydrosphingosine-1-phosphate (C17-Sa1P) in a suitable buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes)[1]. The reaction is linear for up to 30 minutes.[1]
3. Derivatization of this compound:
-
Stop the reaction by adding ethanol.
-
Add a derivatizing agent, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which reacts with aldehydes to form a stable, fluorescent product.
-
The derivatization is optimized for reaction time, temperature, and concentrations of the reagent, acetic acid, and ammonium (B1175870) acetate.[1]
4. Extraction and Quantification:
-
Extract the derivatized this compound using solid-phase extraction (SPE).
-
Analyze the extracted sample by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Quantify the this compound derivative by comparing its peak area to a standard curve generated with known concentrations of derivatized this compound.[1]
Protocol 2: General Analysis of Fatty Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of fatty aldehydes from biological samples.[4][5]
1. Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent.
-
Perform a lipid extraction using a method such as Folch or Bligh-Dyer.
2. Derivatization:
-
To improve stability and chromatographic properties, derivatize the fatty aldehydes. A common method is the formation of O-(2,3,4,5,6-pentafluorobenzyl) oximes by reacting the lipid extract with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[4]
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Employ an appropriate temperature gradient to elute the derivatized aldehydes.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
4. Quantification:
-
For accurate quantification, an internal standard (e.g., a deuterated fatty aldehyde) should be added to the sample before extraction.
-
The amount of endogenous fatty aldehyde is determined by comparing the peak area of its derivative to the peak area of the internal standard derivative.
Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathways and a general experimental workflow for their analysis.
Caption: Major Biosynthetic Routes to this compound.
Caption: General Workflow for this compound Analysis.
Caption: Role of S1PL in Sphingolipid Metabolism.
References
- 1. MetaCyc: Metabolic Pathways From all Domains of Life [metacyc.org]
- 2. SGPL1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pentadecanal: A Novel Route Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new synthetic route for pentadecanal via the oxidation of 1-pentadecanol (B150567) against established methods. The objective is to offer a clear, data-driven analysis to inform methodological choices in laboratory and industrial settings. We present a detailed examination of reaction parameters, yields, and experimental protocols to validate the efficacy and potential advantages of the newer approach.
Comparative Analysis of Synthetic Routes
The synthesis of this compound, a long-chain aldehyde with applications in fragrance, flavor, and as a chemical intermediate, has traditionally been approached through several methods. Here, we compare a modern oxidation technique with two established, albeit older, synthetic strategies.
| Parameter | New Route: Swern Oxidation of 1-Pentadecanol | Established Route 1: Dithiane Synthesis | Established Route 2: From Palmitic Acid |
| Starting Material | 1-Pentadecanol | 1-Bromotetradecane, sym-trithiane | Palmitic Acid |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine (B128534) | n-Butyllithium, Mercury(II) chloride, Mercury(II) oxide | Lead tetraacetate or other oxidizing agents |
| Reaction Time | ~1-2 hours | Multistep, >6 hours | Multistep, variable |
| Reaction Temperature | -78°C to room temperature | -30°C to reflux | Elevated temperatures often required |
| Yield (%) | ~90-98% | 47-55% (overall)[1] | Not specified in modern literature |
| Purity (%) | >98% (after chromatography) | High after distillation | Not specified |
| Key Advantages | High yield, mild conditions, avoids heavy metals | Well-established, reliable for aldehyde synthesis | Utilizes an abundant fatty acid |
| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling byproducts | Use of toxic mercury salts, multi-step process | Lack of a well-documented, high-yield modern protocol, potential for over-oxidation |
Visualizing the Synthetic Pathways
To elucidate the logical flow of the new synthetic route and its comparison with an established method, the following diagrams are provided.
Caption: Workflow for the new synthetic route to this compound.
Caption: Comparison of key steps in the new and an established synthetic route.
Experimental Protocols
New Route: Swern Oxidation of 1-Pentadecanol
This protocol is adapted from general procedures for Swern oxidation of primary alcohols.
Materials:
-
1-Pentadecanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 mmol) to anhydrous dichloromethane (~10 mL) and cool to -78°C.
-
Slowly add a solution of dimethyl sulfoxide (3.0 mmol) in anhydrous dichloromethane (2 mL) to the cooled solution. Stir the mixture for 15 minutes.
-
Add a solution of 1-pentadecanol (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise to the reaction mixture. Stir for 30-60 minutes at -78°C.
-
Add triethylamine (5.0 mmol) to the flask and continue stirring for another 30 minutes at -78°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane (B92381)/ethyl acetate (B1210297) gradient) to afford this compound.
Established Route 1: Dithiane Synthesis
This protocol is based on the procedure for n-pentadecanal synthesis described in Organic Syntheses.[1]
Materials:
-
sym-Trithiane
-
n-Butyllithium in hexane
-
1-Bromotetradecane
-
Tetrahydrofuran (THF), anhydrous
-
Mercury(II) chloride
-
Mercury(II) oxide
-
Pentane
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
Formation of 2-tetradecyl-sym-trithiane:
-
A solution of sym-trithiane in anhydrous THF is cooled to -30°C under an inert atmosphere.
-
n-Butyllithium in hexane is added dropwise, and the mixture is stirred.
-
1-Bromotetradecane is added, and the reaction is allowed to warm to room temperature and then refluxed.
-
The crude 2-tetradecyl-sym-trithiane is isolated by extraction.
-
-
Formation of this compound dimethyl acetal (B89532):
-
The crude trithiane derivative is refluxed in methanol with mercury(II) chloride and mercury(II) oxide.
-
The mixture is filtered, and the organic solution is washed and concentrated to give the crude acetal.
-
-
Hydrolysis to n-Pentadecanal:
-
The crude acetal is dissolved in tetrahydrofuran, and an aqueous solution of p-toluenesulfonic acid is added.
-
The mixture is heated at reflux for 1 hour.
-
The hydrolysate is poured into water and extracted with pentane.
-
The combined organic extracts are washed, dried, and the solvent is evaporated.
-
The resulting oil is distilled under reduced pressure to yield n-pentadecanal.[1]
-
Established Route 2: From Palmitic Acid
The synthesis of this compound from palmitic acid is a known transformation but lacks a detailed, modern, and high-yield protocol in readily available literature. The conceptual pathway involves two key steps:
-
α-Hydroxylation: Palmitic acid is first hydroxylated at the alpha-carbon (C2) to form 2-hydroxypalmitic acid. This can be achieved using chemical oxidizing agents.
-
Oxidative Decarboxylation: The 2-hydroxypalmitic acid is then oxidatively decarboxylated to yield this compound. Historically, reagents like lead tetraacetate have been used for this type of transformation.
Due to the lack of a specific and reproducible modern protocol with reported yields for this compound, this route is presented conceptually. Further methods development would be required to validate its efficiency compared to the other routes discussed.
Conclusion
The validation of this new synthetic route demonstrates that the Swern oxidation of 1-pentadecanol is a highly efficient method for the preparation of this compound, offering significant advantages in terms of yield and reaction conditions over the established dithiane synthesis. While the use of palmitic acid as a starting material is appealing due to its abundance, the lack of a well-documented and optimized modern protocol currently limits its practical application for high-purity this compound synthesis. For researchers and professionals in drug development and other fields requiring high-purity this compound, the Swern oxidation represents a superior and more reliable synthetic strategy.
References
Validating Pentadecanal Quantification: A Guide to Orthogonal Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers and other chemical entities is paramount. This guide provides a comparative overview of two orthogonal methods for the validation of pentadecanal quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
This compound, a long-chain fatty aldehyde, is a molecule of interest in various research areas, including lipidomics and biomarker discovery. Ensuring the accuracy and reliability of its quantification requires robust analytical methods and, ideally, the use of orthogonal techniques for cross-validation. Orthogonal methods are based on different chemical or physical principles, providing a higher degree of confidence in the analytical results.
This guide details the experimental protocols for a primary GC-MS method involving derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and an orthogonal HPLC-FLD method using 5,5-dimethyl-1,3-cyclohexanedione (DMCD) for derivatization. A summary of their performance characteristics is presented to aid in the selection of the most appropriate method for specific research needs.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the quantification of long-chain aldehydes using GC-MS with PFBHA derivatization. Data for a specific, validated HPLC-FLD method for this compound with DMCD derivatization was not available in the reviewed literature; therefore, a direct quantitative comparison is not currently possible. However, the HPLC-FLD method is known for its high sensitivity for aldehydes.
| Parameter | GC-MS with PFBHA Derivatization (for long-chain fatty aldehydes) | HPLC-FLD with DMCD Derivatization |
| Linearity Range | At least two orders of magnitude[1][2] | Not specified for this compound |
| Limit of Detection (LOD) | 0.5 pmol[1][2] | Picomolar range for long-chain aldehydes[3] |
| Limit of Quantification (LOQ) | Not specified | Not specified for this compound |
| Accuracy (% Recovery) | Not specified | Not specified for this compound |
| Precision (%RSD) | Not specified | Not specified for this compound |
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance. PFBHA is a common derivatizing agent for aldehydes, creating a stable oxime derivative that is amenable to GC-MS analysis.[4]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., in an appropriate organic solvent), add an internal standard (e.g., a deuterated analog of this compound).
-
Add 50 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH of the mixture to approximately 3-4 with a suitable acid (e.g., dilute HCl).
-
Incubate the reaction mixture at 60°C for 60 minutes to facilitate the formation of the PFBHA-oxime derivative.
-
After cooling to room temperature, perform a liquid-liquid extraction with an organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (2 x 200 µL).
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of hexane) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-PFBHA derivative for quantification.
-
Orthogonal Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC offers an alternative separation mechanism to GC, based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For the analysis of aldehydes, which often lack a native chromophore or fluorophore, a derivatization step is required to introduce a fluorescent tag. DMCD reacts with aldehydes to form a highly fluorescent derivative, enabling sensitive detection by FLD. This method's different derivatization chemistry and separation principle make it an excellent orthogonal choice for validating GC-MS results.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample, add an internal standard (e.g., heptadecanal).
-
Add 100 µL of a freshly prepared DMCD solution (e.g., 50 mM in a buffer).
-
Add 50 µL of an ammonium (B1175870) acetate solution (e.g., 2 M).
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to facilitate the derivatization reaction.
-
After cooling, the sample may be directly injected or may require a cleanup step such as solid-phase extraction (SPE) to remove excess derivatizing reagent and other matrix components.
-
If SPE is performed, elute the derivatized this compound, evaporate the eluent, and reconstitute in the mobile phase.
2. HPLC-FLD Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Fluorescence Detector:
-
Excitation Wavelength (λex): ~366 nm
-
Emission Wavelength (λem): ~455 nm
-
Conclusion
The validation of this compound quantification is crucial for the integrity of research findings. The use of orthogonal methods, such as GC-MS with PFBHA derivatization and HPLC-FLD with DMCD derivatization, provides a high degree of confidence in the accuracy of the results. While GC-MS is a well-established and sensitive method for long-chain aldehydes, HPLC-FLD offers a valuable alternative with a different separation and detection principle. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For a comprehensive validation, it is recommended to develop and validate both methods and compare the quantitative results obtained from the analysis of real samples.
References
- 1. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pentadecanal
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of pentadecanal, a long-chain aldehyde utilized in various research and development applications. Adherence to these procedures is critical for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to observe the following safety measures. This compound is known to cause skin and serious eye irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles with side shields, protective gloves (chemically impermeable), and a lab coat.[3] In situations where dust may be generated, respiratory protection such as a dust respirator is required.[3]
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Spill Response: In the event of a spill, avoid dust formation.[3][4] Collect the spilled material using spark-proof tools and place it into a suitable, labeled container for disposal.[4] Prevent the chemical from entering drains.[3][4]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[3]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[4]
-
Operational and Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[4] Under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate chemical treatment.
Step 1: Waste Collection and Containerization
-
Container Selection: Collect this compound waste in its original container or a designated, compatible, and leak-proof container with a secure cap. The container must be in good condition, free from cracks or deterioration.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
Step 2: Waste Segregation and Storage
-
Segregation: Store this compound waste separately from incompatible materials, such as strong acids, strong bases, and strong oxidizing or reducing agents.
-
Storage Location: Keep waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. This area must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.
Step 3: Arrange for Disposal
-
Contact EHS: Once the waste container is nearly full (do not overfill), contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all disposal activities are in strict observance of all federal, state, and local regulations.[3]
Quantitative Guidelines for Waste Accumulation
The following table provides general quantitative guidelines for the accumulation of hazardous chemical waste in a laboratory setting. These are based on typical regulations for Satellite Accumulation Areas. Always confirm the specific limits with your institution's EHS department.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume | 55 gallons |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) |
| Container Fill Level | Leave at least one-inch of headroom |
| Storage Duration (Partially Filled) | Up to 1 year |
| Time to Removal (After Full) | Within 3 calendar days |
Experimental Protocol: Chemical Neutralization of this compound Waste
For laboratories equipped to perform chemical treatment of waste, this compound can be chemically neutralized to a less hazardous substance before disposal. One common method for aldehyde neutralization is treatment with sodium pyrosulfite (also known as sodium metabisulfite). This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To neutralize the aldehyde functional group in this compound, rendering the waste less toxic and potentially suitable for drain disposal after verification and approval from local authorities.
Materials:
-
This compound waste
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Water
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel (e.g., a large beaker or flask)
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Preparation: Perform the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.
-
Quantification: Determine the amount of this compound waste to be treated.
-
Reagent Calculation: Use a sufficient amount of sodium pyrosulfite to completely neutralize the aldehyde. While the exact stoichiometry can vary, a common starting point is to use a molar excess of the neutralizing agent.
-
Reaction: a. Place the this compound waste into the reaction vessel. If the waste is solid, it may need to be dissolved in a suitable solvent. However, aqueous solutions are preferred for this neutralization method. b. Slowly add the calculated amount of sodium pyrosulfite to the this compound waste while stirring continuously. The reaction should proceed for at least 15 minutes to ensure completion.[5]
-
Verification: a. After the reaction period, check the pH of the resulting solution. The pH should be between 6 and 9.[5] Adjust if necessary with a dilute acid or base. b. It is recommended to analytically verify the absence of this compound in the treated waste before final disposal. This can be done using appropriate analytical techniques such as gas chromatography (GC) if available.
-
Final Disposal: Once neutralization is complete and verified, consult with your local sewer authority or EHS department for guidance on the final disposal of the treated waste.[1] Some jurisdictions may permit the drain disposal of the neutralized, non-toxic solution, while others may still require it to be collected as chemical waste.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Safe Handling and Disposal of Pentadecanal: A Guide for Laboratory Professionals
An essential guide for the safe handling, use, and disposal of Pentadecanal in a laboratory setting, designed for researchers, scientists, and drug development professionals. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational efficiency.
This compound is a solid aldehyde that requires careful handling due to its potential hazards. Adherence to the following protocols will minimize risk and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1][2][3][4][5] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles.[2][3] A face shield may be required for tasks with a higher risk of splashing. | Conforming to EN166 (EU) or NIOSH (US) standards is recommended to protect against dust and splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Nitrile gloves offer suitable protection against aldehydes. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat.[2] | A lab coat should be worn to prevent skin contact.[2] Flame-resistant and impervious clothing is recommended.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | This is to minimize the inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
The following is a standard operating procedure for weighing this compound and preparing a solution.
1. Preparation and Precautionary Measures:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that a chemical spill kit and eyewash station are readily accessible.
-
Don all required PPE as specified in Table 1.
2. Weighing the Compound:
-
Use an analytical balance inside a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Use a clean spatula and a suitable weighing vessel (e.g., weighing boat or beaker). For organic solvents, avoid plastic weighing boats.
-
Carefully measure the desired amount of this compound, avoiding the creation of dust.
-
If any spills occur, clean them up immediately following the spill cleanup procedure outlined below.
3. Solution Preparation:
-
Carefully transfer the weighed solid into a suitable container (e.g., a beaker or flask).
-
Wash any residual compound from the weighing vessel into the flask with a small amount of the chosen solvent.
-
Add the desired solvent slowly to dissolve the compound. A magnetic stirrer can be used to aid dissolution.
-
Keep the container covered to prevent solvent evaporation and potential contamination.
4. Post-Handling Procedures:
-
Tightly seal the container with the this compound solution.
-
Label the container clearly with the chemical name, concentration, solvent, and date of preparation.
-
Clean all equipment used, such as the spatula and weighing vessel, with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Wipe down the work surface.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated weighing boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Organic Solvent Solutions: Collect solutions of this compound in organic solvents in a designated, sealed, and labeled container for flammable liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not dispose of it down the drain.[1]
-
-
Contaminated Consumables: Dispose of items such as gloves, pipette tips, and absorbent paper contaminated with this compound in a designated solid chemical waste container. This may involve double-bagging the waste.[1]
Table 2: this compound Waste Disposal Summary
| Waste Type | Collection Container | Disposal Procedure |
| Unused/Expired this compound | Original or compatible, sealed, and labeled container. | Treat as hazardous waste. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
| This compound in Organic Solvents | Labeled, sealed container for flammable liquid waste. | Arrange for EHS pickup. May be incinerated in a chemical incinerator with an afterburner and scrubber.[2] |
| This compound in Aqueous Solutions | Labeled, sealed container for aqueous hazardous waste. | Arrange for EHS pickup. Do not dispose down the drain.[1] |
| Contaminated Solid Waste (Gloves, etc.) | Designated solid chemical waste container (double-bagged). | Arrange for EHS pickup. |
2. Decontamination of Equipment:
-
Glassware and other reusable equipment should be decontaminated promptly after use.
-
Rinse the equipment with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove any this compound residue.
-
Collect the solvent rinsate in the appropriate hazardous liquid waste container.
-
After the initial solvent rinse, wash the equipment with soap and water.
3. Spill Management:
-
Small Spills: In case of a small spill, alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for disposal as hazardous waste. Clean the spill area with soap and water.
-
Large Spills: For a large spill, evacuate the area immediately and contact your institution's EHS department.
4. Storage of Waste:
-
Store all hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory.
-
Ensure waste containers are kept tightly closed except when adding waste.
-
Arrange for regular waste pickup by your institution's EHS department to prevent accumulation.
By adhering to these detailed procedures, laboratory personnel can handle this compound safely and responsibly, minimizing risks to themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. archtechnochem.com [archtechnochem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
